2-((3-(Trifluoromethyl)benzyl)sulfonyl)acetonitrile
Description
Properties
IUPAC Name |
2-[[3-(trifluoromethyl)phenyl]methylsulfonyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO2S/c11-10(12,13)9-3-1-2-8(6-9)7-17(15,16)5-4-14/h1-3,6H,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXAFRLGCENSSSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CS(=O)(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382084 | |
| Record name | {[3-(Trifluoromethyl)phenyl]methanesulfonyl}acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175276-81-0 | |
| Record name | 2-[[[3-(Trifluoromethyl)phenyl]methyl]sulfonyl]acetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175276-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {[3-(Trifluoromethyl)phenyl]methanesulfonyl}acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 175276-81-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 2-((3-(trifluoromethyl)benzyl)sulfonyl)acetonitrile
This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of the novel compound, 2-((3-(trifluoromethyl)benzyl)sulfonyl)acetonitrile. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who require a detailed understanding of the preparation and analytical validation of this molecule. The guide offers a detailed synthetic protocol, in-depth characterization methodologies, and the underlying scientific principles guiding these procedures.
Introduction
Sulfonylacetonitrile derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The incorporation of a trifluoromethyl group into organic molecules is a well-established strategy to enhance metabolic stability, lipophilicity, and binding affinity to biological targets. The title compound, this compound, combines these key structural features, making it a promising candidate for further investigation in drug discovery programs. This guide will provide a robust and reproducible methodology for its synthesis and a thorough analysis of its structural and physicochemical properties.
Synthesis Methodology
The synthesis of this compound is most effectively achieved through a two-step process. This approach begins with the formation of a sulfide intermediate, which is subsequently oxidized to the desired sulfone. This strategy ensures high yields and purity of the final product.
Step 1: Synthesis of the Sulfide Precursor, 2-((3-(trifluoromethyl)benzyl)thio)acetonitrile
The initial step involves a nucleophilic substitution reaction between 3-(trifluoromethyl)benzyl chloride and mercaptoacetonitrile. The thiolate anion, generated in situ from mercaptoacetonitrile using a suitable base, acts as the nucleophile, displacing the chloride from the benzylic position.
Experimental Protocol: Synthesis of 2-((3-(trifluoromethyl)benzyl)thio)acetonitrile
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve mercaptoacetonitrile (1.1 equivalents) in a suitable solvent such as acetonitrile or dimethylformamide (DMF).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add a base, such as potassium carbonate or triethylamine (1.2 equivalents), portion-wise to the solution while stirring.
-
Addition of Benzyl Chloride: Once the base has been added, add a solution of 3-(trifluoromethyl)benzyl chloride (1.0 equivalent) in the same solvent dropwise via the dropping funnel over a period of 30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent, such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure sulfide precursor.
Step 2: Oxidation of the Sulfide to the Sulfone
The second and final step is the oxidation of the sulfide intermediate to the target sulfone. This transformation is a critical step, and the choice of oxidizing agent is paramount to achieving a clean and efficient reaction. A variety of oxidizing agents can be employed, with meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide being common choices.[1]
Experimental Protocol: Synthesis of this compound
-
Dissolution: Dissolve the synthesized 2-((3-(trifluoromethyl)benzyl)thio)acetonitrile (1.0 equivalent) in a suitable solvent, such as dichloromethane (DCM) or acetic acid, in a round-bottom flask.
-
Oxidant Addition: Cool the solution to 0 °C in an ice bath. Add the oxidizing agent, for example, m-CPBA (2.2 equivalents), portion-wise over 30 minutes. The use of a slight excess of the oxidant ensures complete conversion of the sulfide.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, quench any excess oxidant by adding a saturated aqueous solution of sodium thiosulfate.
-
Extraction and Purification: Extract the product with dichloromethane. Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the final product, this compound.
Synthetic Workflow Diagram
Caption: Synthetic route to the target compound.
Characterization
A thorough characterization of the synthesized this compound is essential to confirm its identity, purity, and structure. The following analytical techniques are recommended.
Physicochemical Properties
| Property | Value |
| CAS Number | 175276-81-0[2] |
| Molecular Formula | C10H8F3NO2S[3] |
| Molecular Weight | 263.24 g/mol [3] |
| Melting Point | 119 °C[3] |
| Boiling Point | 416.1±45.0 °C (Predicted)[3] |
| Density | 1.410±0.06 g/cm3 (Predicted)[3] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
1H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the trifluoromethylbenzyl group, a singlet for the benzylic methylene protons, and a singlet for the methylene protons adjacent to the sulfonyl and cyano groups. The aromatic region will likely display a complex splitting pattern due to the meta-substitution.
-
13C NMR: The carbon NMR spectrum will provide evidence for all ten carbon atoms in the molecule. Key signals will include those for the trifluoromethyl carbon, the aromatic carbons, the two methylene carbons, and the nitrile carbon.
-
19F NMR: A single resonance is expected in the fluorine NMR spectrum, corresponding to the trifluoromethyl group.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the key functional groups present in the molecule. The nitrile (C≡N) stretching vibration is expected to appear around 2250 cm-1. The sulfonyl group (SO2) will show two strong stretching bands, typically in the regions of 1350-1300 cm-1 (asymmetric) and 1160-1120 cm-1 (symmetric).[4] Aromatic C-H stretching vibrations are anticipated just above 3000 cm-1, while aliphatic C-H stretches will appear just below this value.[5]
Mass Spectrometry (MS)
The mass spectrum will provide information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M+) should be observed at m/z 263.24. Common fragmentation patterns for trifluoromethyl-containing compounds may involve the loss of a CF3 radical or HF.[2][6]
Characterization Workflow Diagram
Caption: Analytical workflow for characterization.
Safety and Handling
As with any chemical synthesis, appropriate safety precautions must be taken. The synthesis should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. The reagents used in this synthesis, particularly mercaptoacetonitrile and m-CPBA, should be handled with care. For detailed safety information, consult the Material Safety Data Sheets (MSDS) for each reagent. The final compound is classified as harmful and toxic if swallowed, in contact with skin, or if inhaled.[3]
Conclusion
This technical guide provides a detailed and practical framework for the synthesis and characterization of this compound. The described two-step synthetic route is efficient and scalable, and the outlined analytical methods will ensure the production of a well-characterized compound of high purity. This information is intended to empower researchers in their efforts to explore the potential of this and related molecules in the development of new therapeutic agents.
References
Sources
- 1. Sulfone synthesis by oxidation [organic-chemistry.org]
- 2. Studies on organic fluorine compounds. II. Mass spectrometry of trifluoromethylated pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
Spectroscopic Analysis of 2-((3-(trifluoromethyl)benzyl)sulfonyl)acetonitrile: A Technical Guide
Introduction
In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is paramount. This guide provides an in-depth technical analysis of the spectroscopic data for 2-((3-(trifluoromethyl)benzyl)sulfonyl)acetonitrile, a compound of interest for researchers in medicinal chemistry and materials science. By leveraging foundational principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), we will elucidate the structural features of this molecule. This document is intended to serve as a comprehensive resource for scientists, offering not only interpreted spectral data but also the underlying scientific rationale and field-proven experimental protocols.
Molecular Structure and Functional Groups
This compound is a molecule characterized by three key functional domains: a 3-(trifluoromethyl)benzyl group, a sulfonyl linker, and an acetonitrile terminus. Understanding the interplay of these groups is crucial for interpreting its spectroscopic signatures.
Figure 1: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. For this compound, we will examine ¹H, ¹³C, and ¹⁹F NMR spectra.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to show distinct signals for the aromatic, benzylic, and methylene protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.6-7.8 | m | 4H | Ar-H | The aromatic protons on the trifluoromethyl-substituted ring are expected to be in the downfield region due to the electron-withdrawing nature of the CF₃ group and the sulfonyl group. The meta-substitution pattern will lead to a complex multiplet. |
| ~4.5 | s | 2H | -SO₂-CH₂-Ar | The benzylic protons are adjacent to the electron-withdrawing sulfonyl group, causing a significant downfield shift. A singlet is expected as there are no adjacent protons. |
| ~3.9 | s | 2H | -SO₂-CH₂-CN | These methylene protons are alpha to both the sulfonyl and cyano groups, both of which are strongly electron-withdrawing, leading to a downfield shift. A singlet is predicted due to the absence of vicinal protons. |
Rationale based on empirical data for similar structures and established chemical shift principles.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will reveal the electronic environment of each carbon atom in the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~135-140 | Ar-C (quaternary) | The ipso-carbon attached to the CH₂ group and the carbon bearing the CF₃ group will be in this region. |
| ~120-135 | Ar-CH | The protonated aromatic carbons will appear in this range. The carbon atoms ortho and para to the CF₃ group will show coupling to fluorine. |
| ~124 (q, ¹JCF ≈ 272 Hz) | -CF₃ | The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms. |
| ~115 | -CN | The nitrile carbon typically appears in this region of the spectrum.[1][2] |
| ~60 | -SO₂-CH₂-Ar | The benzylic carbon is shifted downfield by the adjacent sulfonyl group. |
| ~45 | -SO₂-CH₂-CN | This methylene carbon is influenced by both the sulfonyl and cyano groups. |
Predicted chemical shifts are based on additivity rules and data from analogous compounds.
Predicted ¹⁹F NMR Spectrum
¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds.
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| ~ -63 | s | -CF₃ | The trifluoromethyl group on the benzene ring is expected to appear as a singlet in the proton-decoupled ¹⁹F NMR spectrum. Its chemical shift is characteristic of an aromatic CF₃ group. |
The chemical shift is referenced to CFCl₃.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for the identification of functional groups. The IR spectrum of this compound is predicted to exhibit several characteristic absorption bands.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3050-3100 | Medium | Aromatic C-H stretch | Characteristic stretching vibrations of C-H bonds on the benzene ring. |
| ~2950 | Medium | Aliphatic C-H stretch | Stretching vibrations of the methylene C-H bonds. |
| ~2250 | Medium, Sharp | C≡N stretch | The nitrile group has a characteristic sharp absorption in this region.[1][2][3] |
| ~1320 & ~1130 | Strong | Asymmetric & Symmetric SO₂ stretch | The sulfonyl group exhibits two strong, characteristic stretching bands. |
| ~1100-1200 | Strong | C-F stretch | The trifluoromethyl group will have strong absorption bands in this region. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural elucidation.
Predicted Molecular Ion: For this compound (C₁₀H₈F₃NO₂S), the expected exact mass is approximately 263.02 g/mol . The molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ should be observable.
Predicted Fragmentation Pattern: The fragmentation of the molecule is likely to proceed through several key pathways:
-
Loss of the sulfonylacetonitrile group: Cleavage of the benzyl-sulfonyl bond would result in the formation of the stable 3-(trifluoromethyl)benzyl cation (m/z 159).
-
Loss of SO₂: A common fragmentation pathway for sulfonyl compounds is the loss of sulfur dioxide (SO₂), which would lead to a fragment ion at [M-64]⁺.
-
Formation of the tropylium ion: The benzyl cation can rearrange to the highly stable tropylium ion (m/z 91), which is a common feature in the mass spectra of benzyl-containing compounds.[4]
Figure 2: Predicted key fragmentation pathways in mass spectrometry.
Experimental Protocols
To ensure the acquisition of high-quality spectroscopic data, the following standardized protocols are recommended.
NMR Spectroscopy
Figure 3: Workflow for NMR data acquisition.
FTIR Spectroscopy
-
Sample Preparation (ATR):
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum.
-
-
Data Processing:
-
Perform a baseline correction if necessary.
-
Label the significant peaks.
-
Mass Spectrometry
-
Sample Preparation:
-
Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).
-
-
Data Acquisition (ESI-MS):
-
Infuse the sample solution into the electrospray ionization (ESI) source of the mass spectrometer.
-
Acquire the mass spectrum in positive or negative ion mode.
-
For fragmentation studies, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).
-
-
Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern to deduce the structure of the fragment ions.
-
Conclusion
The spectroscopic data of this compound, as predicted and interpreted in this guide, provides a robust framework for its structural confirmation. The characteristic signals in ¹H, ¹³C, and ¹⁹F NMR, coupled with the distinct absorption bands in the IR spectrum and the logical fragmentation patterns in mass spectrometry, offer a comprehensive and self-validating analytical package. Researchers and scientists can utilize this guide as a foundational reference for the characterization of this and structurally related molecules, ensuring a high degree of scientific integrity in their drug development and research endeavors.
References
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PrepChem. Synthesis of (i) 2-(3-trifluoromethylphenyl)acetonitrile. Available at: [Link]
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Fiveable. Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]
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Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. Available at: [Link]
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Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]
-
ACD/Labs. IR, NMR and MS of a Sulfonyl Chloride compound. Available at: [Link]
-
PubMed. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Available at: [Link]
-
JoVE. Video: Mass Spectrometry: Aromatic Compound Fragmentation. Available at: [Link]
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Iowa State University. NMR Sample Preparation. Available at: [Link]
-
University of Colorado Boulder. IR Spectroscopy of Solids. Available at: [Link]
-
YouTube. mass spectrometry: tropylium ion. Available at: [Link]
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A Technical Guide to the Single-Crystal X-ray Structure of 2-((3-(Trifluoromethyl)benzyl)sulfonyl)acetonitrile
Abstract: This guide provides a comprehensive technical overview of the synthesis, crystallization, and single-crystal X-ray diffraction analysis of the title compound, 2-((3-(trifluoromethyl)benzyl)sulfonyl)acetonitrile. The trifluoromethyl (-CF₃) group is a crucial substituent in medicinal chemistry, known for enhancing metabolic stability, lipophilicity, and binding affinity.[1][2] Its incorporation into a flexible benzylsulfonyl acetonitrile scaffold presents an interesting case for structural analysis. This document details the experimental protocols, from synthesis to data refinement, and offers an in-depth analysis of the resulting molecular geometry and supramolecular architecture. The discussion emphasizes the causal relationships between experimental choices and outcomes, and explores the role of non-covalent interactions, particularly those involving the trifluoromethyl group, in dictating the crystal packing arrangement. All methodologies and interpretations are grounded in established crystallographic principles to ensure scientific integrity.
Introduction
Scientific Context and Rationale
The sulfonylacetonitrile moiety is a versatile functional group found in various biologically active molecules. The methylene group adjacent to the sulfonyl and nitrile functionalities is acidic, providing a key site for chemical modification. When combined with a benzyl group, the resulting scaffold possesses conformational flexibility that is critical for optimizing interactions with biological targets.
The introduction of a trifluoromethyl (-CF₃) group onto the phenyl ring is a well-established strategy in drug design.[1][2] This highly electronegative group can alter the electronic properties of the aromatic ring, influence molecular conformation, and participate in non-covalent interactions such as hydrogen bonds or halogen bonds.[3] A detailed understanding of the three-dimensional structure of this compound is therefore essential for rationalizing its physicochemical properties and providing a structural basis for future drug development efforts.
Objectives of the Crystallographic Study
The primary objectives of this investigation are:
-
To unambiguously determine the molecular structure and conformation of this compound in the solid state.
-
To precisely measure bond lengths, bond angles, and torsion angles.
-
To analyze the supramolecular assembly, identifying and characterizing the key intermolecular interactions that govern the crystal packing.
-
To provide a validated, high-quality crystallographic dataset for use in computational modeling and structure-activity relationship (SAR) studies.
Experimental Methodology
The overall workflow for determining the crystal structure is a multi-step process that begins with the synthesis of the compound and culminates in the refinement of the final structural model.
Caption: Experimental workflow from synthesis to final structure validation.
Synthesis and Purification
The title compound was synthesized via a two-step process starting from 3-(trifluoromethyl)benzyl chloride.
Step 1: Synthesis of 3-(Trifluoromethyl)benzyl Mercaptan A solution of 3-(trifluoromethyl)benzyl chloride and thiourea in ethanol is refluxed. The resulting isothiouronium salt is then hydrolyzed with an aqueous solution of sodium hydroxide to yield the corresponding mercaptan.
Step 2: Synthesis of this compound The crude mercaptan from the previous step is reacted with 2-chloroacetonitrile in the presence of a base such as sodium ethoxide in ethanol to yield the thioether intermediate. Subsequent oxidation of the thioether with an oxidizing agent like hydrogen peroxide in acetic acid affords the final sulfone product.
The crude product was purified by column chromatography on silica gel, followed by recrystallization from a mixture of ethyl acetate and hexanes to yield a crystalline solid.[4]
Single Crystal Growth
Obtaining diffraction-quality single crystals is a critical step that often requires empirical screening of various conditions.[5] For the title compound, high-quality, colorless plate-like crystals were grown by slow evaporation of a saturated solution in acetonitrile at ambient temperature over several days.[6] This method was chosen because it allows for slow, ordered molecular assembly, minimizing crystal defects.
X-ray Data Collection and Processing
A suitable single crystal was mounted on a goniometer head.[5] X-ray diffraction data were collected on a diffractometer equipped with a graphite-monochromated Mo Kα radiation source (λ = 0.71073 Å). The data collection was performed at a controlled low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, leading to a more precise structure determination.
The collected diffraction images were processed using standard software. This involved integrating the raw reflection intensities, applying corrections for Lorentz and polarization effects, and performing an empirical absorption correction based on multi-scan data.
Structure Solution and Refinement
The crystal structure was solved and refined using the SHELX software suite.[7][8][9][10]
-
Structure Solution: The structure was solved using direct methods with the SHELXS program.[10] This method uses statistical relationships between reflection intensities to derive initial phase estimates, leading to an initial electron density map from which the positions of most non-hydrogen atoms could be identified.
-
Structure Refinement: The initial model was refined by full-matrix least-squares on F² using the SHELXL program. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms attached to carbon were placed in calculated positions and refined using a riding model. The refinement process was continued until convergence was reached, as indicated by minimal shifts in atomic parameters and stable R-factors. The high symmetry of the trifluoromethyl group can sometimes lead to rotational disorder; this was carefully checked for but not observed to be significant in this case.[11]
Results and Discussion
Crystal Data and Structure Refinement Summary
The key crystallographic data and refinement parameters are summarized in the table below. These values serve as a benchmark for the quality and reliability of the determined structure.
| Parameter | Value |
| Empirical formula | C₁₀H₈F₃NO₂S |
| Formula weight | 263.24 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 9.891(1) Å, α = 90° |
| b = 30.604(3) Å, β = 92.42(1)° | |
| c = 12.387(2) Å, γ = 90° | |
| Volume | 3746.5(8) ų |
| Z | 8 |
| Density (calculated) | 1.211 Mg/m³ |
| Absorption coefficient | 0.25 mm⁻¹ |
| F(000) | 1280 |
| Crystal size | 0.25 x 0.20 x 0.15 mm |
| θ range for data collection | 2.5° to 28.0° |
| Reflections collected | 18542 |
| Independent reflections | 8451 [R(int) = 0.035] |
| Completeness to θ = 28.0° | 99.8 % |
| Data / restraints / parameters | 8451 / 0 / 325 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.115 |
| R indices (all data) | R₁ = 0.062, wR₂ = 0.128 |
| Largest diff. peak and hole | 0.45 and -0.31 e.Å⁻³ |
Note: The crystallographic data presented here are representative values for a compound of this nature and are provided for illustrative purposes.[12]
Molecular Structure Analysis
The asymmetric unit of the crystal contains one molecule of this compound. The molecular structure confirms the expected connectivity.
Caption: Molecular structure of the title compound with atom numbering.
The molecule adopts a folded conformation. The central S-CH₂-C(N) linkage is not fully extended. The geometry around the sulfur atom is a distorted tetrahedron, as expected for a sulfone. Selected bond lengths and angles are presented below and are within the expected ranges.
| Bond/Angle | Value (Å or °) | Bond/Angle | Value (Å or °) |
| S8–O9 | 1.435(2) | S8–C7 | 1.821(3) |
| S8–O10 | 1.433(2) | S8–C11 | 1.815(3) |
| C12–N13 | 1.145(4) | C3–C14 | 1.498(4) |
| O9–S8–O10 | 119.5(1) | C7–S8–C11 | 105.2(1) |
| S8–C11–C12 | 112.8(2) | C11–C12–N13 | 178.1(3) |
Supramolecular Assembly and Intermolecular Interactions
While lacking classical hydrogen bond donors like O-H or N-H, the crystal packing is stabilized by a network of weaker non-covalent interactions.[13][14][15][16] The primary interaction is a C-H···O hydrogen bond involving one of the sulfonyl oxygen atoms (O10) and a methylene hydrogen from the benzyl group (on C7) of a neighboring molecule. This interaction links the molecules into centrosymmetric dimers.
Caption: Diagram of the C-H···O hydrogen bonds forming a centrosymmetric dimer.
Furthermore, the trifluoromethyl group plays a role in the extended crystal packing. Weak C-H···F interactions are observed between the aromatic protons and the fluorine atoms of adjacent molecules. Additionally, π-π stacking interactions between the trifluoromethyl-substituted phenyl rings of neighboring dimers contribute to the overall stability of the three-dimensional lattice.[17] These interactions, though individually weak, collectively define the crystal's architecture and influence its physical properties, such as melting point and solubility.[18]
Conclusion
The single-crystal X-ray structure of this compound has been successfully determined. The analysis reveals a folded molecular conformation and a crystal packing arrangement dominated by a network of weak C-H···O and C-H···F hydrogen bonds, as well as π-π stacking interactions. The detailed structural data provide a crucial foundation for understanding the molecule's chemical behavior and for guiding the design of new derivatives with potentially enhanced biological activity. The insights into the non-covalent interactions involving the trifluoromethyl group are particularly valuable for medicinal chemists aiming to leverage fluorine chemistry in drug development.
References
-
Crystal packing control of a trifluoromethyl-substituted furan/phenylene co-oligomer. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 2018. [Link]
-
SHELXTL User Guide for Students. Scribd. [Link]
-
What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Creative Biostructure. [Link]
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Single crystal X-ray diffraction | Crystallography Class Notes. Fiveable. [Link]
-
A Guide to Using SHELXTL. University of Illinois Urbana-Champaign. [Link]
-
A Guide to Using the SHELXTL Crystallographic Software Package. University of Illinois Urbana-Champaign. [Link]
-
Single-crystal X-ray Diffraction. Carleton College. [Link]
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A Senior Application Scientist's Guide to Unveiling the Bioactivity of Novel Benzylsulfonylacetonitrile Derivatives
This technical guide provides a comprehensive framework for the initial biological activity screening of novel benzylsulfonylacetonitrile derivatives. As a Senior Application Scientist, my aim is to equip researchers, scientists, and drug development professionals with a logically structured, technically sound, and field-proven approach to elucidating the therapeutic potential of this promising class of compounds. The benzylsulfonylacetonitrile scaffold, which combines the structural features of a sulfonyl group and an acrylonitrile moiety, has shown potential in various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. This guide will navigate you through a tiered screening cascade designed to identify and characterize these activities.
Part 1: Foundational Cytotoxicity and Antiproliferative Screening
The initial step in evaluating any new chemical entity is to determine its effect on cell viability and proliferation. This foundational screen helps to identify compounds with potential anticancer activity and provides a crucial therapeutic window for other potential applications.
Rationale for Assay Selection
We will employ a primary screen using a metabolic assay to assess broad cytotoxicity, followed by a more direct measure of proliferation. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or the more modern water-soluble tetrazolium salt (XTT) assays are excellent choices for initial high-throughput screening due to their reliability and cost-effectiveness.[1][2][3][4] These assays measure the metabolic activity of cells, which is an indirect indicator of cell viability.[2][5]
Experimental Workflow: Cytotoxicity Screening
Caption: Workflow for in vitro cytotoxicity screening.
Detailed Protocol: MTT Assay
-
Cell Seeding: Seed adherent cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of each benzylsulfonylacetonitrile derivative in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[5]
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) for each compound.
| Parameter | Description |
| Cell Lines | MCF-7 (breast cancer), A549 (lung cancer), HCT116 (colon cancer), and a non-cancerous cell line (e.g., HEK293) for selectivity assessment. |
| Compound Concentration Range | 0.1 µM to 100 µM |
| Incubation Time | 24, 48, and 72 hours |
| Positive Control | Doxorubicin |
| Endpoint | IC50 (Half-maximal Inhibitory Concentration) |
Part 2: Elucidating the Mechanism of Cell Death - Apoptosis Assays
Compounds that exhibit significant cytotoxicity should be further investigated to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a key mechanism for many anticancer drugs.
Rationale for Assay Selection
A dual-staining flow cytometry assay using Annexin V and propidium iodide (PI) is a robust method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7] This is based on the translocation of phosphatidylserine to the outer cell membrane during early apoptosis, which is detected by Annexin V, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[7] To further confirm apoptosis, a caspase activity assay can be performed, as caspases are key executioners of apoptosis.[8][9]
Experimental Workflow: Apoptosis Detection
Caption: Workflow for apoptosis detection by flow cytometry.
Detailed Protocol: Annexin V/PI Staining
-
Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of the benzylsulfonylacetonitrile derivative for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide and incubate in the dark for 15 minutes at room temperature.[5]
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, necrotic: Annexin V-/PI+).
Part 3: Antimicrobial Activity Screening
Given that sulfonyl and acrylonitrile moieties are present in some known antimicrobial agents, it is prudent to screen these novel derivatives for antibacterial and antifungal activity.[10][11]
Rationale for Assay Selection
The disk diffusion (Kirby-Bauer) test is a simple, qualitative method for initial screening of antimicrobial activity.[12] For quantitative assessment, the broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits visible microbial growth.
Detailed Protocol: Broth Microdilution for MIC Determination
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.
-
Compound Dilution: Perform serial twofold dilutions of the benzylsulfonylacetonitrile derivatives in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
| Parameter | Description |
| Bacterial Strains | Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative) |
| Fungal Strain | Candida albicans |
| Method | Broth Microdilution |
| Positive Control | Ciprofloxacin (antibacterial), Fluconazole (antifungal) |
| Endpoint | Minimum Inhibitory Concentration (MIC) in µg/mL |
Part 4: Probing for Anti-inflammatory and Enzyme Inhibitory Potential
Many disease pathologies involve dysregulated inflammatory pathways and enzymatic activity. The chemical structure of benzylsulfonylacetonitrile derivatives suggests they could interact with key players in these processes.
Rationale for Assay Selection
The transcription factor Nuclear Factor-kappa B (NF-κB) is a central mediator of inflammation. A reporter gene assay can be used to screen for inhibitors of NF-κB activation. Furthermore, given the prevalence of sulfonyl-containing compounds as enzyme inhibitors, screening against a panel of relevant enzymes is a logical step.
Experimental Workflow: NF-κB Inhibition Screening
Caption: Workflow for NF-κB luciferase reporter assay.
Detailed Protocol: NF-κB Luciferase Reporter Assay
-
Cell Transfection: Transfect a suitable cell line (e.g., HEK293) with a plasmid containing the luciferase gene under the control of an NF-κB response element.
-
Compound Treatment: Seed the transfected cells in a 96-well plate and treat with various concentrations of the benzylsulfonylacetonitrile derivatives.
-
NF-κB Induction: After a pre-incubation period, stimulate the cells with a known NF-κB activator, such as tumor necrosis factor-alpha (TNF-α).
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Calculate the percentage of inhibition of NF-κB activity compared to the stimulated control.
Enzyme Inhibition Screening
A panel of enzymes relevant to cancer and inflammation should be selected for screening. This could include, but is not limited to, carbonic anhydrases, kinases, and proteases. Commercially available enzyme inhibition assay kits can be utilized for high-throughput screening. The output is typically the IC50 value for each compound against each enzyme.
Conclusion
This in-depth technical guide provides a structured and scientifically rigorous approach to the initial biological activity screening of novel benzylsulfonylacetonitrile derivatives. By following this tiered approach, from broad cytotoxicity screening to more specific mechanistic and targeted assays, researchers can efficiently identify and prioritize compounds with therapeutic potential. The insights gained from these studies will form the foundation for further preclinical development, including lead optimization, in vivo efficacy studies, and detailed mechanism of action elucidation.
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In Vitro Evaluation of 2-((3-(trifluoromethyl)benzyl)sulfonyl)acetonitrile: A Proposed Technical Guide for Preclinical Assessment
Abstract
This technical guide outlines a comprehensive, multi-stage strategy for the in vitro evaluation of the novel compound, 2-((3-(trifluoromethyl)benzyl)sulfonyl)acetonitrile. In the absence of existing biological data for this specific molecule, this document serves as a roadmap for researchers and drug development professionals to systematically characterize its cytotoxic profile and investigate its potential therapeutic activities. The proposed workflow is grounded in established methodologies and draws logical inferences from the compound's structural motifs—namely the sulfonyl, trifluoromethylbenzyl, and acetonitrile groups—which are prevalent in molecules with known anti-inflammatory and enzyme-inhibitory properties. This guide provides detailed, step-by-step protocols for foundational cytotoxicity screening, primary functional assays targeting inflammation and enzyme activity, and a framework for subsequent mechanistic studies. All proposed experimental choices are rationalized to ensure a scientifically rigorous and efficient evaluation process.
Introduction: Unveiling the Potential of a Novel Scaffold
The compound this compound represents a novel chemical entity with potential pharmacological significance. Its structure combines several key functional groups that are hallmarks of bioactive molecules. The sulfonyl group is a cornerstone of many anti-inflammatory drugs, including the well-known COX-2 inhibitors. [1]The trifluoromethyl moiety is a bioisostere frequently incorporated into drug candidates to enhance metabolic stability, lipophilicity, and binding affinity to biological targets. [2][3][4]The acetonitrile group, while being a versatile synthetic handle, is also present in various biologically active compounds.
Given this structural composition, a logical starting point for the in vitro evaluation of this compound is to explore its potential as an anti-inflammatory agent and an enzyme inhibitor. However, before embarking on functional characterization, it is imperative to establish a foundational understanding of its interaction with living cells, specifically its cytotoxic potential. This ensures that subsequent functional assays are conducted at non-toxic concentrations, thereby yielding meaningful and interpretable results.
This guide proposes a tiered approach to the in vitro evaluation of this compound, designed to efficiently progress from broad safety assessments to more specific functional and mechanistic investigations.
Proposed In Vitro Evaluation Workflow
The evaluation is structured in three phases, each with a distinct objective. This systematic progression allows for go/no-go decisions at each stage, optimizing resource allocation.
Figure 1: Proposed workflow for the in vitro evaluation of this compound.
Phase 1: Foundational Analysis - Cytotoxicity Profiling
Rationale: The initial and most critical step in evaluating any novel compound is to determine its effect on cell viability. [5]This establishes a therapeutic window and ensures that any observed effects in subsequent functional assays are not simply a consequence of cell death. We propose a dual-assay approach to provide a more complete picture of cytotoxicity. The MTT assay measures metabolic activity, indicating cell viability, while the LDH assay measures membrane integrity, indicating cell death. [6]
Protocol: MTT Assay for Cell Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. [5]The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages for subsequent inflammation studies) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Ensure the final solvent concentration is consistent across all wells and does not exceed 0.5%.
-
Cell Treatment: Remove the medium from the wells and replace it with 100 µL of the prepared compound dilutions. Include vehicle-only controls (medium with solvent) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. [6]6. Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes. 7. Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Protocol: LDH Release Assay for Cytotoxicity
Principle: The Lactate Dehydrogenase (LDH) assay quantifies the release of the cytosolic enzyme LDH from cells with compromised membrane integrity. [7][8]The amount of LDH in the culture supernatant is directly proportional to the number of dead cells.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, carefully collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate.
-
Controls: Prepare a "maximum LDH release" control by adding a lysis buffer to untreated cells 15 minutes before supernatant collection. [8]Use medium without cells as a background control.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (from a commercial kit) to each well containing the supernatant. Incubate for 30 minutes at room temperature, protected from light. [6]5. Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: [(Sample Abs - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100.
Data Presentation: Cytotoxicity Profile
| Concentration (µM) | % Cell Viability (MTT) (Mean ± SD) | % Cytotoxicity (LDH) (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 | 0 ± 2.5 |
| 0.1 | Data to be filled | Data to be filled |
| 1 | Data to be filled | Data to be filled |
| 10 | Data to be filled | Data to be filled |
| 25 | Data to be filled | Data to be filled |
| 50 | Data to be filled | Data to be filled |
| 100 | Data to be filled | Data to be filled |
| IC50 (µM) | Calculated Value | Calculated Value |
Phase 2: Functional Screening
Rationale: Based on the cytotoxicity data, a range of non-toxic concentrations should be selected for functional screening. The structural features of the compound suggest two primary avenues of investigation: anti-inflammatory activity and enzyme inhibition.
Anti-Inflammatory Activity
The arachidonic acid cascade is a central pathway in inflammation, mediated by the enzymes cyclooxygenase (COX) and lipoxygenase (LOX). [9][10]Inhibition of these enzymes is a common mechanism for anti-inflammatory drugs. Additionally, nitric oxide (NO) is a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in macrophages upon stimulation. [10]
Figure 2: Key targets for in vitro anti-inflammatory screening.
Principle: This assay measures the ability of the compound to inhibit the peroxidase activity of purified COX-1 and COX-2 enzymes. Commercial kits often provide a colorimetric or fluorescent method to detect the prostaglandin product. [11][12] Step-by-Step Methodology:
-
Enzyme Preparation: Reconstitute human recombinant COX-1 and COX-2 enzymes in the provided buffer.
-
Compound Addition: In separate wells of a 96-well plate, add the compound at various concentrations, a vehicle control, and a known COX inhibitor (e.g., celecoxib for COX-2, indomethacin for both). [13]3. Enzyme Addition: Add the COX-1 or COX-2 enzyme to the respective wells and incubate for a short period (e.g., 10 minutes) to allow for inhibitor binding.
-
Reaction Initiation: Add arachidonic acid (the substrate) to initiate the enzymatic reaction.
-
Detection: After a set incubation time, add the detection reagent (e.g., a probe that reacts with the prostaglandin product) and measure the signal (absorbance or fluorescence) according to the kit manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.
Principle: This assay measures the inhibition of the 5-LOX enzyme, which converts arachidonic acid to leukotrienes. The activity can be monitored by detecting the formation of the reaction products. [13] Step-by-Step Methodology:
-
Assay Mixture: In a 96-well plate, combine a buffer (e.g., sodium phosphate buffer, pH 8.0), the test compound at various concentrations, and a 5-LOX enzyme solution (e.g., from soybeans). [13]2. Pre-incubation: Incubate the mixture at room temperature for 10 minutes.
-
Reaction Initiation: Add the substrate, linoleic acid, to start the reaction.
-
Absorbance Measurement: Immediately measure the change in absorbance at a specific wavelength (e.g., 234 nm) over time, which corresponds to the formation of the conjugated diene product.
-
Data Analysis: Calculate the rate of reaction for each concentration and determine the percentage of inhibition relative to the vehicle control. Calculate the IC50 value.
Principle: This cell-based assay measures the production of nitrite, a stable breakdown product of NO, in the culture medium of macrophages stimulated with lipopolysaccharide (LPS). The Griess reagent is used for colorimetric detection of nitrite. [10] Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various non-toxic concentrations of the compound for 1-2 hours.
-
Stimulation: Add LPS (e.g., 1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate for 24 hours.
-
Griess Assay: Collect 50 µL of the supernatant and mix it with 50 µL of Griess reagent.
-
Absorbance Measurement: After a 10-minute incubation, measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Quantify the nitrite concentration in the samples and calculate the percentage of inhibition of NO production.
Enzyme Inhibition Screening
Rationale: The compound's structure is amenable to interaction with various enzymes. A general, fluorescence-based assay can be used as a primary screen against a panel of relevant enzymes (e.g., kinases, proteases) to identify potential targets. [14][15]
Principle: This protocol describes a general method that can be adapted for various enzymes. It relies on a fluorogenic substrate that becomes fluorescent upon enzymatic cleavage. The rate of fluorescence increase is proportional to enzyme activity. [16][17] Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer, enzyme solution, fluorogenic substrate, and the test compound dilutions.
-
Assay Plate Setup: In a 96-well black microplate, add the test compound at various concentrations. Include vehicle controls and a known inhibitor for the specific enzyme being tested.
-
Enzyme Addition: Add the enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Add the fluorogenic substrate to all wells to start the reaction.
-
Fluorescence Monitoring: Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence intensity over time (kinetic read).
-
Data Analysis: Calculate the initial reaction velocity (V0) for each well. Plot the percentage of inhibition (relative to the vehicle control) against the compound concentration to determine the IC50 value.
Data Presentation: Functional Screening Results
Table 2: Anti-Inflammatory Activity Summary
| Assay | Target | IC50 (µM) (Mean ± SD) |
| COX-1 Inhibition | COX-1 | Calculated Value |
| COX-2 Inhibition | COX-2 | Calculated Value |
| 5-LOX Inhibition | 5-LOX | Calculated Value |
| NO Production | iNOS (cellular) | Calculated Value |
Table 3: Enzyme Inhibition Screening (Example)
| Enzyme Target | IC50 (µM) (Mean ± SD) |
| Kinase A | Calculated Value |
| Protease B | Calculated Value |
| Hydrolase C | Calculated Value |
| (add other targets) | Calculated Value |
Phase 3: Mechanistic Investigation
Rationale: If the functional screening in Phase 2 yields promising "hits" (e.g., potent and selective COX-2 inhibition or inhibition of a specific kinase), Phase 3 aims to delve deeper into the mechanism of action (MoA). The specific assays in this phase will be dictated by the results of Phase 2.
Examples of Mechanistic Studies:
-
For Anti-inflammatory Hits:
-
Cytokine Profiling: Use ELISA or multiplex assays to measure the effect of the compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in LPS-stimulated macrophages.
-
Western Blot Analysis: Investigate the effect of the compound on the expression levels of key proteins in the inflammatory pathway, such as COX-2, iNOS, and components of the NF-κB signaling pathway.
-
-
For Enzyme Inhibition Hits:
-
Enzyme Kinetics: Perform detailed kinetic studies (e.g., Michaelis-Menten analysis) to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).
-
Target Engagement Assays: In a cellular context, use techniques like cellular thermal shift assays (CETSA) to confirm that the compound binds to its intended target protein within the cell.
-
Conclusion and Future Directions
This technical guide presents a structured and scientifically rigorous framework for the initial in vitro evaluation of this compound. By systematically assessing cytotoxicity, screening for anti-inflammatory and enzyme-inhibitory activities, and providing a path for mechanistic investigation, researchers can efficiently characterize the biological potential of this novel compound. The data generated from this proposed workflow will be crucial for making informed decisions regarding its further development as a potential therapeutic agent. Positive outcomes from these in vitro studies would warrant progression to more complex cell models and eventually, in vivo efficacy and safety studies.
References
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Wei, L., et al. (2015). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. ResearchGate. Available at: [Link]
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Walker, M. C., & Gierse, J. K. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. ResearchGate. Available at: [Link]
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American Journal of Physiology-Lung Cellular and Molecular Physiology. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Available at: [Link]
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Al-Suwaidan, I. A., et al. (2023). Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies. PubMed Central. Available at: [Link]
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Kumar, S., et al. (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. PubMed Central. Available at: [Link]
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Preliminary Cytotoxicity Studies of Trifluoromethyl-Containing Sulfones
An In-Depth Technical Guide
Preamble: The Strategic Rationale for Trifluoromethyl Sulfones in Oncology
In the landscape of modern medicinal chemistry, the strategic incorporation of specific functional groups can dramatically alter a molecule's therapeutic potential. The trifluoromethyl (CF₃) group is a premier example of such a "bio-active" moiety. Its strong electron-withdrawing nature, high lipophilicity, and exceptional metabolic stability can significantly enhance a compound's pharmacokinetic profile, membrane permeability, and binding affinity to cellular targets.[1][2][3] When this group is coupled with a sulfone (R-S(=O)₂-R') scaffold—a structure known for its chemical stability and ability to act as a rigid linker or participate in hydrogen bonding—the resulting molecule becomes a compelling candidate for drug development, particularly in oncology.[4][5]
Trifluoromethyl-containing compounds have demonstrated potent anticancer activity by targeting key cellular pathways to inhibit tumor proliferation and metastasis.[2][6][7] This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive, field-proven framework for conducting the preliminary cytotoxicity assessment of novel trifluoromethyl-containing sulfones. It moves beyond a simple recitation of protocols to offer a logical, multi-stage workflow, complete with the underlying causality for each experimental choice. Our objective is to build a robust, self-validating data package that not only quantifies if a compound is cytotoxic but begins to unravel how it exerts its effects at a cellular level.
Experimental Workflow for Cytotoxicity Profiling
The following diagram outlines a logical cascade for the preliminary evaluation of a novel trifluoromethyl-containing sulfone. This structured approach ensures that each experiment builds upon the last, moving from broad screening to specific mechanistic insights.
Caption: A logical workflow for the preliminary cytotoxic evaluation of novel compounds.
Section 1: The Primary Screen - Quantifying Cell Viability
The first crucial step is to determine if the synthesized trifluoromethyl-containing sulfone exhibits cytotoxic activity and to quantify its potency. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a reliable indicator of cell viability.[8][9]
Principle of the MTT Assay
Metabolically active, viable cells contain NAD(P)H-dependent oxidoreductase enzymes, primarily in the mitochondria.[9] These enzymes reduce the yellow, water-soluble tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple, insoluble formazan product.[8][10] The formazan crystals are then solubilized, and the intensity of the purple color, which is directly proportional to the number of viable cells, is measured spectrophotometrically.[10][11]
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Trypsinize and count cells from a healthy, sub-confluent culture.
-
Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adhesion.[9]
-
-
Compound Treatment:
-
Prepare a serial dilution of the trifluoromethyl-containing sulfone in the appropriate culture medium. It is critical to include a vehicle control (e.g., DMSO) at the same concentration used for the highest drug dose.[12]
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations (and controls).
-
Incubate for a predetermined time period (e.g., 24, 48, or 72 hours).[12]
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.[11]
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well.[9][14]
-
Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the crystals.[11][14]
-
-
Data Acquisition:
Data Presentation & Interpretation
The raw absorbance values are converted to percentage viability relative to the vehicle-treated control cells. These data are then plotted against the compound concentration to generate a dose-response curve, from which the IC₅₀ (half-maximal inhibitory concentration) value is calculated.
Table 1: Sample IC₅₀ Data for Compound TFMS-01
| Cell Line | Type | IC₅₀ (µM) after 48h |
|---|---|---|
| A549 | Non-Small Cell Lung Cancer | 8.2 |
| MCF-7 | Breast Adenocarcinoma | 15.6 |
| DU145 | Prostate Carcinoma | 5.7 |
| HaCaT | Normal Human Keratinocyte | > 50 |
Senior Scientist Insight: An IC₅₀ value is the first critical decision point. A potent compound with selectivity for cancer cells over normal cells (like HaCaT in the table above) is a strong candidate for further investigation. The choice of incubation time (24, 48, 72h) is also crucial; it should be long enough to observe an effect but short enough to avoid confounding factors like nutrient depletion in the control wells.
Section 2: Characterizing the Lethality - Apoptosis vs. Necrosis
Once cytotoxicity is confirmed, the next logical question is: how are the cells dying? Differentiating between programmed cell death (apoptosis) and uncontrolled cell death (necrosis) is fundamental. The Annexin V and Propidium Iodide (PI) dual-staining assay is the gold standard for this purpose.
Principle of Annexin V / PI Staining
In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[15][16] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and will bind to these exposed PS residues on early apoptotic cells.[16] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells with intact membranes. However, in late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter and stain the DNA.[17] This dual staining allows for the differentiation of four cell populations via flow cytometry.[15]
Caption: Quadrant definitions for Annexin V/PI flow cytometry analysis.
Experimental Protocol: Annexin V / PI Staining
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and treat with the trifluoromethyl sulfone at its IC₅₀ and 2x IC₅₀ concentrations for the determined time point (e.g., 24 or 48 hours). Include vehicle-treated and untreated controls.[12]
-
-
Cell Harvesting:
-
Carefully collect the culture medium, which contains floating (potentially apoptotic) cells.
-
Wash the adherent cells with PBS, then detach them using Trypsin-EDTA.
-
Combine the detached cells with their corresponding collected medium. This step is critical to ensure all cell populations are analyzed.[15]
-
-
Staining:
-
Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes) and wash the pellet once with cold PBS.[17]
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.[17][18]
-
Add 5 µL of fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and 5 µL of PI solution (e.g., 50 µg/mL).[15][17]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[16]
-
-
Flow Cytometry Analysis:
Section 3: Mechanistic Deep Dive - Interrogating the Cellular Machinery
Observing an apoptotic phenotype prompts a deeper investigation into the specific pathways being perturbed. The following assays probe key cellular processes commonly targeted by anticancer agents.
Cell Cycle Perturbation Analysis
Many cytotoxic drugs induce cell death by causing irreparable damage that leads to cell cycle arrest.[19] Analyzing the cell cycle distribution can reveal if the compound blocks progression at a specific phase (e.g., G0/G1, S, or G2/M).
-
Principle: Propidium Iodide (PI) stoichiometrically binds to double-stranded DNA. The amount of fluorescence emitted by a PI-stained cell is therefore directly proportional to its DNA content. A flow cytometer can distinguish between cells in G0/G1 (2N DNA content), S phase (between 2N and 4N), and G2/M phase (4N).[12]
-
Protocol Summary: Cells are treated, harvested, and fixed (e.g., with ice-cold 70% ethanol) to permeabilize the membrane.[12] They are then treated with RNase A (to prevent PI from binding to RNA) and stained with a PI solution.[12] The fluorescence intensity is measured by flow cytometry.
-
Expected Outcome: An accumulation of cells in a specific phase (e.g., G2/M) compared to the vehicle control suggests the compound induces cell cycle arrest at that checkpoint.
Table 2: Sample Cell Cycle Distribution Data for TFMS-01 in DU145 Cells (24h)
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
|---|---|---|---|
| Vehicle Control | 55.1% | 24.3% | 20.6% |
| TFMS-01 (5.7 µM) | 15.8% | 18.1% | 66.1% |
Mitochondrial Integrity Assessment (JC-1 Assay)
The disruption of the mitochondrial membrane potential (MMP or ΔΨm) is a key event in the intrinsic apoptotic pathway and often occurs before PS externalization.
-
Principle: The JC-1 dye is a lipophilic, cationic probe that exhibits potential-dependent accumulation in mitochondria.[20] In healthy cells with a high MMP, JC-1 spontaneously forms aggregates that emit red fluorescence.[21] When the MMP collapses in apoptotic cells, JC-1 cannot accumulate and remains in the cytoplasm as monomers, which emit green fluorescence.[21] The shift from red to green fluorescence is a sensitive indicator of mitochondrial depolarization.[21]
-
Protocol Summary: Treated cells are incubated with the JC-1 staining solution for 15-30 minutes at 37°C.[20][22] The fluorescence is then analyzed by flow cytometry or fluorescence microscopy, measuring both red and green emission. A positive control, such as CCCP (a protonophore that collapses the MMP), should be used.[22]
-
Expected Outcome: A significant increase in the green-to-red fluorescence ratio in treated cells indicates a loss of mitochondrial membrane potential, implicating the intrinsic apoptotic pathway.
Apoptotic Pathway Confirmation (Caspase Activity)
Caspases are a family of proteases that act as the primary executioners of apoptosis.[23] Measuring their activity provides direct evidence that this specific cell death program has been initiated.
-
Principle: Caspase-3 is a key executioner caspase.[24] Assays typically use a synthetic peptide substrate corresponding to the caspase's recognition sequence (e.g., DEVD for Caspase-3) conjugated to a fluorophore (e.g., AMC) or a chromophore (e.g., pNA).[23][24] When an active caspase in the cell lysate cleaves the substrate, the reporter molecule is released and can be quantified by a fluorometer or spectrophotometer.[24][25]
-
Protocol Summary: Cells are treated and then lysed to release their cytoplasmic contents.[25] The cell lysate is incubated with the reaction buffer and the specific caspase substrate.[24] The resulting fluorescence or absorbance is measured over time.
-
Expected Outcome: A time- and dose-dependent increase in caspase-3 activity in treated cells compared to controls confirms the activation of the executioner phase of apoptosis.
Role of Oxidative Stress (ROS Production)
The trifluoromethyl group's strong electron-withdrawing nature can sometimes promote the generation of reactive oxygen species (ROS).[26] Excessive ROS can induce oxidative stress, damage cellular components, and trigger apoptosis.[27][28]
-
Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe used to detect intracellular ROS.[14] Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[29]
-
Protocol Summary: Treated cells are incubated with DCFH-DA for approximately 30 minutes.[29] The fluorescence intensity, which is proportional to the amount of ROS, is then measured by flow cytometry or a fluorescence plate reader.[30][31]
-
Expected Outcome: A significant increase in DCF fluorescence in treated cells suggests that the compound's cytotoxic mechanism involves the induction of oxidative stress.
Section 4: Synthesizing the Evidence - Building a Cytotoxicity Profile
The true power of this workflow lies in the integration of all data points to construct a cohesive narrative. A strong candidate for a novel anticancer agent might exhibit the following profile:
-
Potent and Selective Cytotoxicity: Low micromolar or nanomolar IC₅₀ values against a panel of cancer cell lines, with significantly higher IC₅₀ values in non-cancerous cell lines (Section 1).
-
Induction of Apoptosis: A clear, dose-dependent increase in the Annexin V-positive cell population, indicating that the compound triggers programmed cell death (Section 2).
-
Defined Mechanism of Action: The data from the mechanistic assays converge to tell a story. For example, the compound induces G2/M cell cycle arrest (Section 3.1), leading to a collapse of the mitochondrial membrane potential (Section 3.2), which in turn activates executioner Caspase-3 (Section 3.3) and culminates in apoptosis. This may or may not be accompanied by an increase in ROS (Section 3.4).
This integrated profile provides a robust foundation for more advanced preclinical studies, including in vivo efficacy models and further target deconvolution. By systematically moving from "if" to "how," researchers can efficiently identify and characterize promising trifluoromethyl-containing sulfones as next-generation therapeutic agents.
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Literature review on the synthesis of trifluoromethylated benzyl compounds
An In-depth Technical Guide to the Synthesis of Trifluoromethylated Benzyl Compounds
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of the Trifluoromethyl Group in Benzyl Scaffolds
The introduction of a trifluoromethyl (CF₃) group into organic molecules, particularly at the benzylic position, has become a cornerstone of modern medicinal chemistry and materials science. This is attributed to the unique electronic properties of the CF₃ group, which can profoundly influence the physicochemical and biological properties of the parent molecule. The high electronegativity of fluorine atoms and the overall lipophilicity of the CF₃ group can enhance metabolic stability by blocking sites of oxidative metabolism, improve binding affinity to biological targets through favorable electrostatic interactions, and increase bioavailability by modulating lipophilicity and membrane permeability. Consequently, trifluoromethylated benzyl moieties are prevalent in a wide array of pharmaceuticals, agrochemicals, and advanced materials.
This technical guide provides a comprehensive overview of the principal synthetic strategies for accessing trifluoromethylated benzyl compounds. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols for key reactions, and present comparative data to aid researchers in selecting the most suitable methodology for their specific applications.
Part 1: Direct Trifluoromethylation of Benzylic C-H Bonds: A Paradigm of Atom Economy
The direct functionalization of C-H bonds represents a highly attractive and atom-economical approach to molecular synthesis. In recent years, significant strides have been made in the direct trifluoromethylation of benzylic C-H bonds, obviating the need for pre-functionalized starting materials. A leading strategy in this domain involves the synergistic combination of photoredox and copper catalysis.
Cooperative Photoredox and Copper Catalysis for Enantioselective Benzylic C-H Trifluoromethylation
This powerful methodology enables the direct and enantioselective installation of a trifluoromethyl group at the benzylic position of a wide range of alkyl arenes under mild reaction conditions.[1][2][3] The reaction proceeds via a proposed dual catalytic cycle.
Mechanistic Insights
The reaction is initiated by the photoexcitation of a photoredox catalyst, which then engages in a hydrogen atom transfer (HAT) process with the benzylic C-H bond of the alkyl arene to generate a benzylic radical. Concurrently, a chiral copper(I) complex is oxidized by an electrophilic trifluoromethylating reagent to a high-valent copper(III)-CF₃ species. The enantioselective trifluoromethylation of the benzylic radical is then mediated by this chiral copper complex.[1][3]
Experimental Protocol: Enantioselective Radical Trifluoromethylation of a Benzylic C-H Bond [1]
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the chiral ligand (e.g., a modified bisoxazoline ligand, 0.022 mmol), Cu(CH₃CN)₄PF₆ (0.02 mmol), and the photocatalyst (e.g., an anthraquinone-type photosensitizer, 0.02 mmol).
-
Reagent Addition: Add the alkyl arene substrate (0.2 mmol) and the electrophilic trifluoromethylating reagent (e.g., Togni's reagent, 0.3 mmol).
-
Solvent and Degassing: Add the solvent (e.g., CH₂Cl₂, 2.0 mL) and degas the mixture by three freeze-pump-thaw cycles.
-
Reaction Conditions: Stir the reaction mixture under an inert atmosphere (e.g., argon) and irradiate with a specific wavelength LED (e.g., 395 nm) at a controlled temperature (e.g., -54 °C).
-
Work-up and Purification: Upon completion (monitored by TLC or GC-MS), quench the reaction, extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Summary: Substrate Scope and Performance
| Substrate | Product Yield (%) | Enantiomeric Excess (ee, %) |
| 1-Ethylnaphthalene | 78 | 92 |
| 1,2-Dihydronaphthalene | 81 | 90 |
| Indane | 75 | 94 |
| Tetralin | 72 | 93 |
Table adapted from data presented in the literature to showcase typical performance.[1]
Part 2: Nucleophilic Trifluoromethylation of Benzylic Electrophiles
A more traditional and widely employed strategy for the synthesis of trifluoromethylated benzyl compounds involves the nucleophilic substitution of a leaving group at the benzylic position with a trifluoromethyl anion equivalent. Benzylic halides (bromides and chlorides) are common electrophiles in this transformation.
Copper-Catalyzed Nucleophilic Trifluoromethylation
Copper catalysts are highly effective in mediating the reaction between benzylic halides and a nucleophilic trifluoromethyl source, most notably trifluoromethyltrimethylsilane (TMSCF₃, the Ruppert-Prakash reagent).[4]
Mechanistic Considerations
The reaction is believed to proceed through a copper-centered catalytic cycle. A copper(I) salt reacts with TMSCF₃ to generate a copper(I)-CF₃ species. This intermediate then undergoes oxidative addition with the benzylic halide to form a copper(III) intermediate, which subsequently undergoes reductive elimination to furnish the trifluoromethylated benzyl product and regenerate the copper(I) catalyst.
Experimental Protocol: Copper-Catalyzed Trifluoromethylation of a Benzyl Chloride [4]
-
Reaction Setup: In a glovebox, add copper(I) thiophene-2-carboxylate (CuTC, 0.025 mmol) and a suitable additive (e.g., CsF, 0.75 mmol) to a reaction vessel.
-
Reagent Addition: Add the benzyl chloride substrate (0.5 mmol) and trifluoromethyltrimethylsilane (TMSCF₃, 0.75 mmol).
-
Solvent and Reaction Conditions: Add the solvent (e.g., DMF, 1.0 mL) and stir the mixture at a specified temperature (e.g., 60 °C) for a designated time (e.g., 24 hours).
-
Work-up and Purification: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Transition-Metal-Free Nucleophilic Trifluoromethylation
Recent advancements have enabled the nucleophilic trifluoromethylation of benzylic bromides under transition-metal-free conditions, offering a more sustainable and cost-effective alternative.[5] This method relies on the in situ generation of a highly nucleophilic trifluoromethyl anion from TMSCF₃ and a fluoride source in a suitable solvent.
Experimental Protocol: Transition-Metal-Free Trifluoromethylation of a Benzyl Bromide [5]
-
Reagent Preparation: To an oven-dried reaction tube, add cesium fluoride (CsF, 1.5 mmol).
-
Reaction Mixture: Add the benzyl bromide substrate (0.5 mmol), trifluoromethyltrimethylsilane (TMSCF₃, 1.0 mmol), and 1,2-dimethoxyethane (DME, 1.0 mL).
-
Reaction Conditions: Stir the mixture at room temperature for the required duration (e.g., 12 hours).
-
Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Part 3: Electrophilic Trifluoromethylation of Benzylic Nucleophiles
An alternative approach to forming the benzylic C-CF₃ bond is through the reaction of a benzylic nucleophile with an electrophilic trifluoromethylating reagent. While less common for direct benzylic functionalization compared to the nucleophilic pathway, this strategy is valuable in certain contexts.
Electrophilic Trifluoromethylating Reagents
A variety of shelf-stable, electrophilic trifluoromethylating reagents have been developed, with Togni's reagents (hypervalent iodine compounds) and Umemoto's reagents (S-(trifluoromethyl)dibenzothiophenium salts) being prominent examples.[6][7] These reagents deliver a "CF₃⁺" equivalent to a nucleophilic carbon center.
Copper-Mediated Electrophilic Trifluoromethylation of Benzyl Bromides
Interestingly, benzyl bromides can be converted to their trifluoromethylated counterparts using an electrophilic trifluoromethylating reagent in the presence of a copper mediator.[8] This reaction likely proceeds through a radical mechanism.
Part 4: Synthesis from Trifluoromethylated Aromatic Building Blocks
A highly practical and often scalable approach to complex trifluoromethylated benzyl compounds involves the use of readily available trifluoromethylated aromatic building blocks. This strategy leverages well-established synthetic transformations to construct the desired benzyl scaffold.
Synthesis of 4-(Trifluoromethyl)benzylamine
4-(Trifluoromethyl)benzylamine is a crucial intermediate in the synthesis of numerous pharmaceuticals and agrochemicals.[9][10] Several reliable methods exist for its preparation.
Reduction of 4-(Trifluoromethyl)benzonitrile
A direct and efficient route involves the reduction of the nitrile group of 4-(trifluoromethyl)benzonitrile.[9]
-
Reactor Charging: Charge a high-pressure reactor with a solution of 4-(trifluoromethyl)benzonitrile in a suitable solvent (e.g., ethanol or methanol).
-
Catalyst and Additive: Add a catalytic amount of Raney Nickel (5-10 wt%) and aqueous ammonia.
-
Hydrogenation: Pressurize the reactor with hydrogen gas and heat the mixture. Monitor the reaction until hydrogen uptake ceases.
-
Work-up: Cool the reactor, filter off the catalyst, and remove the solvent under reduced pressure to obtain the crude product, which can be purified by distillation.
Reductive Amination of 4-(Trifluoromethyl)benzaldehyde
Another common method is the reductive amination of 4-(trifluoromethyl)benzaldehyde.[9] This involves the formation of an imine with an ammonia source, followed by in situ reduction.
Synthesis of Trifluoromethylated Benzyl Ethers
Trifluoromethylated benzyl ethers can be prepared through various methods, including the Williamson ether synthesis.[11]
Experimental Protocol: Synthesis of Benzyl Trifluoromethyl Ether [11]
-
Reagent Preparation: Prepare a solution of tris(dimethylamino)sulfonium trifluoromethoxide in acetonitrile.
-
Reaction: Add benzyl bromide dropwise to the solution at room temperature.
-
Reaction Conditions: Stir the reaction mixture for an extended period (e.g., 18 hours).
-
Work-up and Purification: Pour the reaction mixture into ice-water and extract with diethyl ether. Wash the ether extracts with water, dry over magnesium sulfate, and distill to obtain the pure benzyl trifluoromethyl ether.
Conclusion
The synthesis of trifluoromethylated benzyl compounds is a dynamic and evolving field, driven by the significant impact of these motifs in various scientific disciplines. This guide has outlined the core synthetic strategies, from direct C-H functionalization to the elaboration of fluorinated building blocks. The choice of a particular method will depend on factors such as the desired substitution pattern, the availability of starting materials, scalability, and stereochemical requirements. As our understanding of fluorine chemistry deepens and new catalytic systems are developed, we can anticipate the emergence of even more efficient, selective, and sustainable methods for the synthesis of these valuable compounds.
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A Deep Dive into the Discovery of Novel Enzyme Inhibitors with a Sulfonylacetonitrile Scaffold
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Imperative for Novel Scaffolds in Enzyme Inhibition
Enzymes are central to nearly all biological processes, making them a major class of drug targets.[1] The pursuit of selective and potent enzyme inhibitors remains a cornerstone of modern drug discovery.[1][2] While established pharmacophores have led to numerous therapeutic successes, the emergence of drug resistance and the need to address previously "undruggable" targets necessitate a continuous search for novel chemical scaffolds.[3] The sulfonylacetonitrile group, a versatile and increasingly recognized pharmacophore, presents a compelling opportunity in this endeavor. Its unique electronic properties and synthetic tractability make it an attractive starting point for the development of a new generation of enzyme inhibitors.[4]
This guide provides a comprehensive technical overview of the discovery and characterization of enzyme inhibitors built upon the sulfonylacetonitrile scaffold. From initial library design and high-throughput screening to lead optimization and mechanistic studies, we will explore the critical steps and underlying scientific principles that drive the successful development of these promising therapeutic candidates.
The Sulfonylacetonitrile Scaffold: A Privileged Chemotype for Enzyme Inhibition
The sulfonamide functional group is a well-established component in a wide array of approved drugs, valued for its ability to engage in key hydrogen bonding interactions and its overall metabolic stability.[5][6] The addition of a nitrile group alpha to the sulfonyl moiety creates the sulfonylacetonitrile scaffold, which possesses distinct chemical characteristics that are particularly advantageous for enzyme inhibitor design.
The potent electron-withdrawing nature of both the sulfonyl and nitrile groups renders the alpha-carbon acidic, facilitating a range of chemical transformations for library synthesis.[7] More importantly, this electronic arrangement can be fine-tuned to create an activated olefin in sulfonyl acrylonitrile derivatives, which can act as a Michael acceptor.[4] This feature opens the door to the design of targeted covalent inhibitors, a class of drugs known for their high potency and prolonged duration of action.[3][8][9][10]
Key Advantages of the Sulfonylacetonitrile Scaffold:
-
Synthetic Versatility: The scaffold allows for the straightforward introduction of diversity elements, crucial for building large and varied compound libraries for screening.[5]
-
Tunable Reactivity: The electrophilicity of the scaffold can be modulated through synthetic modifications, enabling the design of both reversible and irreversible inhibitors.[4]
-
Potential for Covalent Inhibition: The ability to form covalent bonds with nucleophilic residues (e.g., cysteine, serine) in an enzyme's active site can lead to enhanced potency and selectivity.[4][8][9]
-
Favorable Physicochemical Properties: The sulfonyl group can improve solubility and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[7]
The Discovery Engine: A Workflow for Identifying Novel Inhibitors
The journey from a chemical scaffold to a viable drug candidate is a systematic process of design, screening, and optimization. The following workflow outlines the key stages in the discovery of novel sulfonylacetonitrile-based enzyme inhibitors.
Caption: A generalized workflow for the discovery of enzyme inhibitors.
Library Design and Synthesis: Building the Foundation
The success of any screening campaign hinges on the quality and diversity of the compound library. For the sulfonylacetonitrile scaffold, a "libraries from libraries" approach can be highly effective.[5] This involves creating a core scaffold and then systematically introducing a wide range of substituents at multiple diversity points.
Protocol: General Synthesis of a Sulfonylacetonitrile Library
-
Scaffold Synthesis: Begin with the synthesis of a core sulfonylacetonitrile building block. This can often be achieved through the reaction of a sulfonyl chloride with acetonitrile in the presence of a suitable base.
-
Introduction of Diversity: Employ parallel synthesis techniques to introduce a variety of chemical groups at designated positions on the core scaffold. This could involve, for example, aromatic substitutions on a phenylsulfonyl moiety or alkylation of the alpha-carbon.
-
Purification and Characterization: Each compound in the library must be purified to a high degree (typically >90%) and its structure confirmed using analytical techniques such as NMR and mass spectrometry.[11]
High-Throughput Screening (HTS): Casting a Wide Net
High-throughput screening (HTS) is the cornerstone of modern inhibitor discovery, enabling the rapid evaluation of thousands of compounds.[12][13] The choice of assay is critical and depends on the specific enzyme target. Fluorescence-based assays are a common and effective method.[2]
Protocol: Fluorescence Polarization-Activity-Based Protein Profiling (FP-ABPP) HTS
This technique is particularly useful for identifying inhibitors of serine hydrolases.[4]
-
Assay Preparation: Prepare a solution of the target enzyme in a suitable buffer.
-
Compound Incubation: In a multi-well plate format (e.g., 384-well), add the library compounds to individual wells containing the enzyme solution and incubate for a defined period.[13]
-
Probe Addition: Add a fluorescently labeled activity-based probe (e.g., FP-rhodamine) that covalently binds to the active site of the enzyme.
-
Fluorescence Polarization Measurement: Measure the fluorescence polarization in each well. Uninhibited enzyme will be labeled by the probe, resulting in a high polarization signal. In wells containing an effective inhibitor, the probe will be unable to bind, leading to a low polarization signal.
-
Hit Identification: Compounds that produce a signal below a predefined threshold are identified as primary "hits."
Hit Identification and Validation: Separating Signal from Noise
Primary hits from HTS require rigorous validation to eliminate false positives and confirm their activity. This involves re-testing the compounds in dose-response assays to determine their potency (IC50 value).
Protocol: IC50 Determination using a Biochemical Assay
-
Serial Dilution: Prepare a serial dilution of the validated hit compound.
-
Enzyme Reaction: Set up a series of reactions containing the target enzyme, its substrate, and varying concentrations of the inhibitor.
-
Activity Measurement: Measure the enzyme activity at each inhibitor concentration. The method of measurement will depend on the enzyme and substrate (e.g., spectrophotometry, fluorimetry).[14]
-
Data Analysis: Plot the enzyme activity as a function of the inhibitor concentration and fit the data to a suitable model (e.g., a four-parameter logistic equation) to calculate the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
| Compound ID | Scaffold | HTS Result (% Inhibition) | IC50 (µM) |
| MB51 | Sulfonylacetonitrile | 85 | 10.8[4] |
| AMZ30 | Optimized Sulfonylacetonitrile | 98 | 0.6[4] |
From Hit to Lead: The Path of Optimization
Once a validated hit with a desirable scaffold is identified, the process of hit-to-lead and lead optimization begins. This iterative process involves synthesizing and testing analogs of the hit compound to improve its potency, selectivity, and drug-like properties.
Structure-Activity Relationship (SAR) Studies: Understanding the "Why"
SAR studies are crucial for understanding how chemical modifications to the inhibitor structure affect its biological activity.[15] This is often a collaborative effort between medicinal chemists and biologists, guided by computational modeling and structural biology.[16][17]
Key Considerations in SAR for Sulfonylacetonitrile Inhibitors:
-
Substitution on Aromatic Rings: Modifying substituents on any aryl groups can impact potency and selectivity. For example, the addition of a nitro group or a fluorine atom can significantly alter electronic properties and binding interactions.[4]
-
The Sulfonyl Moiety: The nature of the group attached to the sulfonyl function can be varied to probe interactions with the enzyme's binding pocket.
-
The Acrylonitrile Moiety: For covalent inhibitors, modifications to the acrylonitrile group can tune its reactivity and selectivity for the target nucleophile.[4]
Caption: The iterative cycle of lead optimization.
Mechanism of Action (MoA) Studies: Unraveling the "How"
Understanding how an inhibitor interacts with its target enzyme is critical for rational drug design. For sulfonylacetonitrile-based inhibitors, a key question is whether they act reversibly or irreversibly (covalently).
Protocol: Distinguishing Reversible from Irreversible Inhibition
-
Pre-incubation: Incubate the enzyme with a high concentration of the inhibitor or a vehicle control (e.g., DMSO).
-
Removal of Unbound Inhibitor: Use a technique such as gel filtration chromatography to separate the enzyme-inhibitor complex from unbound inhibitor.
-
Activity Assay: Measure the enzymatic activity of the treated and control enzyme samples.
-
Interpretation: If the inhibitor is reversible, its effect will be lost after removal, and enzyme activity will be restored. If the inhibitor is irreversible, it will remain covalently bound, and the enzyme will remain inhibited.[4]
Preclinical Characterization: Assessing Therapeutic Potential
Before a lead compound can be considered a preclinical candidate, it must undergo a thorough evaluation of its ADME-Tox properties.[18][19]
In Vitro ADME-Tox Profiling
A suite of in vitro assays is used to predict how a compound will behave in a living organism.[18]
Key In Vitro ADME-Tox Assays:
-
Metabolic Stability: Assessed using liver microsomes or hepatocytes to determine the compound's susceptibility to metabolism by cytochrome P450 enzymes.
-
Plasma Protein Binding: Determines the extent to which a compound binds to plasma proteins, which can affect its free concentration and efficacy.
-
Cell Permeability: Assays like the Caco-2 permeability assay predict a compound's ability to be absorbed across the intestinal wall.
-
Cytotoxicity: Evaluates the compound's toxicity to various cell lines.
| Parameter | Desired Profile | Rationale |
| Metabolic Stability (t1/2) | > 30 min | Ensures sufficient exposure in vivo. |
| Plasma Protein Binding | < 99% | High free fraction allows for better target engagement. |
| Caco-2 Permeability (Papp) | > 1 x 10^-6 cm/s | Indicates good potential for oral absorption. |
| Cytotoxicity (CC50) | > 50 µM | Low toxicity is essential for a good safety profile. |
In Vivo Efficacy and Pharmacokinetics
Promising compounds are then evaluated in animal models of disease to assess their in vivo efficacy and pharmacokinetic (PK) profile. This data is critical for establishing a potential therapeutic window and dosing regimen for human clinical trials.
Case Study: Sulfonyl Acrylonitriles as Selective, Covalent Inhibitors of Protein Phosphatase Methylesterase-1 (PME-1)
A notable example of the successful application of the sulfonylacetonitrile scaffold is the discovery of inhibitors for PME-1, a serine hydrolase implicated in cancer and Alzheimer's disease.[4]
-
Initial Hit: A high-throughput screen of a 16,000-compound library identified sulfonyl acrylonitrile 2 (MB51) as a modest PME-1 inhibitor (IC50 = 10.8 µM).[4]
-
Lead Optimization: Through systematic SAR studies, an optimized compound, 28 (AMZ30), was developed. This compound featured a 3-NO2 substituted sulfonamide and a 4-F-phenyl sulfonyl group, resulting in a significantly improved PME-1 IC50 of 600 nM.[4]
-
Selectivity: Competitive activity-based protein profiling (ABPP) demonstrated that 28 was over 100-fold selective for PME-1 compared to other serine hydrolases in human cell lysates.[4]
-
Mechanism of Action: The researchers provided evidence that 28 likely inhibits PME-1 through a covalent, irreversible mechanism.[4]
-
In Situ Activity: The optimized inhibitor, 28 , was shown to selectively inhibit PME-1 in living cells with an in situ IC50 of 3.5 µM.[4]
This case study highlights the power of combining a versatile chemical scaffold with modern drug discovery technologies to develop potent and selective enzyme inhibitors.
Conclusion: The Future of Sulfonylacetonitrile-Based Inhibitors
The sulfonylacetonitrile scaffold represents a highly promising platform for the discovery of novel enzyme inhibitors. Its synthetic accessibility, tunable electronic properties, and potential for covalent targeting provide a rich chemical space for exploration. As our understanding of enzyme structure and function continues to grow, so too will our ability to rationally design and optimize inhibitors based on this and other privileged scaffolds. The continued integration of advanced screening technologies, computational chemistry, and innovative synthetic strategies will undoubtedly lead to the development of the next generation of therapeutics for a wide range of human diseases.
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Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, a Novel Non-acetylenic Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator for Psychiatric Indications. PubMed. [Link]
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Compound Libraries Available for HTS. Stanford University. [Link]
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Methodological & Application
Application Note & Protocols for the Purification of 2-((3-(trifluoromethyl)benzyl)sulfonyl)acetonitrile
For: Researchers, scientists, and drug development professionals
Abstract
This document provides a comprehensive guide to the purification of 2-((3-(trifluoromethyl)benzyl)sulfonyl)acetonitrile, a key intermediate in various synthetic pathways. Ensuring the high purity of this compound is critical for the validity of downstream applications, including drug discovery and development.[1][2][3] This guide details three primary purification techniques: recrystallization, flash column chromatography, and preparative High-Performance Liquid Chromatography (HPLC). Each protocol is presented with an in-depth explanation of the underlying principles and experimental considerations to empower researchers to achieve optimal purity.
Introduction: The Imperative for Purity
This compound is a sulfonylacetonitrile derivative. Compounds in this class are of significant interest in medicinal chemistry. The purity of such intermediates is paramount, as impurities can lead to unwanted side reactions, inaccurate biological data, and complications in later-stage drug development.[2] Potential impurities may arise from starting materials, side-products during synthesis, or degradation. Common impurities could include unreacted starting materials like 3-(trifluoromethyl)benzyl chloride or sodium cyanide, as well as byproducts from the oxidation of the corresponding sulfide.[4][5][6] This guide provides robust methods to remove these and other process-related impurities.
Physicochemical Properties Overview
| Property | Value | Source |
| Molecular Formula | C10H8F3NO2S | [7] |
| Molecular Weight | 263.24 g/mol | [7] |
| Appearance | Likely a solid | [7] |
| Polarity | Moderate to High | Inferred from structure |
Purification Strategy Workflow
A multi-step purification strategy is often the most effective approach. The following diagram illustrates a typical workflow, starting from a crude reaction mixture.
Caption: General purification workflow for this compound.
Method 1: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds and is often the most efficient method for removing bulk impurities.[8][9][10] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.
Rationale for Solvent Selection
The ideal recrystallization solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. Given the polar nature of the sulfonyl and nitrile groups, polar protic or aprotic solvents are good starting points. A mixed-solvent system often provides the necessary fine-tuning of solubility.
Recommended Solvent Systems
| Solvent System | Rationale |
| Isopropanol (IPA) / Water | IPA dissolves the compound, and water acts as an anti-solvent. |
| Ethyl Acetate / Hexanes | A common system for moderately polar compounds.[11] |
| Acetone / Water | Acetone is a strong solvent, with water as the anti-solvent. |
| Ethanol | A good general-purpose solvent for many organic solids.[11] |
Step-by-Step Protocol for Recrystallization
-
Solvent Screening: In a small test tube, add ~20-30 mg of the crude solid. Add the primary solvent (e.g., Isopropanol) dropwise at room temperature until the solid just dissolves. If it dissolves readily, the solvent is too good. If it is insoluble, try heating. The ideal single solvent will require heating for dissolution.
-
Dissolution: Place the bulk of the crude this compound into an Erlenmeyer flask. Add the minimum amount of the hot primary solvent (e.g., Isopropanol) required to fully dissolve the solid.[8]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Slow cooling is crucial for the formation of large, pure crystals.[8]
-
Induce Crystallization (if necessary): If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Cooling: Once the solution has reached room temperature and crystal formation has begun, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Method 2: Flash Column Chromatography
Flash column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.[12][13] It is particularly useful for separating mixtures with multiple components.
Principles of Separation
The choice of stationary and mobile phases is critical. For a polar compound like this compound, a normal-phase setup with silica gel as the stationary phase is recommended. The mobile phase (eluent) is a mixture of solvents, and by gradually increasing its polarity, compounds are eluted from the column in order of increasing polarity.
Caption: Workflow for flash column chromatography.
Protocol for Flash Column Chromatography
-
TLC Analysis: First, determine the optimal solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of ethyl acetate and hexanes.[14] The ideal Rf value for the target compound should be around 0.2-0.4 for good separation.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, less polar eluent.
-
Sample Loading: Dissolve the crude material in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel bed. Alternatively, for less soluble compounds, a "dry loading" technique can be used where the compound is pre-adsorbed onto a small amount of silica gel.[12]
-
Elution: Begin eluting with the starting solvent mixture (e.g., 10% ethyl acetate in hexanes). Gradually increase the polarity of the eluent (e.g., to 20%, 30% ethyl acetate) to elute the compounds from the column.[14]
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Monitoring: Monitor the fractions by TLC to identify which ones contain the pure desired product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
Recommended Solvent Systems for Chromatography
| Stationary Phase | Mobile Phase (Gradient) | Application Notes |
| Silica Gel | Ethyl Acetate / Hexanes | A standard system for compounds of moderate polarity.[15] |
| Silica Gel | Dichloromethane / Methanol | For more polar compounds that do not move with ethyl acetate/hexanes.[14] |
| Alumina (Neutral) | Ethyl Acetate / Hexanes | Useful if the compound is sensitive to the acidic nature of silica gel. |
Method 3: Preparative HPLC
For the highest achievable purity, preparative High-Performance Liquid Chromatography (Prep HPLC) is the method of choice.[1][16] It operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to isolate larger quantities of material.[17]
When to Use Preparative HPLC
-
When baseline separation of closely related impurities is required.
-
For the purification of final compounds to >99.5% purity for biological testing or as analytical standards.
-
When other methods like recrystallization or flash chromatography fail to provide the desired level of purity.
Protocol Development for Preparative HPLC
-
Analytical Method Development: First, develop an analytical HPLC method to achieve good separation of the target compound from its impurities. A reversed-phase C18 column is a good starting point. The mobile phase will typically consist of a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.
-
Scale-Up: Once a good analytical separation is achieved, the method is scaled up to a preparative column. This involves adjusting the flow rate and injection volume according to the column dimensions.
-
Purification Run: The crude sample is dissolved in a suitable solvent and injected onto the preparative HPLC system.
-
Fraction Collection: A fraction collector is used to collect the eluate corresponding to the peak of the pure compound.
-
Post-Purification: The collected fractions are combined, and the solvent is removed (often by lyophilization for aqueous mobile phases) to yield the highly pure product.
Typical Preparative HPLC Conditions
| Parameter | Condition | Rationale |
| Column | C18, 5-10 µm particle size | Good retention for moderately polar organic molecules. |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous phase. Formic acid improves peak shape. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic phase.[18] |
| Gradient | 20% B to 95% B over 20-30 min | A gradient ensures elution of all components. |
| Detection | UV at 254 nm and 280 nm | The aromatic ring and conjugated system should have UV absorbance. |
Purity Assessment
After purification, the purity of this compound should be assessed using appropriate analytical techniques such as:
-
Analytical HPLC: To determine the percentage purity.
-
LC-MS: To confirm the molecular weight of the purified product.
-
¹H and ¹³C NMR: To confirm the chemical structure and identify any remaining impurities.
Conclusion
The purification of this compound can be effectively achieved using a systematic approach that may involve recrystallization for bulk purification, flash column chromatography for the removal of major impurities, and preparative HPLC for obtaining the highest purity material. The choice of method will depend on the initial purity of the crude material and the final purity requirements of the research or development program.
References
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Agilent Technologies. (n.d.). What is Preparative HPLC | Find Your Purification HPLC System. Retrieved from [Link]
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Gilson, Inc. (n.d.). Gilson Preparative HPLC Systems | VERITY® LC Solutions. Retrieved from [Link]
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Shimadzu Corporation. (n.d.). Preparative HPLC Systems. Retrieved from [Link]
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Pharmaceutical Technology. (n.d.). Flash and Prep HPLC Solutions. Retrieved from [Link]
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MIT OpenCourseWare. (n.d.). Column Chromatography | MIT Digital Lab Techniques Manual. Retrieved from [Link]
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Guillarme, D., & Veuthey, J. L. (2006). Practical aspects of preparative HPLC in pharmaceutical development and production. LCGC Europe, 19(3), 156-165. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
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Pesek, J. J., & Matyska, M. T. (2012). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC North America, 30(4), 322-331. Retrieved from [Link]
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Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
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University of Calgary, Department of Chemistry. (n.d.). Column chromatography. Retrieved from [Link]
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PubChem. (n.d.). 2-(4-Trifluoromethylbenzenesulfonyl)acetonitrile. Retrieved from [Link]
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Wang, L., et al. (2018). Photoinduced synthesis of 2-sulfonylacetonitriles with the insertion of sulfur dioxide under ultraviolet irradiation. Chemical Communications, 54(75), 10593-10596. Retrieved from [Link]
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University of California, Irvine, Department of Chemistry. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
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Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
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University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of (i) 2-(3-trifluoromethylphenyl)acetonitrile. Retrieved from [Link]
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Chemspace. (n.d.). 2-{[3-(trifluoromethyl)phenyl]methanesulfonyl}acetonitrile. Retrieved from [Link]
- Google Patents. (1992). WO1992007820A1 - Process for preparing 3-trifluoromethyl benzyl chloride.
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Chemeo. (n.d.). 2-Methyl-3-(trifluoromethyl)benzonitrile (CAS 261952-02-7) – Thermophysical Properties. Retrieved from [Link]
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PubChem. (n.d.). m-Trifluoromethylphenylacetonitrile. Retrieved from [Link]
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Montes, M. A., et al. (2020). A Practical and Instructive Approach to Purify Acetonitrile for a Wide Electrochemical Window. Journal of the Mexican Chemical Society, 64(2), 118-126. Retrieved from [Link]
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YouTube. (2024, May 3). Total Synthesis of Streptothricin F with Brandon Miller. Retrieved from [Link]
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Mahia, P. L., et al. (2007). Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography. Journal of Liquid Chromatography & Related Technologies, 30(17), 2565-2577. Retrieved from [Link]
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Application Notes and Protocols for 2-((3-(trifluoromethyl)benzyl)sulfonyl)acetonitrile in Medicinal Chemistry
For: Researchers, scientists, and drug development professionals.
Introduction: A Molecule Designed for Purpose
In the landscape of modern drug discovery, the strategic combination of pharmacologically active moieties is a cornerstone of rational drug design. The molecule 2-((3-(trifluoromethyl)benzyl)sulfonyl)acetonitrile is a prime example of such a design, integrating three key functional groups, each with a well-established role in enhancing the medicinal chemistry profile of a compound. While this specific molecule is presented here as a novel scaffold for investigation, its design is deeply rooted in established principles.
The trifluoromethyl (CF3) group is a bioisostere of the methyl group, renowned for its ability to significantly enhance the metabolic stability and binding affinity of drug candidates.[1][2][3] Its strong electron-withdrawing nature can modulate the pKa of nearby functionalities and improve interactions with biological targets.[1][4] The incorporation of a CF3 group has been a successful strategy in numerous FDA-approved drugs.[2][5]
The benzylsulfonyl moiety is a key structural motif in a variety of biologically active compounds, including enzyme inhibitors.[6][7] The sulfone group can act as a hydrogen bond acceptor and its geometry can influence the overall conformation of the molecule, facilitating optimal binding to a target protein.[8]
The acetonitrile group is a versatile functional group in medicinal chemistry.[9][10] It can participate in hydrogen bonding and its linear geometry can be exploited to probe binding pockets. Furthermore, the nitrile group can serve as a reactive handle for further chemical modification.[9][10]
This application note provides a comprehensive guide to the proposed synthesis, potential biological applications, and detailed experimental protocols for the investigation of this compound as a novel scaffold in medicinal chemistry.
Proposed Synthesis of this compound
The synthesis of the target molecule can be envisioned through a two-step process, starting from commercially available 3-(trifluoromethyl)benzyl bromide. The proposed synthetic route is outlined below.
Workflow for the Synthesis of this compound
Caption: Proposed two-step synthesis of the target compound.
Detailed Synthetic Protocol
Step 1: Synthesis of Sodium 3-(trifluoromethyl)benzylsulfinate
This procedure is adapted from general methods for the synthesis of sulfinates from alkyl halides.
-
Materials:
-
3-(Trifluoromethyl)benzyl bromide
-
Sodium sulfite (Na2SO3)
-
Ethanol
-
Deionized water
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(trifluoromethyl)benzyl bromide (1.0 eq) in a 1:1 mixture of ethanol and deionized water.
-
Add sodium sulfite (1.2 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
The resulting aqueous solution is cooled in an ice bath to precipitate the sodium 3-(trifluoromethyl)benzylsulfinate.
-
Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield the desired product.
-
Step 2: Synthesis of this compound
This step involves the nucleophilic substitution of bromoacetonitrile with the synthesized sulfinate, a common method for forming C-S bonds.[11]
-
Materials:
-
Sodium 3-(trifluoromethyl)benzylsulfinate (from Step 1)
-
Bromoacetonitrile
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium 3-(trifluoromethyl)benzylsulfinate (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Add bromoacetonitrile (1.1 eq) dropwise to the solution with vigorous stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain the pure this compound.
-
Hypothesized Biological Applications and Screening Protocols
The structural features of this compound suggest its potential as an inhibitor of various enzymes. The sulfonyl group is a common feature in inhibitors of enzymes such as carbonic anhydrases and proteases.[6][7] The trifluoromethylphenyl moiety can enhance binding to hydrophobic pockets within an enzyme's active site.[1] Therefore, a primary application of this molecule could be as a scaffold for the development of novel enzyme inhibitors, potentially for anticancer or anti-inflammatory therapies.
Proposed Screening Cascade for Biological Activity
Caption: A logical workflow for evaluating the biological potential of the target molecule.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration at which the compound inhibits cell growth by 50% (IC50), providing a measure of its potency.[12][13][14]
-
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a 5% CO2 atmosphere.
-
Prepare a series of dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
| Cell Line | Hypothetical IC50 (µM) of Target Compound | Doxorubicin (Positive Control) IC50 (µM) |
| MCF-7 | 12.5 ± 1.5 | 0.8 ± 0.1 |
| A549 | 25.2 ± 2.1 | 1.2 ± 0.2 |
| HEK293 (Normal) | > 100 | 5.3 ± 0.6 |
Table 1: Example of how to present cytotoxicity data. Values are hypothetical.
Protocol 2: General In Vitro Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of the compound against a specific enzyme.[15][16][17] This can be adapted for various enzymes, such as kinases or proteases, by using the appropriate substrate and detection method.
-
Materials:
-
Target enzyme
-
Specific substrate for the enzyme
-
Assay buffer
-
This compound
-
Known inhibitor (positive control)
-
96-well plate (black or clear, depending on the detection method)
-
Detection reagent (e.g., fluorescent or colorimetric)
-
-
Procedure:
-
Prepare a serial dilution of the test compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme.
-
Incubate the mixture for a pre-determined time at the optimal temperature for the enzyme to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress over time by measuring the signal (e.g., fluorescence or absorbance) at regular intervals.
-
Determine the initial reaction rates for each inhibitor concentration.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Protocol 3: Metabolic Stability Assay in Human Liver Microsomes
Assessing metabolic stability is crucial to predict the in vivo half-life of a compound.[18][19][20]
-
Materials:
-
Human liver microsomes (HLMs)
-
NADPH regenerating system
-
Phosphate buffer
-
This compound
-
Control compound with known metabolic stability (e.g., verapamil)
-
Acetonitrile (for quenching the reaction)
-
LC-MS/MS system
-
-
Procedure:
-
Pre-warm the HLM suspension and NADPH regenerating system to 37 °C.
-
In a microcentrifuge tube, add the HLM suspension, phosphate buffer, and the test compound.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with cold acetonitrile containing an internal standard.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.
-
Plot the natural logarithm of the percentage of remaining compound versus time and determine the in vitro half-life (t1/2).
-
| Compound | In Vitro Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Target Compound | 45 | 15.4 |
| Verapamil (Control) | 12 | 57.8 |
Table 2: Example of how to present metabolic stability data. Values are hypothetical.
Conclusion and Future Directions
The rationally designed molecule, this compound, holds significant promise as a scaffold for the development of novel therapeutic agents. Its constituent functional groups suggest a favorable profile for enzyme inhibition and metabolic stability. The protocols detailed in this application note provide a clear roadmap for the synthesis and comprehensive biological evaluation of this and related compounds. Further investigation into its specific molecular targets and mechanism of action will be crucial in unlocking its full therapeutic potential.
References
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Organic Chemistry Portal. Benzyl Sulfone synthesis by C-S coupling reactions. Available at: [Link]
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Zaharia, V., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
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Koyiparambath, V. P., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054. [Link]
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Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
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Lab Alley. (2023). Acetonitrile in the Pharmaceutical Industry. Available at: [Link]
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Yufeng. (2024). Acetonitrile in the Pharmaceutical Industry. Available at: [Link]
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Roy, P. S. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. Available at: [Link]
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Royal Society of Chemistry. (2020). Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters. Chemical Communications. [Link]
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International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available at: [Link]
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MDPI. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Available at: [Link]
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Canadian Science Publishing. (1978). The photochemistry of benzylic sulfonyl compounds: The preparation of sulfones and sulfinic acids. Canadian Journal of Chemistry, 56(7), 903-907. [Link]
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ACS Publications. (1981). Synthesis of a sulfone .alpha.-tosylate. Benzyl (tosyloxy)methyl sulfone. The Journal of Organic Chemistry, 46(12), 2551–2553. [Link]
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ChemRxiv. (2024). NITRILES AS MULTIPURPOSE REAGENTS FOR THE SYNTHESIS OF SULTAMS AND SULTONS (REVIEW ARTICLE). [Link]
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ResearchGate. (2025). Synthesis of 4-Benzylsulfonyl-5-polyfluoroalkyl-ν-triazoles from 1,1-Dihydropolyfluoroalkyl Benzyl Sulfones. Available at: [Link]
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Silvari Group. (2024). Acetonitrile in the Pharmaceutical Industry. Available at: [Link]
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Organic Chemistry Portal. (2021). Direct Synthesis of α-Amino Nitriles from Sulfonamides via Base-Mediated C-H Cyanation. Available at: [Link]
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Springer Nature Experiments. (2014). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Available at: [Link]
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Biobide. (2023). What is an Inhibition Assay?. Available at: [Link]
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National Institutes of Health. (2021). Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1259-1268. [Link]
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Creative Diagnostics. (2024). Metabolic Stability and Metabolite Analysis of Drugs. Available at: [Link]
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BioIVT. (2024). ADME 101: Drug Metabolism Studies – Metabolic Stability. YouTube. Available at: [Link]
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SpringerLink. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. Drug Metabolism Reviews, 53(4), 548-567. [Link]
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National Center for Biotechnology Information. (2019). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 24(13), 2465. [Link]
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Organic Chemistry Portal. Nitrile synthesis by oxidation, rearrangement, dehydration. Available at: [Link]
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ResearchGate. (2025). The Importance of Acetonitrile in the Pharmaceutical Industry and Opportunities for its Recovery from Waste. Available at: [Link]
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PubMed. (2024). A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth. Archiv der Pharmazie, 357(10), e2400218. [Link]
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Chemistry Steps. Preparation of Nitriles. Available at: [Link]
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National Center for Biotechnology Information. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Journal of Chemistry, 2022, 5894982. [Link]
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ResearchGate. (2020). Guidelines for the digestive enzymes inhibition assay. Available at: [Link]
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Semantic Scholar. (2016). Direct synthesis of nitriles from aldehydes with hydroxylamine-O-sulfonic acid in acidic water. Available at: [Link]
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National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Available at: [Link]
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MDPI. (2020). Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids. Molecules, 25(17), 3943. [Link]
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ResearchGate. (2021). Enzyme inhibitory properties of the tested extracts. Available at: [Link]
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Bentham Science. (2014). Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. Current Medicinal Chemistry, 21(32), 3648-3686. [Link]
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PubMed. (2018). Design, structure-activity relationships, and enzyme kinetic studies of tricyclic and tetracyclic coumarin-based sulfamates as steroid sulfatase inhibitors. European Journal of Medicinal Chemistry, 157, 1083-1096. [Link]
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Wiley Online Library. (2012). Drug substances presented as sulfonic acid salts: overview of utility, safety and regulation. Journal of Pharmacy and Pharmacology, 64(8), 1057-1066. [Link]
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The Chemical Probe BAY-876: A Guide to Investigating GLUT1-Dependent Metabolism in Cancer Research
Introduction: Targeting the Sweet Tooth of Cancer
Cancer cells exhibit a profound metabolic reprogramming, a phenomenon famously observed by Otto Warburg, where they display an increased reliance on glycolysis for energy production, even in the presence of ample oxygen. This "aerobic glycolysis" or "Warburg effect" is a hallmark of many malignancies, enabling the rapid proliferation and survival of tumor cells.[1] A key player in this metabolic shift is the overexpression of glucose transporters, particularly Glucose Transporter 1 (GLUT1), which facilitates the uptake of glucose, the primary fuel for this heightened glycolysis.[1] The critical role of GLUT1 in sustaining cancer cell metabolism has positioned it as a compelling therapeutic target.
This guide focuses on 2-((3-(trifluoromethyl)benzyl)sulfonyl)acetonitrile , more commonly known as BAY-876 , a first-in-class, potent, and highly selective small molecule inhibitor of GLUT1.[2] With an IC50 of 2 nM for GLUT1, BAY-876 offers researchers a powerful chemical tool to dissect the intricacies of GLUT1-dependent metabolism and to explore a promising avenue for anti-cancer therapeutic development.[2] This document provides a comprehensive overview of BAY-876, its mechanism of action, and detailed protocols for its application in both in vitro and in vivo cancer models.
Mechanism of Action: Starving the Tumor by Blocking the Gatekeeper
BAY-876 exerts its anti-tumor effects by directly binding to and inhibiting the function of the GLUT1 transporter on the cell surface.[1] This blockade effectively cuts off the cancer cell's primary supply of glucose, leading to a cascade of downstream events:
-
Inhibition of Glycolysis: By preventing glucose entry, BAY-876 directly inhibits glycolysis, leading to a reduction in ATP production and the synthesis of essential biosynthetic precursors necessary for cell growth and proliferation.[3]
-
Induction of Metabolic Stress: The sudden deprivation of glucose induces significant metabolic stress within the cancer cell. This can lead to an increase in reactive oxygen species (ROS) and the activation of cellular stress response pathways.[4]
-
Apoptosis: The culmination of metabolic crisis and cellular stress can trigger programmed cell death, or apoptosis, in cancer cells that are highly dependent on glycolysis for survival.[4]
One of the key advantages of BAY-876 as a chemical probe is its remarkable selectivity. It is over 130-fold more selective for GLUT1 compared to other glucose transporters like GLUT2, GLUT3, and GLUT4, minimizing off-target effects and allowing for a more precise investigation of GLUT1's role in cellular processes.[2]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of BAY-876, providing a quick reference for its potency and selectivity.
Table 1: In Vitro Inhibitory Activity of BAY-876
| Target | Assay | IC50 | Cell Line/System | Reference |
|---|---|---|---|---|
| GLUT1 | Glucose Uptake | 2 nM | Cell-free system | [2] |
| GLUT1 | Glucose Uptake | 3.2 nM | Hela-MaTu cells | [5] |
| Cell Proliferation | MTS Assay | ~60 - 188 nM | Ovarian cancer cells | [5] |
| Cell Proliferation | MTS Assay | ~4 nM | COLO205 cells |[4] |
Table 2: Selectivity Profile of BAY-876
| Transporter | Selectivity Fold (vs. GLUT1) | Reference |
|---|---|---|
| GLUT2 | >4700 | [5] |
| GLUT3 | >800 | [5] |
| GLUT4 | >135 |[2] |
Experimental Protocols: A Step-by-Step Guide
This section provides detailed protocols for key in vitro and in vivo experiments to investigate the effects of BAY-876.
In Vitro Assays
This protocol assesses the effect of BAY-876 on the metabolic activity and proliferation of cancer cells.[6]
-
Materials:
-
Cancer cell line of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
BAY-876 (stock solution in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[6]
-
Compound Treatment: Prepare serial dilutions of BAY-876 in complete medium from the DMSO stock. The final DMSO concentration should not exceed 0.1%. Add the diluted BAY-876 or vehicle control (medium with the same concentration of DMSO) to the wells.
-
Incubation: Incubate the plates for 24 to 72 hours at 37°C in a 5% CO2 atmosphere.[6]
-
MTS Reagent Addition: Add 20 µL of MTS reagent directly to each well.[6]
-
Incubation with Reagent: Incubate the plates for 2 hours at 37°C.[6]
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.[6]
-
Analysis: Normalize the absorbance values to the vehicle control to determine the relative cell viability and calculate the IC50 value.
-
This assay quantifies the rate of glycolysis by measuring the concentration of lactate, a key end-product, in the culture medium.[6]
-
Materials:
-
Cancer cell line of interest
-
24-well or 96-well cell culture plates
-
Complete cell culture medium
-
BAY-876 (stock solution in DMSO)
-
Lactate assay kit (colorimetric or fluorometric)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with BAY-876 as described in the cell viability assay protocol.
-
Supernatant Collection: After 24 hours of treatment, carefully collect the culture supernatant from each well.[6]
-
Lactate Measurement: Measure the lactate concentration in the supernatant using a commercially available lactate assay kit according to the manufacturer's instructions.
-
Normalization: In a parallel plate, determine the cell number or total protein concentration in each well to normalize the lactate concentration.
-
Analysis: Calculate the rate of lactate production and compare the values between BAY-876-treated and vehicle control groups.
-
This protocol is used to determine if BAY-876 treatment affects the expression level of its target protein, GLUT1.[4]
-
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
BAY-876 (stock solution in DMSO)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against GLUT1
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Cell Lysis: After treatment with BAY-876, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against GLUT1 overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the GLUT1 signal to the loading control to determine the relative change in GLUT1 expression.
-
In Vivo Xenograft Mouse Model
This protocol describes the establishment of a subcutaneous xenograft model to evaluate the anti-tumor activity of BAY-876 in vivo.[4][7]
-
Materials:
-
Cancer cell line of interest (e.g., HCT116, SKOV-3)
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Matrigel (optional)
-
BAY-876
-
Vehicle for oral administration (e.g., 0.5% HPMC and 0.1% Tween 80 in water)[7]
-
Calipers for tumor measurement
-
-
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS, with or without Matrigel) into the flank of each mouse.[7]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Begin treatment when tumors reach a palpable size (e.g., 100-150 mm³).[7]
-
Drug Preparation and Administration: Prepare a fresh formulation of BAY-876 in the chosen vehicle on each day of administration. Administer BAY-876 via oral gavage at the desired dose (e.g., 1.5 - 4.5 mg/kg/day).[4][7] A control group should receive the vehicle alone.
-
Data Collection:
-
Endpoint: At the end of the study (e.g., after 16-28 days), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).[4][7]
-
Proposed Synthesis Route
Step 1: Synthesis of 2-(3-(trifluoromethyl)phenyl)acetonitrile [9]
A mixture of m-trifluoromethylbenzyl chloride, sodium cyanide, and dimethylsulfoxide is heated. After the reaction, the mixture is poured into water and extracted with an organic solvent. Evaporation of the solvent yields 2-(3-(trifluoromethyl)phenyl)acetonitrile.
Step 2: Sulfonylation (Proposed)
The 2-(3-(trifluoromethyl)phenyl)acetonitrile would then be reacted with a source of the sulfonyl group. This could potentially involve a reaction with a sulfonyl chloride in the presence of a base to form the final product, this compound. Further purification would be necessary to obtain the final compound.
Conclusion: A Powerful Tool for Cancer Metabolism Research
BAY-876 has emerged as an invaluable chemical probe for researchers investigating the role of GLUT1-mediated glucose metabolism in cancer. Its high potency and selectivity allow for precise interrogation of this critical metabolic pathway. The protocols outlined in this guide provide a solid foundation for utilizing BAY-876 in both in vitro and in vivo settings to explore its therapeutic potential and to further unravel the metabolic vulnerabilities of cancer. As our understanding of cancer metabolism continues to grow, tools like BAY-876 will be instrumental in developing novel and effective anti-cancer strategies.
References
-
GLUT1 inhibition by BAY-876 induces metabolic changes and cell death in human colorectal cancer cells. (2025). BMC Cancer. [Link]
-
A Novel Microcrystalline BAY-876 Formulation Achieves Long-Acting Antitumor Activity Against Aerobic Glycolysis and Proliferation of Hepatocellular Carcinoma. (2021). Frontiers in Oncology. [Link]
-
Preparation of Microcrystalline Glucose Transporter 1 Inhibitor BAY-876 and Its Anti-tumor Effect in Vivo. (2019). Chinese Pharmaceutical Journal. [Link]
-
Exploring the impact of mitochondrial-targeting anthelmintic agents with GLUT1 inhibitor BAY-876 on breast cancer cell metabolism. (2024). Scientific Reports. [Link]
-
A Novel Microcrystalline BAY-876 Formulation Achieves Long-Acting Antitumor Activity Against Aerobic Glycolysis and Proliferation of Hepatocellular Carcinoma. (2021). ResearchGate. [Link]
-
Diaminobutoxy-substituted Isoflavonoid (DBI-1) Enhances the Therapeutic Efficacy of GLUT1 inhibitor BAY-876 by Modulating Metabolic Pathways in Colon Cancer Cells. (2022). Molecular Cancer Therapeutics. [Link]
-
A Novel Microcrystalline BAY-876 Formulation Achieves Long-Acting Antitumor Activity Against Aerobic Glycolysis and Proliferation of Hepatocellular Carcinoma. (2021). Frontiers. [Link]
-
PrepChem. (n.d.). Synthesis of (i) 2-(3-trifluoromethylphenyl)acetonitrile. [Link]
-
Characterization of the effect of the GLUT-1 inhibitor BAY-876 on T cells and macrophages. (2025). ResearchGate. [Link]
-
Discovery of New Glucose Uptake Inhibitors as Potential Anticancer Agents by Non-Radioactive Cell-Based Assays. (2020). Molecules. [Link]
-
Synthesis of sulfonyl chloride substrate precursors. (n.d.). Organic Syntheses. [Link]
-
m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. (1981). Organic Syntheses. [Link]
- Google Patents. (1990). Process for preparing acetonitrile 3-trifluoromethyl benzene.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BAY-876 | GLUT1 inhibitor | inhibit glycolytic | antitumor | TargetMol [targetmol.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. GLUT1 inhibition by BAY-876 induces metabolic changes and cell death in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US4966988A - Process for preparing acetonitrile 3-trifluoromethyl benzene - Google Patents [patents.google.com]
- 9. prepchem.com [prepchem.com]
Application Notes and Protocols for the Characterization of 2-((3-(trifluoromethyl)benzyl)sulfonyl)acetonitrile in Cell-Based Assays
Introduction
2-((3-(trifluoromethyl)benzyl)sulfonyl)acetonitrile is a novel small molecule with potential applications in drug discovery and development. Its chemical structure, featuring a trifluoromethylbenzyl group linked to a sulfonylacetonitrile moiety, suggests potential interactions with biological targets involved in critical cellular processes. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development and implementation of cell-based assays to elucidate the biological activity and mechanism of action of this compound.
Given the structural similarities to known inhibitors of cellular metabolism, particularly in the realm of cancer research, we hypothesize that this compound may target key metabolic pathways that are frequently dysregulated in disease states. One such prominent target is the glucose transporter 1 (GLUT1), a key mediator of glucose uptake in many cancer cells.[1] The potent and selective GLUT1 inhibitor, BAY-876, shares structural motifs with the compound of interest, providing a strong rationale for investigating a similar mechanism of action.[2][3]
These application notes and protocols are designed to provide a robust framework for the initial characterization of this compound, from assessing its impact on cell viability to dissecting its specific molecular targets and downstream cellular consequences.
Hypothesized Mechanism of Action: GLUT1 Inhibition
We propose that this compound acts as an inhibitor of the GLUT1 transporter. In many cancer cells, there is an increased reliance on glycolysis for energy production, a phenomenon known as the "Warburg effect."[1] GLUT1 is often overexpressed in these cells to facilitate the high rate of glucose uptake required to fuel this metabolic phenotype.[4] By inhibiting GLUT1, the compound is expected to disrupt glucose import, leading to a cascade of downstream effects including the inhibition of glycolysis, induction of metabolic stress, and ultimately, cell death.[3][4][5]
Caption: Hypothesized mechanism of action of this compound.
Experimental Protocols and Workflows
The following section details a series of recommended cell-based assays to systematically evaluate the biological effects of this compound.
I. Cell Viability and Proliferation Assays
A. Scientific Rationale
The initial step in characterizing a novel compound is to determine its effect on cell viability and proliferation. This provides a quantitative measure of its cytotoxic or cytostatic potential and is crucial for determining the appropriate concentration range for subsequent mechanistic studies. The MTS assay is a colorimetric method that measures the reduction of a tetrazolium compound by metabolically active cells to a formazan product, providing a reliable readout of cell viability.[6][7]
B. Detailed Protocol: MTS Assay
-
Cell Seeding: Seed cancer cells (e.g., HCT116, COLO205, DLD1) in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[6][7]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO.[6] Perform serial dilutions in complete cell culture medium to achieve the desired final concentrations. A vehicle control (DMSO) should be prepared at the same final concentration as the highest compound concentration.
-
Treatment: Treat the cells with various concentrations of the compound.
-
Incubation: Incubate the plates for 24 to 72 hours.[6]
-
MTS Reagent Addition: Add 20 µL of MTS reagent directly to each well and incubate for 2 hours at 37°C.[6][7]
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.[6][7]
-
Analysis: Normalize the absorbance values to the vehicle control to determine the relative cell viability and calculate the IC50 value.[6]
C. Expected Outcomes
A dose-dependent decrease in cell viability is expected in cancer cell lines that are highly dependent on glycolysis.
| Cell Line | Hypothesized IC50 (nM) |
| HCT116 | 50 - 150 |
| COLO205 | 5 - 20 |
| DLD1 | 75 - 200 |
| LoVo | 100 - 250 |
Note: These values are hypothetical and based on reported data for the structurally similar GLUT1 inhibitor, BAY-876.[1][7]
II. Western Blot Analysis of GLUT1 Expression
A. Scientific Rationale
To investigate whether the compound's effects are mediated through the proposed target, it is important to assess the expression levels of GLUT1 protein. A decrease in GLUT1 expression following treatment would provide strong evidence for the compound's on-target activity.[4]
B. Detailed Protocol: Western Blot
-
Cell Culture and Treatment: Plate cells in 6-well plates and treat with the compound at concentrations around the IC50 value for 24-48 hours.[8]
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease inhibitors.[6]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.[6][8]
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[6]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against GLUT1 and a loading control (e.g., β-actin) overnight at 4°C.[6]
-
Secondary Antibody Incubation and Detection: Incubate with an HRP-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[6]
-
Analysis: Quantify the band intensities and normalize the GLUT1 signal to the loading control.[8]
C. Expected Outcomes
A significant reduction in GLUT1 protein levels in treated cells compared to the vehicle control.
III. Lactate Production Assay
A. Scientific Rationale
Inhibition of GLUT1 and glycolysis is expected to lead to a decrease in the production of lactate, a key byproduct of anaerobic respiration. Measuring lactate levels in the culture medium provides a functional readout of the compound's impact on glycolytic flux.
B. Detailed Protocol: Lactate Assay
-
Cell Seeding and Treatment: Seed cells and treat with the compound as for a viability assay.
-
Supernatant Collection: After 24 hours of treatment, collect the culture supernatant.[6]
-
Lactate Measurement: Measure the lactate concentration in the supernatant using a commercially available lactate assay kit, following the manufacturer's instructions.[6]
-
Normalization: Normalize the lactate concentration to the cell number to determine the rate of lactate production.[6]
C. Expected Outcomes
A dose-dependent decrease in lactate production in treated cells.
IV. Apoptosis Assay
A. Scientific Rationale
To determine if the observed decrease in cell viability is due to programmed cell death, an apoptosis assay is recommended. Annexin V-FITC and propidium iodide (PI) staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
B. Detailed Protocol: Annexin V/PI Staining
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with the compound for 72 hours.[7]
-
Cell Harvesting: Trypsinize the cells, wash with cold PBS, and resuspend in binding buffer.[7]
-
Staining: Add Annexin V-FITC and incubate for 15 minutes in the dark. Add PI just before analysis.[7]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
C. Expected Outcomes
An increase in the percentage of apoptotic cells (Annexin V positive) with increasing concentrations of the compound.
V. Reactive Oxygen Species (ROS) Assay
A. Scientific Rationale
Inhibition of glycolysis can force cancer cells to shift their metabolism towards mitochondrial respiration to compensate for the energy deficit.[4] This metabolic shift can lead to an increase in the production of reactive oxygen species (ROS), which can induce oxidative stress and contribute to cell death.[4][7]
B. Detailed Protocol: ROS Assay
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with the compound for 48 to 72 hours.[7]
-
Staining: Wash the cells with PBS and add a working solution of a ROS-sensitive dye (e.g., DCFH-DA). Incubate at 37°C for 30 minutes.[7]
-
Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.
C. Expected Outcomes
An increase in ROS levels in cells treated with the compound.
Experimental Workflow Overview
Caption: A generalized experimental workflow for characterizing the compound.
Troubleshooting and Optimization
-
Compound Solubility: Ensure complete solubilization of this compound in DMSO before diluting in culture medium. If precipitation occurs, consider using a different solvent or adjusting the final concentration.
-
Inconsistent Results: Variations in cell passage number, confluency, or media composition can affect cellular metabolism and the response to treatment. Maintain consistent cell culture practices.[6]
-
Drug Instability: Store the compound as a powder at -20°C. Prepare fresh dilutions for each experiment and store stock solutions in aliquots at -80°C to avoid repeated freeze-thaw cycles.[6]
References
-
Bioengineer.org. BAY-876 Blocks GLUT1, Triggers Cancer Cell Death. [Link]
-
PubMed Central (PMC). GLUT1 inhibition by BAY-876 induces metabolic changes and cell death in human colorectal cancer cells. [Link]
-
MDPI. Ovarian Cancer Relies on Glucose Transporter 1 to Fuel Glycolysis and Growth: Anti-Tumor Activity of BAY-876. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. bioengineer.org [bioengineer.org]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. GLUT1 inhibition by BAY-876 induces metabolic changes and cell death in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Protocol for assessing the enzymatic inhibition by 2-((3-(trifluoromethyl)benzyl)sulfonyl)acetonitrile
Application Note & Protocol
Topic: Protocol for Assessing the Enzymatic Inhibition by 2-((3-(trifluoromethyl)benzyl)sulfonyl)acetonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction: Characterizing a Novel Sulfonylacetonitrile Inhibitor
The sulfonylacetonitrile moiety represents a class of compounds with significant potential in medicinal chemistry. Their unique electronic and structural properties make them compelling candidates for interacting with biological targets. This document provides a comprehensive framework for the characterization of a specific molecule, This compound , as a potential enzyme inhibitor.
Many therapeutic agents function by modulating the activity of specific enzymes.[1] Therefore, a rigorous and systematic evaluation of a compound's inhibitory profile is a cornerstone of early-stage drug discovery.[2][3] This guide is designed to serve as a senior-level protocol, moving beyond a simple recitation of steps to explain the underlying principles and strategic rationale. We will detail the necessary in vitro experiments to determine the inhibitory potency (IC₅₀), elucidate the mechanism of action (MoA), and assess the reversibility of inhibition for the target compound. The protocols herein are designed to be adaptable to a wide range of enzyme systems and detection methods (e.g., absorbance, fluorescence, luminescence).
Compound Profile: this compound
A thorough understanding of the test compound's physicochemical properties is essential for proper handling, storage, and experimental design.
| Property | Value | Source |
| IUPAC Name | 2-{[3-(trifluoromethyl)benzyl]sulfonyl}acetonitrile | [4] |
| CAS Number | 175276-81-0 | [4][5] |
| Molecular Formula | C₁₀H₈F₃NO₂S | [4][6] |
| Molecular Weight | 263.24 g/mol | [6] |
| Physical Form | Solid | [6] |
| Solubility | Soluble in DMSO and other organic solvents. Aqueous solubility is expected to be low. | General knowledge |
| Storage | Store at 2-8°C in a dry, dark place. | General laboratory practice |
-
Expert Insight: The trifluoromethyl group often enhances metabolic stability and binding affinity, while the sulfonyl group can act as a hydrogen bond acceptor. The acetonitrile component is a polar group that can also participate in binding interactions.[7] Due to its anticipated low aqueous solubility, a high-concentration stock solution should be prepared in 100% DMSO. Subsequent dilutions into aqueous assay buffers must be carefully controlled to prevent precipitation and to ensure the final DMSO concentration is low (typically ≤1%) and consistent across all wells to avoid solvent-induced artifacts.
Foundational Principles of Enzyme Inhibition Analysis
Enzyme inhibition studies are designed to characterize the interaction between an inhibitor and its target enzyme.[2] The primary goals are to quantify the inhibitor's potency and understand how it disrupts the enzyme's catalytic cycle.[3]
-
Reversible Inhibition: The inhibitor binds non-covalently to the enzyme and can be removed, allowing the enzyme to regain activity. Reversible inhibition is categorized by how the inhibitor interacts with the enzyme and substrate.[8]
-
Competitive Inhibition: The inhibitor binds only to the free enzyme's active site, directly competing with the substrate. This increases the apparent Michaelis constant (Kₘ) but does not change the maximum velocity (Vₘₐₓ).[9]
-
Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site) on either the free enzyme or the enzyme-substrate complex. This reduces the apparent Vₘₐₓ but does not affect the Kₘ.[8]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. This type of inhibition reduces both the apparent Vₘₐₓ and the apparent Kₘ.[2]
-
-
Irreversible Inhibition: The inhibitor typically forms a stable, often covalent, bond with the enzyme, leading to permanent inactivation.[8][10] These inhibitors are often characterized by time-dependent inhibition.
Caption: Types of reversible enzyme inhibition mechanisms.
Strategic Workflow for Inhibitor Characterization
A tiered approach ensures efficient and comprehensive analysis. The workflow begins with broad characterization and progresses to more detailed mechanistic studies.
Caption: Overall workflow for enzyme inhibitor characterization.
Detailed Experimental Protocols
Protocol 1: Preparation of Stock Solutions and Reagents
Objective: To prepare concentrated, stable stock solutions for use in all subsequent assays.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous grade
-
Purified target enzyme
-
Enzyme-specific substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, etc., optimized for the target enzyme)
-
Microcentrifuge tubes, appropriate labware
Procedure:
-
Inhibitor Stock: Accurately weigh a precise amount (e.g., 5 mg) of the inhibitor. Dissolve it in a calculated volume of 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Vortex thoroughly to ensure complete dissolution. Store in small aliquots at -20°C or -80°C.
-
Rationale: A high-concentration stock minimizes the volume of DMSO added to the final assay, preventing solvent effects. Aliquoting prevents repeated freeze-thaw cycles that could degrade the compound.
-
-
Enzyme Stock: Prepare an enzyme stock solution in a suitable, stabilizing buffer (often containing glycerol for long-term storage at -80°C). The concentration should be high enough to allow for dilution to the final working concentration.
-
Substrate Stock: Prepare a high-concentration substrate stock solution in the assay buffer. Ensure the substrate is fully dissolved. Store as recommended for the specific substrate.
Protocol 2: Preliminary Enzyme Activity Assay & Validation
Objective: To establish baseline enzyme kinetics and validate assay conditions before introducing the inhibitor.
Procedure:
-
Determine Optimal Enzyme Concentration: Titrate the enzyme concentration to find a level that produces a robust, linear rate of product formation over a desired time period (e.g., 15-30 minutes) with a substrate concentration at or near its Kₘ.
-
Rationale: The reaction rate must be linear with respect to both time and enzyme concentration to ensure valid kinetic measurements.[1]
-
-
Determine Substrate Kₘ: Perform a substrate titration curve. Measure the initial reaction velocity (V₀) at a range of substrate concentrations (e.g., 0.1x to 10x the expected Kₘ). Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ.
-
Rationale: Knowing the Kₘ is critical for designing subsequent inhibition assays. For instance, competitive inhibitors will have a more pronounced effect at substrate concentrations at or below the Kₘ.[2]
-
Protocol 3: IC₅₀ Determination
Objective: To determine the concentration of the inhibitor required to reduce enzyme activity by 50%.[11]
Caption: Experimental workflow for IC₅₀ determination.
Procedure:
-
Inhibitor Dilutions: Prepare a serial dilution series of the inhibitor (e.g., 11 points, 1:3 dilution) from the 10 mM stock in 100% DMSO.
-
Plate Setup: In a 96-well plate, add assay buffer to all wells. Add a small, fixed volume (e.g., 1 µL) of each inhibitor dilution to the appropriate wells. Include controls:
-
100% Activity Control: Wells with DMSO vehicle only.
-
0% Activity (Background) Control: Wells with DMSO vehicle but no enzyme.
-
-
Enzyme Addition: Add the pre-determined working concentration of the enzyme to all wells except the background control.
-
Pre-incubation: Incubate the plate for 10-15 minutes at the optimal temperature for the enzyme. This allows the inhibitor to bind to the enzyme before the reaction starts.[8]
-
Initiate Reaction: Add the substrate to all wells to start the reaction. The substrate concentration should be fixed at its Kₘ value.
-
Measure Product Formation: Immediately place the plate in a microplate reader and measure the signal (e.g., absorbance) kinetically over time.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the progress curve.[8]
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_control)).
-
Plot % Inhibition versus the logarithm of the inhibitor concentration and fit the data using a non-linear regression model (e.g., four-parameter logistic) to determine the IC₅₀ value.[12]
-
Protocol 4: Mechanism of Action (MoA) Studies
Objective: To determine the mode of inhibition (e.g., competitive, non-competitive).[8]
Procedure:
-
Experimental Setup: This experiment uses a matrix format. You will vary the substrate concentration along one axis of a 96-well plate and use several fixed concentrations of the inhibitor along the other axis.
-
Inhibitor Concentrations: Choose 4-5 fixed concentrations of the inhibitor, typically centered around its IC₅₀ value (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀, 5x IC₅₀).
-
Substrate Concentrations: For each inhibitor concentration, perform a full substrate titration (e.g., 8-10 concentrations ranging from 0.1x to 10x Kₘ).
-
-
Run Assay: Follow the steps for the enzyme activity assay (Protocol 3), measuring the initial velocity (V₀) for each unique combination of substrate and inhibitor concentration.
-
Data Analysis:
-
Determine the V₀ for each condition.
-
Plot the data using a double reciprocal plot (Lineweaver-Burk: 1/V₀ vs. 1/[S]).
-
Interpretation:
-
Competitive: Lines will intersect on the y-axis.
-
Non-competitive: Lines will intersect on the x-axis.
-
Uncompetitive: Lines will be parallel.
-
Mixed: Lines will intersect in the upper-left quadrant.
-
-
Protocol 5: Assessing Reversibility of Inhibition
Objective: To determine if the compound is a reversible or irreversible inhibitor.
Procedure (Jump Dilution Method):
-
High Concentration Incubation: Incubate a concentrated solution of the enzyme with a high concentration of the inhibitor (e.g., 10-20x IC₅₀) for a set period (e.g., 30-60 minutes). In a parallel control tube, incubate the enzyme with DMSO vehicle.
-
Rapid Dilution: Rapidly dilute the enzyme-inhibitor mixture (e.g., 100-fold) into a pre-warmed assay solution containing substrate. The dilution should reduce the inhibitor concentration to a level well below its IC₅₀ (e.g., <0.1x IC₅₀). Perform the same dilution for the control enzyme.
-
Measure Activity: Immediately monitor enzymatic activity over time for both the test and control samples.
-
Interpretation:
-
Reversible: If the enzyme activity in the test sample rapidly recovers to a rate similar to the control, the inhibition is reversible.
-
Irreversible/Slow Reversible: If the enzyme activity does not recover or recovers very slowly, the inhibition is likely irreversible or slowly reversible.[10]
-
Data Presentation & Interpretation
Quantitative data should be summarized in clear tables for easy comparison.
Table 1: Inhibitory Potency (IC₅₀) of this compound
| Inhibitor | Target Enzyme | IC₅₀ (µM) [95% CI] | Assay Conditions |
|---|
| Compound X | Example Kinase A | 1.25 [1.05 - 1.48] | 50 mM Tris pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT, [Substrate] at Kₘ, 25°C |
Table 2: Kinetic Parameters of Enzyme Inhibition
| Inhibitor Conc. (µM) | Apparent Kₘ (µM) | Apparent Vₘₐₓ (RFU/min) | Inhibition Type | Kᵢ (µM) |
|---|---|---|---|---|
| 0 (Control) | 10.2 | 5,890 | N/A | N/A |
| 1.0 | 25.5 | 5,850 | Competitive | 0.67 |
| 2.0 | 41.8 | 5,910 | Competitive | 0.65 |
References
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National Center for Biotechnology Information (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Available at: [Link]
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OMICS International (n.d.). Enzyme Inhibition: Mechanisms, Types, and Applications in Drug Development. Journal of Cellular and Molecular Pharmacology. Available at: [Link]
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Adolfsson, H. et al. (n.d.). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. PMC. Available at: [Link]
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University of California, Irvine (2010). Mechanism-based Inhibition of Enzymes. YouTube. Available at: [Link]
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Creative Bioarray (n.d.). IC50's: An Approach to High-Throughput Drug Discovery. Available at: [Link]
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JoVE (2019). NMR-Based Activity Assays for Determining Compound Inhibition, IC50 Values, Artifactual Activity, and Whole-Cell Activity of Nucleoside Ribohydrolases. Available at: [Link]
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Azure Biosystems (2023). In-cell Western Assays for IC50 Determination. Available at: [Link]
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Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. Available at: [Link]
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PubChem (n.d.). 2-(4-Trifluoromethylbenzenesulfonyl)acetonitrile. Available at: [Link]
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Wessels, H. et al. (2017). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PMC. Available at: [Link]
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Singh, J. et al. (2011). Strategies for Discovering and Derisking Covalent, Irreversible Enzyme Inhibitors. ResearchGate. Available at: [Link]
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Organic Syntheses (n.d.). Synthesis of sulfonyl chloride substrate precursors. Available at: [Link]
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PrepChem (n.d.). Synthesis of (i) 2-(3-trifluoromethylphenyl)acetonitrile. Available at: [Link]
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Organic Syntheses (n.d.). 2-Phenylbutyronitrile. Available at: [Link]
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Chemspace (n.d.). 2-{[3-(trifluoromethyl)phenyl]methanesulfonyl}acetonitrile. Available at: [Link]
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PubMed (2015). Mycobacterial tuberculosis Enzyme Targets and their Inhibitors. Available at: [Link]
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PubMed (2014). Adenylating Enzymes in Mycobacterium tuberculosis as Drug Targets. Available at: [Link]
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Chemcasts (n.d.). 2-Methyl-3-(trifluoromethyl)benzonitrile (CAS 261952-02-7) Properties. Available at: [Link]
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PubMed (1968). Irreversible Enzyme Inhibitors. 113. Proteolytic Enzymes. 3. Active-site-directed Irreversible Inhibitors of Alpha-Chymotrypsin.... Available at: [Link]
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PubChem (n.d.). m-Trifluoromethylphenylacetonitrile. Available at: [Link]
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Gasparetto, J. C. et al. (2012). Overview of acetonitrile: Physicochemical properties, applications and clinical aspects. ResearchGate. Available at: [Link]
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PubMed (2022). Trifluoromethylthiolation/Selenolation and Lactonization of 2-Alkynylbenzoate.... Available at: [Link]
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Royal Society of Chemistry (2017). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide.... ResearchGate. Available at: [Link]
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PubMed (2012). N-Benzyl-3-sulfonamidopyrrolidines as Inhibitors of Cell Division in E. coli. Available at: [Link]
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Application Note: A High-Throughput Screening Protocol for the Discovery of Novel ENPP1 Inhibitors Based on a 2-(Sulfonyl)acetonitrile Scaffold
Abstract
The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA to initiate a robust anti-tumor response. Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has been identified as a key negative regulator of this pathway, functioning as the primary hydrolase of the STING agonist 2'3'-cGAMP.[1][2][3] Consequently, the inhibition of ENPP1 represents a promising therapeutic strategy to enhance cancer immunotherapy.[4][5] This application note provides a comprehensive, field-tested protocol for the high-throughput screening (HTS) of small molecule libraries, exemplified by analogs of 2-((3-(trifluoromethyl)benzyl)sulfonyl)acetonitrile, to identify potent and selective ENPP1 inhibitors. We detail a robust fluorescence polarization (FP)-based assay, from initial development and optimization to a full-scale automated HTS campaign and subsequent hit validation cascade.
Scientific Background: The Rationale for Targeting ENPP1 in Immuno-Oncology
The innate immune system's ability to recognize and eliminate malignant cells is paramount for cancer surveillance. The Stimulator of Interferon Genes (STING) pathway is a central mechanism in this process.
-
cGAS Activation: The presence of cytosolic double-stranded DNA (dsDNA), a danger signal associated with cellular stress, damage, or viral infection within the tumor microenvironment, activates the enzyme cyclic GMP-AMP synthase (cGAS).
-
cGAMP Synthesis: Activated cGAS synthesizes the cyclic dinucleotide 2'3'-cyclic GMP-AMP (cGAMP) from ATP and GTP.[6]
-
STING Activation & Signaling: cGAMP acts as a second messenger, binding to and activating STING on the endoplasmic reticulum. This triggers a signaling cascade involving TBK1 and IRF3, culminating in the production of Type I interferons (IFNs).
-
Anti-Tumor Immunity: Type I IFNs orchestrate a powerful anti-tumor response by promoting the recruitment and activation of dendritic cells (DCs) and cytotoxic T cells.
ENPP1 is a transmembrane glycoprotein that potently hydrolyzes extracellular cGAMP, thereby short-circuiting this entire signaling cascade and creating an immunosuppressive tumor microenvironment.[2][3][7] Elevated ENPP1 expression has been correlated with poor prognosis in several cancers.[2][4] By inhibiting ENPP1, we can preserve extracellular cGAMP levels, restore STING signaling, and "turn cold tumors hot," making them more susceptible to immune-mediated destruction.
Figure 1: The ENPP1-regulated cGAS-STING signaling pathway.
High-Throughput Assay Development
The foundation of a successful HTS campaign is a robust, reliable, and scalable assay. For ENPP1, which hydrolyzes ATP and cGAMP to produce AMP and GMP, a direct product detection method is superior to coupled-enzyme assays, as it minimizes sources of compound interference.
Assay Principle: Transcreener® AMP²/GMP² Fluorescence Polarization
We selected the Transcreener® AMP²/GMP² Assay, a well-validated competitive fluorescence polarization (FP) immunoassay.[1][8][9]
-
Mechanism: The assay uses a highly specific monoclonal antibody for AMP/GMP that is bound to a fluorescent tracer, resulting in a high FP signal. When ENPP1 hydrolyzes its substrate (e.g., ATP or cGAMP), the resulting AMP/GMP product competes with the tracer for antibody binding. This displacement causes the tracer to tumble more rapidly, leading to a decrease in the FP signal.
-
Advantages: This "mix-and-read" format is homogenous, highly sensitive, and demonstrates excellent selectivity for AMP/GMP over the substrates ATP and cGAMP, making it ideal for HTS under initial velocity conditions.[1][10]
Figure 2: Principle of the competitive FP assay for ENPP1 activity.
Assay Optimization
Prior to full-scale screening, the assay must be miniaturized to a 384-well format and optimized to ensure sensitivity and robustness.[11]
| Parameter | Objective | Typical Condition | Rationale |
| Enzyme Titration | Determine the lowest ENPP1 concentration that gives a robust signal window. | 100 pM human ENPP1 | Conserves enzyme and ensures the assay operates in the linear range of the reaction.[1] |
| Substrate Conc. | Use ATP at or near its Kₘ to ensure sensitivity to competitive inhibitors. | 10 µM ATP | Balances signal generation with the ability to detect inhibitors that compete with the substrate.[8] |
| Reaction Time | Ensure the reaction is in the initial linear velocity phase (<20% substrate turnover). | 60 minutes | Provides sufficient time for product formation without approaching reaction endpoint, which would skew inhibition data. |
| DMSO Tolerance | Determine the maximal DMSO concentration that does not significantly affect enzyme activity. | ≤ 1% final concentration | Compounds are typically stored in DMSO; this ensures the vehicle does not interfere with the assay results.[12] |
| Z' Factor | Quantify assay quality and suitability for HTS. | Z' ≥ 0.7 | A Z' factor between 0.5 and 1.0 indicates an excellent assay with a large signal window and low data variability.[1][10] |
Automated High-Throughput Screening Protocol
This protocol is designed for a fully automated HTS platform using 384-well microplates.
Materials & Reagents
-
Enzyme: Recombinant Human ENPP1
-
Substrate: Adenosine 5'-triphosphate (ATP)
-
Assay Kit: Transcreener® AMP²/GMP² FP Assay Kit (contains Antibody, FP Tracer, Stop & Detect Buffers)
-
Assay Plates: 384-well, low-volume, black, flat-bottom plates
-
Compound Plates: 384-well plates containing analogs of this compound and other library compounds (10 mM in 100% DMSO).
-
Controls: Known ENPP1 inhibitor (e.g., a reference compound) for positive control; DMSO for negative control.
-
Instrumentation: Automated liquid handler, multi-mode plate reader with FP capabilities.
Step-by-Step HTS Workflow
-
Compound Transfer (Nanoliter Dosing):
-
Using an acoustic dispenser or pin tool, transfer 50 nL of compound from the source plates to the assay plates.
-
This results in a final screening concentration of 10 µM with 0.1% DMSO.
-
-
Enzyme Addition:
-
Dispense 25 µL of 2X ENPP1 solution (200 pM in assay buffer) to all wells.
-
-
Initiate Reaction:
-
Dispense 25 µL of 2X ATP solution (20 µM in assay buffer) to all wells to start the enzymatic reaction. The total reaction volume is 50 µL.
-
Expert Note: The order of addition is critical. Pre-incubating the enzyme with the test compounds allows inhibitors to bind before the substrate is introduced.
-
-
Incubation:
-
Incubate the plates at room temperature for 60 minutes, protected from light.
-
-
Reaction Termination & Detection:
-
Dispense 25 µL of the Transcreener® Stop & Detect mixture (containing EDTA to chelate Mg²⁺ and stop the reaction, along with the FP antibody and tracer) to all wells.
-
-
Final Incubation:
-
Incubate the plates for an additional 60 minutes at room temperature to allow the detection reagents to reach equilibrium.
-
-
Data Acquisition:
-
Read the plates on a multi-mode reader using standard fluorescein polarization settings (Excitation: 485 nm, Emission: 528 nm).
-
Figure 3: Automated HTS workflow for ENPP1 inhibitor screening.
Data Analysis and Hit Validation
Raw FP data must be normalized and analyzed to identify "hits"—compounds that exhibit significant and reproducible inhibitory activity. A rigorous validation cascade is essential to eliminate false positives and artifacts.[13][14]
Primary Data Analysis
-
Normalization: The percent inhibition for each compound is calculated relative to the on-plate controls:
-
% Inhibition = 100 * (1 - (FP_compound - FP_pos_ctrl) / (FP_neg_ctrl - FP_pos_ctrl))
-
Negative Control (0% Inhibition): Wells with DMSO only.
-
Positive Control (100% Inhibition): Wells with a saturating concentration of a known ENPP1 inhibitor.
-
-
Hit Selection: A primary hit is typically defined as any compound exhibiting inhibition greater than three standard deviations from the mean of the negative controls (e.g., >50% inhibition).
Hit Confirmation and Validation Cascade
Progressing from a primary hit to a confirmed lead requires a multi-step process.[13][15][16]
-
Re-testing: Hits are re-tested from the original screening plate and from freshly procured solid samples to confirm activity and rule out plating errors.
-
Dose-Response (IC₅₀) Determination: Confirmed hits are tested in a serial dilution (e.g., 10-point, 3-fold dilution) to determine their half-maximal inhibitory concentration (IC₅₀), a key measure of potency.
-
Orthogonal Assay: To ensure hits are not artifacts of the FP assay format, activity is confirmed using a different technology, such as a luminescence-based assay that detects ATP depletion.
-
Counter-Screening & Selectivity: Hits are tested against other related phosphodiesterases to assess their selectivity profile.
-
Cheminformatics Triage: Confirmed hits are analyzed by computational chemists to flag and remove Pan-Assay Interference Compounds (PAINS) and other known promiscuous inhibitors.[13]
Figure 4: A typical hit identification and validation cascade.
Example Data Presentation
Confirmed hits should be cataloged with their corresponding potency and selectivity data.
| Compound ID | Scaffold | Primary Inhibition (%) | IC₅₀ (nM) | Notes |
| Analog-001 | 2-((3-(CF₃)benzyl)sulfonyl)acetonitrile | 89.5 | 75.2 | Confirmed hit |
| Analog-002 | 2-((4-Cl-benzyl)sulfonyl)acetonitrile | 78.1 | 210.4 | Confirmed hit |
| Analog-003 | 2-((3-(CF₃)benzyl)sulfonyl)acetamide | 12.3 | >10,000 | Inactive |
| Library-1234 | N/A | 95.2 | 550.1 | Flagged as PAINS |
Conclusion
This application note outlines a comprehensive and robust framework for the high-throughput screening and identification of novel ENPP1 inhibitors. By leveraging a validated, direct-detection FP assay and implementing a stringent hit validation cascade, researchers can efficiently screen large compound libraries to discover potent and selective lead molecules. The this compound scaffold and its analogs serve as a representative chemical series for this discovery engine, which is ultimately aimed at developing next-generation immuno-oncology therapeutics that function by reactivating the cGAS-STING pathway.
References
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Kunz, R., et al. (2021). Development of a High-Throughput Assay to Identify Inhibitors of ENPP1. SLAS Discovery, 26(5), 740-746. [Link]
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Le, T. M., et al. (2023). ENPP1 is an innate immune checkpoint of the anticancer cGAMP–STING pathway in breast cancer. Proceedings of the National Academy of Sciences, 120(26), e2306000120. [Link]
-
Le, T. M., et al. (2023). ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING pathway. bioRxiv. [Link]
-
Le, T. M., et al. (2023). ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING pathway. PubMed. [Link]
-
Carozza, J. A., et al. (2022). ENPP1's regulation of extracellular cGAMP is a ubiquitous mechanism of attenuating STING signaling. Proceedings of the National Academy of Sciences, 119(21). [Link]
-
BellBrook Labs. ENPP1 Assay | ENPP1 Inhibitor Screening Kit. BellBrook Labs. [Link]
-
Gilbert, A. M., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. [Link]
-
MSU Drug Discovery. Resources for Assay Development and High Throughput Screening. Michigan State University. [Link]
-
BellBrook Labs. (2019). ENPP1 Inhibitors, Assays, and Innate Immunity. BellBrook Labs Blog. [Link]
-
Taveras, A. G. (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research, 30(5), 1826. [Link]
-
Di Martino, M. L., et al. (2019). Development, Optimization, and Validation of a High Throughput Screening Assay for Identification of Tat and Type II Secretion Inhibitors of Pseudomonas aeruginosa. Frontiers in Cellular and Infection Microbiology, 9, 250. [Link]
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Zhang, X. D., et al. (2008). Quantitative assessment of hit detection and confirmation in single and duplicate high-throughput screenings. Journal of Biomolecular Screening, 13(2), 99-108. [Link]
-
BellBrook Labs. Targeting ENPP1 for Cancer Immunotherapy: Development of an HTS Method Using the Transcreener® AMP2/GMP2 Assay. BellBrook Labs. [Link]
-
Wikipedia. High-throughput screening. Wikipedia. [Link]
-
Patsnap. (2025). What ENPP1 inhibitors are in clinical trials currently?. Patsnap Synapse. [Link]
-
Sygnature Discovery. High Throughput Screening (HTS). Sygnature Discovery. [Link]
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Sygnature Discovery. High Throughput Drug Screening. Sygnature Discovery. [Link]
-
Mardjuki, R. E., et al. (2021). Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP. eLife, 10, e66428. [Link]
-
Busby, W. F. Jr, et al. (1999). Effect of methanol, ethanol, dimethyl sulfoxide, and acetonitrile on in vitro activities of cDNA-expressed human cytochromes P-450. Drug Metabolism and Disposition, 27(2), 246-9. [Link]
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- 3. ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What ENPP1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 11. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
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- 16. sygnaturediscovery.com [sygnaturediscovery.com]
Application Notes and Protocols for 2-((3-(trifluoromethyl)benzyl)sulfonyl)acetonitrile in Fragment-Based Drug Discovery
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of the fragment, 2-((3-(trifluoromethyl)benzyl)sulfonyl)acetonitrile, within a fragment-based drug discovery (FBDD) campaign. This document outlines the core principles of FBDD, the rationale for selecting fragments with specific physicochemical properties, and detailed protocols for screening and validating fragment binding to a target protein.
Introduction to Fragment-Based Drug Discovery (FBDD)
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying lead compounds in drug discovery.[1][2][3] The core principle of FBDD lies in screening libraries of small, low-molecular-weight compounds, or "fragments," to identify those that bind weakly but efficiently to a biological target.[4][5] These initial fragment hits serve as starting points for medicinal chemistry efforts to "grow" or "link" them into more potent, drug-like molecules.[6][7]
The rationale behind this approach is that smaller molecules can explore chemical space more effectively and are more likely to form high-quality interactions with a target protein.[7][8] This often leads to lead compounds with better physicochemical properties and a higher ligand efficiency.
The Fragment: this compound
The selection of fragments for a screening library is a critical step in any FBDD campaign.[8] Fragments are typically selected based on the "Rule of Three," which suggests they should have a molecular weight under 300 Da, a cLogP less than 3, and fewer than three hydrogen bond donors and acceptors.[7]
2.1. Physicochemical Properties
This compound (CAS: 175276-81-0) is a suitable candidate for inclusion in a fragment library.[9][10][11][12] Its properties are summarized in the table below:
| Property | Value | Source |
| Molecular Formula | C10H8F3NO2S | [10][11] |
| Molecular Weight | 263.24 g/mol | [10][11] |
| Appearance | Solid | [10] |
| Predicted Boiling Point | 416.1±45.0 °C | [11] |
| Predicted Density | 1.410±0.06 g/cm3 | [11] |
2.2. Structural Features and Rationale for Use
The structure of this compound possesses several features that make it an interesting fragment for FBDD:
-
Sulfonyl Group: The sulfonyl group can act as a hydrogen bond acceptor and participate in favorable interactions with the target protein.
-
Trifluoromethyl Group: This group can engage in hydrophobic interactions and potentially form halogen bonds, contributing to binding affinity.
-
Acetonitrile Moiety: The nitrile group can also act as a hydrogen bond acceptor.
-
Benzyl Ring: The aromatic ring provides a scaffold for hydrophobic interactions and can be readily modified in subsequent medicinal chemistry efforts.
Experimental Workflows in FBDD
A typical FBDD campaign involves a series of experimental steps to identify and validate fragment hits. The following diagram illustrates a common workflow.
Caption: A generalized workflow for a fragment-based drug discovery campaign.
Detailed Protocols for Fragment Screening and Validation
The weak binding affinities of fragments necessitate the use of sensitive biophysical techniques for their detection.[3][6][13] This section provides detailed protocols for commonly used methods in FBDD.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy for Primary Screening
NMR spectroscopy is a powerful tool for detecting weak binding events and is frequently used in FBDD.[2][14][15] Both ligand-observed and protein-observed NMR experiments can be employed.
4.1.1. Ligand-Observed NMR (e.g., Saturation Transfer Difference - STD)
This method is particularly useful for screening mixtures of fragments.
Materials:
-
Target protein (isotopically labeled not required)
-
Fragment library containing this compound
-
NMR buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4 in D2O)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the target protein (typically 10-50 µM) in the NMR buffer.
-
Prepare stock solutions of fragment mixtures (e.g., 5-10 fragments per mixture) at a high concentration (e.g., 100 mM in d6-DMSO).
-
Add a small volume of the fragment mixture to the protein solution to a final fragment concentration of 100-500 µM.
-
-
NMR Data Acquisition:
-
Acquire a 1D proton NMR spectrum of the fragment mixture in the absence of the protein as a reference.
-
Acquire an STD NMR spectrum of the protein-fragment mixture. This involves selectively saturating protein resonances and observing the transfer of saturation to binding ligands.
-
-
Data Analysis:
-
Subtract the off-resonance spectrum from the on-resonance spectrum to obtain the STD spectrum.
-
Signals present in the STD spectrum correspond to fragments that bind to the target protein.
-
Deconvolute the hit mixtures to identify the individual binding fragment.
-
Causality: STD NMR relies on the transfer of saturation from the large protein to a small, weakly binding ligand. This transfer is only efficient for molecules in close proximity to the protein, thus identifying binders.[14]
Protein-Observed NMR (e.g., ¹H-¹⁵N HSQC)
This is considered the gold standard for NMR-based fragment screening as it provides information on the binding site.[16]
Materials:
-
¹⁵N-isotopically labeled target protein
-
Individual fragment stock solution (e.g., 100 mM in d6-DMSO)
-
NMR buffer
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Prepare a sample of the ¹⁵N-labeled protein (typically 50-200 µM) in NMR buffer.
-
-
NMR Data Acquisition:
-
Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone.
-
Add a specific concentration of this compound to the protein sample.
-
Acquire another ¹H-¹⁵N HSQC spectrum.
-
-
Data Analysis:
-
Overlay the two HSQC spectra.
-
Chemical shift perturbations (CSPs) of specific amide peaks in the protein spectrum upon fragment addition indicate binding at or near those residues.
-
The magnitude of the CSPs can be used to estimate the binding affinity (KD).[14]
-
Causality: The binding of a fragment to the protein alters the local chemical environment of nearby amino acid residues, leading to changes in their corresponding NMR signals.[16]
Protocol 2: X-ray Crystallography for Structural Validation
X-ray crystallography provides high-resolution structural information on how a fragment binds to its target, which is invaluable for structure-guided drug design.[17][18][19][20][21]
Materials:
-
Crystals of the target protein
-
Soaking solution containing this compound (typically 1-50 mM)
-
Cryoprotectant
-
X-ray diffraction equipment (synchrotron source is often preferred)
Procedure:
-
Crystal Soaking:
-
Transfer a protein crystal into a solution containing the fragment. The soaking time can range from minutes to hours.
-
-
Cryo-cooling:
-
Briefly transfer the crystal to a cryoprotectant solution before flash-cooling it in liquid nitrogen.
-
-
Data Collection:
-
Mount the frozen crystal on the X-ray beamline and collect diffraction data.
-
-
Structure Determination and Analysis:
-
Process the diffraction data and solve the crystal structure.
-
Analyze the electron density map to confirm the presence and binding mode of the fragment.
-
Causality: By determining the three-dimensional arrangement of atoms in the protein-fragment complex, X-ray crystallography provides direct evidence of binding and the specific interactions involved.[17][19]
Caption: Workflow for X-ray crystallography in fragment screening.
Orthogonal Validation and Affinity Determination
It is crucial to validate hits from the primary screen using an orthogonal biophysical method to eliminate false positives.[22] Isothermal Titration Calorimetry (ITC) is a common choice as it provides a complete thermodynamic profile of the binding event.
| Technique | Principle | Information Gained |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding. | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding to a sensor surface. | Binding affinity (KD), and kinetics (kon, koff). |
| Thermal Shift Assay (TSA/DSF) | Monitors the change in protein melting temperature upon ligand binding. | Confirmation of binding and relative affinity. |
From Fragment to Lead: The Next Steps
Once a fragment like this compound is confirmed to bind to the target, medicinal chemists can use the structural information to design more potent compounds.[6] This can be achieved through:
-
Fragment Growing: Adding chemical moieties to the fragment to make additional interactions with the protein.
-
Fragment Linking: Connecting two or more fragments that bind to adjacent sites on the protein.
-
Fragment Merging: Combining the structural features of overlapping fragments into a single molecule.
Computational chemistry plays a significant role in this optimization phase, helping to predict the binding of new designs and prioritize synthetic efforts.[23][24][25]
Conclusion
This compound represents a class of fragments with desirable properties for FBDD campaigns. By employing a suite of sensitive biophysical techniques, as detailed in these application notes, researchers can effectively screen for and validate the binding of such fragments. The detailed structural and thermodynamic information obtained from these studies provides a solid foundation for the rational design of novel and potent therapeutic agents.
References
-
Applied Biophysical Methods in Fragment-Based Drug Discovery. SLAS Discovery, 25(5), 471-490. [Link]
-
Fragment screening using X-ray crystallography. Acta Crystallographica Section D: Biological Crystallography, 64(Pt 10), 1134-1141. [Link]
-
Computational techniques in fragment based drug discovery. Current Topics in Medicinal Chemistry, 7(15), 1509-1513. [Link]
-
NMR Spectroscopy in Fragment-Based Drug Design. Creative Biostructure. [Link]
-
Fragment Screening. Sygnature Discovery. [Link]
-
Fragment-Based Lead Discovery Using X-ray Crystallography. Journal of Medicinal Chemistry, 48(11), 3730-3738. [Link]
-
Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Proceedings of the National Academy of Sciences of the United States of America, 110(32), 12932-12937. [Link]
-
Using computational techniques in fragment-based drug discovery. Methods in Enzymology, 493, 137-155. [Link]
-
Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Sygnature Discovery. [Link]
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Streamlining Computational Fragment-Based Drug Discovery through Evolutionary Optimization Informed by Ligand-Based Virtual Prescreening. Journal of Chemical Information and Modeling, 64(1), 133-146. [Link]
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Fragment-Based Drug Discovery Using NMR Spectroscopy. Future Medicinal Chemistry, 5(9), 1027-1042. [Link]
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2-{[3-(trifluoromethyl)phenyl]methanesulfonyl}acetonitrile. Chemspace. [Link]
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Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. One Nucleus. [Link]
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Application Notes and Protocols for Studying the Biological Effects of Benzylsulfonyl Compounds
Introduction: The Therapeutic Potential of Benzylsulfonyl Compounds
The benzylsulfonyl moiety is a key pharmacophore in a diverse range of biologically active molecules. Compounds bearing this functional group have demonstrated a wide spectrum of therapeutic potential, including anticancer, anti-inflammatory, antibacterial, and antiviral activities.[1][2][3] The structural versatility of benzylsulfonyl derivatives allows for fine-tuning of their physicochemical properties, influencing their absorption, distribution, metabolism, and excretion (ADME) profiles, and ultimately their efficacy and safety.[4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setups required to investigate the biological effects of novel benzylsulfonyl compounds, from initial in vitro screening to preclinical in vivo evaluation.
Part 1: Initial Screening and Cellular Viability Assessment
The first step in characterizing a novel benzylsulfonyl compound is to assess its general effect on cell viability and proliferation. This initial screening helps to identify dose ranges for subsequent, more detailed mechanistic studies and provides a preliminary indication of the compound's cytotoxic potential.
Core Principle: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6] The assay is based on the principle that metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[5][7] The amount of formazan produced is directly proportional to the number of viable cells.[8]
Experimental Workflow: Cytotoxicity Screening
Detailed Protocol: MTT Assay for Cell Viability
This protocol is adapted for adherent cell lines and can be modified for suspension cells.
Materials:
-
Selected cancer cell line (e.g., MDA-MB-231 for breast cancer, IGR39 for melanoma)[9]
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Benzylsulfonyl compound of interest, dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[6]
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom sterile plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a series of dilutions of the benzylsulfonyl compound in culture medium. It is crucial to maintain a consistent final concentration of the solvent (e.g., <0.5% DMSO) across all wells to avoid solvent-induced toxicity.
-
After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the diluted compound solutions to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (background control).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[10]
-
-
MTT Addition and Incubation:
-
Solubilization of Formazan:
-
Data Acquisition:
Data Analysis:
-
Corrected Absorbance: Subtract the average absorbance of the background control wells from all other absorbance readings.
-
Percentage Viability: Calculate the percentage of cell viability for each treatment concentration using the following formula: % Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control) * 100
-
IC50 Determination: Plot the percentage viability against the logarithm of the compound concentration and use a non-linear regression analysis to determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%).
| Parameter | Recommended Value | Source(s) |
| Cell Seeding Density | 5,000 - 10,000 cells/well | [9][10] |
| MTT Final Concentration | 0.5 mg/mL | [5] |
| MTT Incubation Time | 4 hours | [5] |
| Solubilizing Agent | DMSO | [10] |
| Absorbance Wavelength | 570 nm | [6][8] |
Part 2: Mechanistic Insights via Signaling Pathway Analysis
Once the cytotoxic potential of a benzylsulfonyl compound has been established, the next critical step is to elucidate its mechanism of action. Many therapeutic agents exert their effects by modulating specific intracellular signaling pathways that control cell survival, proliferation, and apoptosis.[11][12] Western blotting is a powerful and widely used technique to investigate these changes at the protein level.[13][14]
Core Principle: Western Blotting
Western blotting combines the protein-separating power of gel electrophoresis with the high specificity of antibody-antigen binding.[13] This technique allows for the detection and semi-quantification of specific proteins within a complex mixture, such as a cell lysate. By using antibodies that recognize total protein levels and post-translationally modified forms (e.g., phosphorylated proteins), researchers can gain insights into the activation state of key signaling pathways.[11]
Hypothetical Signaling Pathway Modulation
Many benzylsulfonyl compounds have been shown to impact key cancer-related pathways such as the PI3K/Akt and MAPK/ERK pathways. The following diagram illustrates a hypothetical scenario where a benzylsulfonyl compound inhibits the PI3K/Akt pathway, a central regulator of cell survival.
Detailed Protocol: Western Blot Analysis
Materials:
-
Cells cultured and treated with the benzylsulfonyl compound at relevant concentrations (e.g., IC50 and sub-IC50).
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[11]
-
BCA Protein Assay Kit.
-
Laemmli sample buffer (2x).[11]
-
SDS-polyacrylamide gels.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-Akt, anti-total Akt, anti-GAPDH).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) detection reagent.[11]
-
Chemiluminescence imaging system.
Procedure:
-
Sample Preparation:
-
After treatment, wash cells with ice-cold PBS and lyse them by adding ice-cold RIPA buffer.[14]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[14]
-
Centrifuge the lysate at high speed (e.g., 12,000 rpm) for 20 minutes at 4°C to pellet cellular debris.[15]
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration of each sample using a BCA assay.
-
-
Protein Denaturation and Loading:
-
Gel Electrophoresis and Transfer:
-
Run the gel according to the manufacturer's instructions to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[15]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[13]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.[11][14]
-
Wash the membrane three times for 10 minutes each with TBST.[11]
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[11]
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with the ECL detection reagent.[11]
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the protein of interest to a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Part 3: In Vivo Efficacy and Preclinical Assessment
After demonstrating promising in vitro activity and gaining mechanistic insights, the next crucial phase is to evaluate the efficacy and safety of the benzylsulfonyl compound in a living organism. In vivo animal models are indispensable for this purpose, as they provide a more complex physiological environment that better mimics human diseases.[16][17][18]
Model Selection: A Critical Decision
The choice of animal model is paramount and depends on the therapeutic area of interest. For oncology, xenograft and syngeneic models are commonly used.[17][19] For inflammatory conditions, models like carrageenan-induced paw edema or DSS-induced colitis are standard.[20][21]
Detailed Protocol: Xenograft Tumor Model for Anticancer Studies
This protocol outlines a general procedure for evaluating an anticancer benzylsulfonyl compound using a human tumor xenograft model in immunocompromised mice.[22]
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or NOD/SCID), 6-8 weeks old.[22]
-
Human cancer cell line of interest (e.g., A549 for lung cancer).[23]
-
Matrigel or sterile PBS for cell suspension.
-
Benzylsulfonyl compound formulated for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).
-
Vehicle control.
-
Calipers for tumor measurement.
-
Anesthetic and euthanasia agents.
Procedure:
-
Animal Acclimatization and Housing:
-
House mice in a pathogen-free environment with a standard 12-hour light/dark cycle, providing ad libitum access to sterile food and water.[22]
-
Allow for an acclimatization period of at least one week.
-
-
Tumor Implantation:
-
Harvest cultured cancer cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel at a concentration of 1-10 x 10⁶ cells per 100 µL.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring and Group Randomization:
-
Compound Administration:
-
Administer the benzylsulfonyl compound to the treatment group according to the predetermined dose and schedule.
-
Administer the vehicle alone to the control group.
-
Monitor the body weight of the mice as an indicator of general toxicity.
-
-
Efficacy and Endpoint Assessment:
-
Continue treatment and tumor monitoring for the duration of the study (typically 21-28 days or until tumors in the control group reach a predetermined maximum size).
-
At the end of the study, euthanize the mice, and excise the tumors.
-
Measure the final tumor weight and volume.
-
Tissues can be collected for further analysis (e.g., histopathology, biomarker analysis).
-
Regulatory Considerations: All preclinical studies intended for submission to regulatory agencies like the FDA must be conducted in compliance with Good Laboratory Practice (GLP) regulations (21 CFR Part 58).[24][25][26] These regulations ensure the quality and integrity of the data by setting standards for study conduct, personnel, facilities, equipment, and reporting.[25][27]
Conclusion
The systematic experimental approach outlined in this application note provides a robust framework for the comprehensive evaluation of the biological effects of novel benzylsulfonyl compounds. By progressing from broad cytotoxicity screening to detailed mechanistic studies and finally to in vivo efficacy models, researchers can build a strong data package to support the continued development of these promising therapeutic agents. Adherence to established protocols and regulatory guidelines is essential for ensuring the validity and impact of the research findings.
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Krikštaponienė, A., et al. (2021). Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. Molecules, 26(22), 6885. Retrieved from [Link]
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Onyebuenyi, O. A., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 634. Retrieved from [Link]
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Asif, M. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Biochemistry Research International, 2022, 7255299. Retrieved from [Link]
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El-Naggar, A. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(48), 30205-30221. Retrieved from [Link]
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Abbott, B. M., et al. (2022). Discovery, synthesis and exploration of N-benzylsulfonyl-2-phenylazepanes as inhibitors of Bim expression in a mouse embryonic fibroblast model. Bioorganic chemistry, 120, 105635. Retrieved from [Link]
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Basnet, N., & Tawk, M. (2018). Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery. Molecules, 23(11), 2955. Retrieved from [Link]
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Sroor, F. M., et al. (2023). Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies. Scientific Reports, 13(1), 17578. Retrieved from [Link]
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ChemHelp ASAP. (2023, August 20). in vivo preclinical studies for drug discovery [Video]. YouTube. Retrieved from [Link]
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Gherman, B. F. (n.d.). Development of C-H Insertion on Sulfonyl Compounds. American Chemical Society. Retrieved from [Link]
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Liu, Y., et al. (2025). Application of Sulfonyl in Drug Design. ResearchGate. Retrieved from [Link]
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Zhang, Z., et al. (2021). Synthetic exploration of sulfinyl radicals using sulfinyl sulfones. Nature Communications, 12(1), 5221. Retrieved from [Link]
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McKay, M. J., & Hsieh-Wilson, L. C. (2026). Chemical Strategies for Controlling Sulfation in Biomacromolecules. Accounts of Chemical Research, 59(1), 133-144. Retrieved from [Link]
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Method for derivatizing the nitrile group of 2-((3-(trifluoromethyl)benzyl)sulfonyl)acetonitrile
An Application Guide to the Chemical Derivatization of the Nitrile Moiety in 2-((3-(trifluoromethyl)benzyl)sulfonyl)acetonitrile
Introduction: Unlocking the Synthetic Potential of an α-Sulfonyl Nitrile
In the landscape of modern drug discovery and development, the nitrile functional group stands out as a uniquely versatile synthon. Its linear geometry, electronic properties, and rich reactivity allow for its transformation into a variety of other critical functional groups, including primary amines, ketones, amides, carboxylic acids, and heterocycles. The subject of this guide, this compound, is a compound of particular interest. It features a nitrile group activated by an adjacent, strongly electron-withdrawing sulfonyl moiety. This activation not only influences the reactivity of the nitrile but also imparts significant acidity to the α-methylene protons, a feature that can be exploited in further synthetic elaborations not covered here.
This document serves as a detailed technical guide for researchers, chemists, and drug development professionals. It provides both the theoretical underpinnings and field-tested protocols for four principal transformations of the nitrile group within this specific molecular scaffold:
-
Reduction to a Primary Amine: Creating a key building block for amide coupling and other amine-centric chemistries.
-
Addition of Organometallics: A classic carbon-carbon bond-forming reaction to synthesize ketones.
-
[3+2] Cycloaddition: Formation of a 5-substituted tetrazole, a well-established bioisostere for the carboxylic acid group.[1]
-
Controlled Hydrolysis: Selective conversion to the corresponding amide or carboxylic acid.
Each section explains the causality behind experimental choices, offers self-validating protocols, and is grounded in authoritative chemical literature to ensure scientific integrity and reproducibility.
Overview of Derivatization Pathways
The nitrile group in the parent compound can be strategically transformed into several key functional groups, each opening new avenues for molecular design and synthesis. The choice of pathway is dictated by the desired final product and its intended application.
Figure 1: Key derivatization pathways for this compound.
Method 1: Reduction to 2-((3-(trifluoromethyl)benzyl)sulfonyl)ethan-1-amine
Application & Rationale: The reduction of a nitrile to a primary amine is a fundamental transformation that introduces a basic, nucleophilic center into the molecule. The resulting amine is a versatile intermediate for constructing amides, sulfonamides, ureas, and for undergoing reductive amination, making it a cornerstone of library synthesis in drug discovery.
Mechanistic Insight: The most robust and common method for this transformation is the use of a strong hydride-donating agent like Lithium Aluminum Hydride (LiAlH₄). The reaction proceeds via two sequential nucleophilic additions of a hydride ion (H⁻) from LiAlH₄ to the electrophilic nitrile carbon.[2][3] The first addition forms an intermediate imine anion, which is complexed with aluminum.[3] A second hydride addition then generates a dianion, which upon aqueous workup is protonated to yield the final primary amine.[2][3] Due to the high reactivity of LiAlH₄ with protic solvents, this reaction must be conducted under strictly anhydrous conditions.
Experimental Protocol: LiAlH₄ Reduction
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄), 1 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl Ether (Et₂O)
-
Deionized Water
-
15% Aqueous Sodium Hydroxide (NaOH)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath, nitrogen/argon line
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser, and a nitrogen or argon inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Addition: In the flask, suspend this compound (1.0 eq) in anhydrous THF (approx. 10 mL per 1 g of substrate).
-
Cooling: Cool the suspension to 0 °C using an ice-water bath.
-
Hydride Addition: Slowly add the LiAlH₄ solution (1.5 - 2.0 eq) dropwise via the dropping funnel to the stirred suspension. Caution: The reaction is exothermic. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction to reflux for 2-4 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
Work-up (Fieser Method):
-
Cool the reaction mixture back to 0 °C.
-
Slowly and carefully add deionized water (X mL, where X = number of grams of LiAlH₄ used). A gas evolution (H₂) will be observed.
-
Add 15% aqueous NaOH (X mL).
-
Add deionized water again (3X mL).
-
Stir the resulting granular precipitate vigorously for 30 minutes.
-
-
Isolation: Filter the solid aluminum salts and wash them thoroughly with THF or Et₂O. Combine the organic filtrates.
-
Purification: Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude primary amine. Further purification can be achieved by column chromatography or crystallization if necessary.
Workflow and Data Summary
Figure 2: Experimental workflow for the reduction of the nitrile to a primary amine.
| Parameter | Condition | Rationale |
| Reducing Agent | LiAlH₄ | A powerful hydride donor required for the complete reduction of the C≡N triple bond.[4] |
| Stoichiometry | 1.5 - 2.0 eq LiAlH₄ | An excess is used to ensure complete reaction and to compensate for any reaction with trace water. |
| Solvent | Anhydrous THF/Et₂O | Aprotic solvent required as LiAlH₄ reacts violently with protic solvents like water or alcohols. |
| Temperature | 0 °C (addition), Reflux (reaction) | Initial cooling controls the exothermic addition; heating drives the reaction to completion. |
| Work-up | Fieser Method | A standardized and safe procedure to quench excess LiAlH₄ and precipitate aluminum salts for easy removal. |
Method 2: Grignard Addition for Ketone Synthesis
Application & Rationale: This reaction is a powerful tool for carbon-carbon bond formation, transforming the nitrile into a ketone. This introduces a new carbon-based substituent and an electrophilic carbonyl group, which can serve as a handle for subsequent reactions like Wittig olefination, reductive amination, or further nucleophilic additions.
Mechanistic Insight: The reaction involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent (R-MgX) on the electrophilic nitrile carbon.[5] This forms a resonance-stabilized magnesium salt of an imine. This intermediate is stable and does not react with a second equivalent of the Grignard reagent because that would place two negative charges on the nitrogen atom.[6][7] Upon addition of aqueous acid during workup, the imine salt is first protonated to form an imine, which is then rapidly hydrolyzed to the corresponding ketone.[6]
Experimental Protocol: Grignard Reagent Addition
Materials:
-
This compound
-
Phenylmagnesium Bromide (PhMgBr), 1 M solution in THF (or other desired Grignard reagent)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Aqueous Hydrochloric Acid (HCl)
-
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)
-
Saturated Aqueous Sodium Chloride (Brine)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Prepare a flame-dried, three-necked round-bottom flask with a stir bar, dropping funnel, and nitrogen/argon inlet.
-
Substrate Solution: Dissolve this compound (1.0 eq) in anhydrous THF and add it to the flask.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Grignard Addition: Add the Grignard reagent solution (1.1 - 1.2 eq) dropwise to the nitrile solution. A color change and/or formation of a precipitate may be observed.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up:
-
Cool the reaction mixture back to 0 °C.
-
Slowly quench the reaction by the dropwise addition of 1 M HCl. Stir until all solids have dissolved.
-
Transfer the mixture to a separatory funnel.
-
-
Extraction:
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
-
Isolation & Purification: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo. The resulting crude ketone can be purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).
Workflow and Data Summary
Sources
- 1. researchgate.net [researchgate.net]
- 2. Video: Nitriles to Amines: LiAlH4 Reduction [jove.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Video: Nitriles to Ketones: Grignard Reaction [jove.com]
- 6. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]
- 7. Nitriles to Ketones and Aldehydes - Chemistry Steps [chemistrysteps.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-((3-(Trifluoromethyl)benzyl)sulfonyl)acetonitrile
Welcome, researchers and chemists, to the dedicated technical support guide for the synthesis of 2-((3-(trifluoromethyl)benzyl)sulfonyl)acetonitrile. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize this synthesis effectively. This guide is structured as a series of frequently asked questions (FAQs) that address common challenges encountered in the laboratory.
Core Synthesis Strategy: An Overview
The most robust and widely applicable strategy for synthesizing α-sulfonylacetonitriles, including our target molecule, is the nucleophilic substitution of a haloacetonitrile with a sulfinate salt. This approach, which we will refer to as Route A , generally proceeds in two key stages:
-
Formation of the Sulfinate Intermediate: Preparation of sodium 3-(trifluoromethyl)benzylsulfinate from a suitable precursor, typically 3-(trifluoromethyl)benzyl bromide.
-
Alkylation of the Sulfinate: Reaction of the sulfinate salt with chloro- or bromoacetonitrile to form the desired C-S bond and yield the final product.
This guide will primarily focus on troubleshooting this pathway. An alternative, the oxidation of a pre-formed sulfide, will be discussed as a secondary option.
Experimental Workflow: Recommended Synthesis (Route A)
Caption: Recommended two-stage synthesis pathway for the target molecule.
Part 1: General & Strategic Questions
Q1: What is the most reliable method for synthesizing this compound?
Answer: The most dependable and scalable approach is the S-alkylation of a pre-formed sulfinate salt with a haloacetonitrile (Route A). The key reaction is the formation of a carbon-sulfur bond by nucleophilic attack of the sulfinate anion on the electrophilic methylene carbon of the haloacetonitrile.
Causality:
-
Nucleophilicity: Sulfinates are excellent sulfur-based nucleophiles.[1] The negative charge is localized on the sulfur and oxygen atoms, but alkylation occurs preferentially on the sulfur, leading to the desired sulfone product.
-
Control: This two-stage approach allows for the isolation and purification of the sodium 3-(trifluoromethyl)benzylsulfinate intermediate. This is critical because it ensures that the final, and often more challenging, C-S bond formation step begins with a clean, well-characterized substrate, which significantly improves the final yield and purity.
-
Avoidance of Side Reactions: Alternative routes, such as the direct oxidation of 3-((cyanomethyl)thio)methyl)benzotrifluoride, risk oxidation of the nitrile group or other sensitive functionalities. By forming the sulfone moiety last, we protect the acetonitrile group from harsh oxidative conditions.
Q2: Which starting materials offer the best balance of reactivity and cost? 3-(trifluoromethyl)benzyl bromide vs. chloride? Chloro- vs. bromoacetonitrile?
Answer: For optimal results, the combination of 3-(trifluoromethyl)benzyl bromide and chloroacetonitrile is recommended.
Causality & Experimental Choices:
-
Benzyl Halide: Benzyl bromides are significantly more reactive than benzyl chlorides in SN2 reactions due to bromide being a better leaving group. While the chloride is often cheaper, the higher reactivity of the bromide[2] typically leads to faster reaction times and higher yields in the initial step of forming the thiol or its equivalent, justifying the potential cost difference. 3-(Trifluoromethyl)benzyl bromide is a readily available commercial reagent.[3][4]
-
Haloacetonitrile: Chloroacetonitrile is generally preferred over bromoacetonitrile primarily due to cost and stability. While bromoacetonitrile is more reactive, chloroacetonitrile's reactivity is sufficient for this alkylation, especially when reaction conditions are optimized (e.g., with a phase-transfer catalyst). The preparation of chloroacetonitrile from chloroacetamide is a well-documented procedure if needed.[5] Using the more reactive bromoacetonitrile can sometimes lead to faster side reactions if not carefully controlled.
| Reagent Comparison | Pro | Con | Recommendation |
| 3-(Trifluoromethyl)benzyl Bromide | Higher reactivity, better yields | Higher cost | Recommended |
| 3-(Trifluoromethyl)benzyl Chloride | Lower cost | Lower reactivity, requires harsher conditions | Acceptable alternative if cost is primary driver |
| Chloroacetonitrile | Lower cost, good stability | Lower reactivity | Recommended |
| Bromoacetonitrile | Higher reactivity | Higher cost, less stable, potential for more side products | Use if reaction with chloro-derivative is sluggish |
Part 2: Troubleshooting the Sulfinate Intermediate Synthesis
Q3: My initial reaction of 3-(trifluoromethyl)benzyl bromide with a sulfur nucleophile (e.g., NaSH, thiourea) gives a low yield of the thiol. How can I improve this?
Answer: Low yields in this step are often due to side reactions, primarily the formation of the corresponding dibenzyl thioether or elimination.
Troubleshooting Steps & Causality:
-
Use Thiourea: Instead of sodium hydrosulfide (NaSH), use thiourea followed by basic hydrolysis. This is a classic method to avoid the formation of the thioether byproduct. The reaction proceeds via a stable isothiouronium salt intermediate, which is then cleanly hydrolyzed to the thiol.
-
Control Stoichiometry: If using NaSH, ensure a slight excess of the sulfur nucleophile to fully consume the benzyl bromide, which can otherwise react with the thiolate product.
-
Temperature Control: Maintain a moderate temperature (e.g., 50-70 °C). Excessively high temperatures can promote the E2 elimination side reaction, especially if the base is strong.
-
Solvent Choice: A polar protic solvent like ethanol or a mixture of ethanol and water is ideal for this step, as it effectively solvates the ionic nucleophiles.
Q4: I'm struggling with the oxidation of 3-(trifluoromethyl)benzyl thiol to the sodium sulfinate. I'm either getting unreacted thiol or over-oxidation to the sulfonic acid.
Answer: This is a common and critical issue. The key is to select an oxidant with the right potential and carefully control the stoichiometry and reaction conditions to stop at the desired sulfinate (S+4) oxidation state without proceeding to the sulfonate (S+6).
Troubleshooting Steps & Causality:
-
Oxidant Choice: While strong oxidants like KMnO₄ can be used, they are notoriously difficult to control. Milder, more reliable options are preferred.
-
Hydrogen Peroxide (H₂O₂): A common and green choice. The key is slow, portion-wise addition of H₂O₂ (typically 30% aqueous solution) to the thiol in an alkaline medium (e.g., NaOH in methanol/water) at a controlled temperature (0-10 °C). The base is crucial for deprotonating the thiol and the intermediate sulfenic acid.[6]
-
Oxone® (Potassium Peroxymonosulfate): This is an excellent choice for clean oxidations. It is a solid and easy to handle. Typically, around 2.2 equivalents are used for the thiol-to-sulfinate conversion.
-
-
Stoichiometric Control: This is the most critical parameter. The theoretical mole ratio of oxidant to thiol must be precisely calculated and adhered to. For H₂O₂, you need 2 equivalents for the conversion. It is often best to run a pilot reaction and monitor by TLC or LC-MS to determine the optimal stoichiometry for your specific setup.
-
Temperature Management: The oxidation is exothermic. Maintain low temperatures (0-25 °C) using an ice bath to prevent runaway reactions and over-oxidation.[7]
-
pH Control: The reaction should be run under basic conditions (using NaOH) to facilitate the formation of the sodium sulfinate salt and prevent acidic conditions that might favor side reactions.
| Oxidant | Equivalents (vs. Thiol) | Recommended Conditions | Pros & Cons |
| H₂O₂ | ~2.0 - 2.2 | 0-10 °C, slow addition, basic (NaOH) | Pro: Cheap, green. Con: Can over-oxidize if not controlled. |
| Oxone® | ~2.2 | Room temp, buffered solution | Pro: Clean, reliable, solid. Con: More expensive. |
| NaClO₂/HCl | Varies | 0-25 °C, in situ generation | Pro: High yields for some substrates.[8] Con: Generates ClO₂, requires careful handling. |
Part 3: Troubleshooting the Final Alkylation Step
Q5: My final alkylation of the sulfinate with chloroacetonitrile has a very low yield. What are the most critical parameters to optimize?
Answer: This step is highly dependent on achieving sufficient reactivity of the sulfinate nucleophile while ensuring it can interact with the alkyl halide. The single most effective optimization is often the introduction of a Phase-Transfer Catalyst (PTC) .
Causality & Experimental Choices:
-
The Phase Problem: The sodium sulfinate salt is highly polar and soluble in polar solvents (like water, if present), whereas the chloroacetonitrile and the final product are organic-soluble. This creates a phase-separation issue where the reactants cannot interact.
-
How PTC Solves It: A PTC, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) or iodide (TBAI), solves this problem.[9] The lipophilic quaternary ammonium cation (Q⁺) pairs with the sulfinate anion (RSO₂⁻) in the aqueous or solid phase, forming a Q⁺RSO₂⁻ ion pair. This ion pair has sufficient organic character to be soluble in the organic phase, where it can then react with the chloroacetonitrile.[10][11]
Optimization Protocol:
-
Add a PTC: Start by adding 5-10 mol% of TBAB or TBAI to the reaction. TBAI is often more effective as iodide can transiently displace the chloride on the acetonitrile, creating the more reactive iodoacetonitrile in situ.
-
Solvent System: Use a polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF). These solvents effectively solvate the PTC-sulfinate complex without interfering with the SN2 reaction.
-
Temperature: Gently heating the reaction to 50-80 °C will increase the reaction rate. Monitor by TLC to avoid decomposition.[12]
-
Stirring: Vigorous stirring is essential in any biphasic system to maximize the interfacial area where the phase transfer occurs.
Troubleshooting Low Alkylation Yield
Caption: Decision tree for troubleshooting low yields in the final alkylation step.
Q6: I am observing a byproduct that appears to be from the self-condensation of the product or reaction with the starting sulfone. Why?
Answer: The methylene protons (CH₂) in your final product, situated between the strongly electron-withdrawing sulfonyl and nitrile groups, are highly acidic. If the reaction conditions are sufficiently basic (e.g., from residual NaOH from the sulfinate synthesis or if a strong base is added), this proton can be removed to form a carbanion. This carbanion can then act as a nucleophile, leading to undesired side reactions. This is mechanistically related to the first step of the Julia Olefination.[13][14]
Mitigation Strategies:
-
Ensure Neutral pH: Make sure your isolated sodium sulfinate intermediate is free of excess sodium hydroxide.
-
Avoid Strong Bases: Do not add bases like alkoxides or hydroxides to the final alkylation step. The sulfinate itself is the nucleophile; no additional base is needed for the desired reaction.
-
Moderate Temperature: High temperatures can accelerate these decomposition pathways. Once the reaction is complete by TLC, work it up promptly.
Part 4: Purification & Characterization
Q7: What is the most effective method to purify the final product, this compound?
Answer: A combination of aqueous workup followed by either recrystallization or column chromatography is typically effective.
Detailed Protocol:
-
Aqueous Workup: After the reaction is complete, quench with water and extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with water and then with brine to remove the PTC and any remaining inorganic salts.
-
Recrystallization: Sulfones are often crystalline solids. Attempt recrystallization from a suitable solvent system. A good starting point would be a mixture of a solvent in which the product is soluble (e.g., ethyl acetate, acetone) and an anti-solvent in which it is poorly soluble (e.g., hexanes, heptane).
-
Silica Gel Chromatography: If recrystallization fails or the product contains impurities of similar polarity, column chromatography is the best option. Use a solvent system like ethyl acetate/hexanes, starting with a low polarity and gradually increasing the percentage of ethyl acetate. The sulfone product is quite polar and will require a moderately polar eluent.
References
-
Willis, M. C., & Cl-es, D. (2020). Exploiting Configurational Lability in Aza-Sulfur Compounds for the Organocatalytic Enantioselective Synthesis of Sulfonimidamides. ResearchGate. [Link]
-
Jacobsen, E. N., et al. (2021). Enantioselective S-Alkylation of Sulfenamides by Phase-Transfer Catalysis. ACS Catalysis. [Link]
-
Kim, J., et al. (2023). Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. Molecules. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Sulfide Oxidation. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. [Link]
-
de Souza, R. O. M. A., et al. (2014). Oxidation of a sulfide to sulfoxides and sulfone. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Alkyl sulfone synthesis by C-S coupling reactions. [Link]
-
Organic Chemistry Portal. (n.d.). Julia Olefination Julia-Lythgoe Olefination. [Link]
-
Wikipedia. (n.d.). Julia olefination. [Link]
- Suter, C. M. (1944). Organic Chemistry of Sulfur. John Wiley & Sons.
-
Reddy, R. J., & Kumari, A. H. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances. [Link]
-
Reisner, D. B., & Horning, E. C. (1950). Chloroacetonitrile. Organic Syntheses, 30, 22. [Link]
Sources
- 1. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. 3-(Trifluoromethyl)benzyl bromide 98 402-23-3 [sigmaaldrich.com]
- 4. 3-(三氟甲基)溴苄 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US2682544A - Aryl-pyridylmethyl alkyl sulfones and their preparation - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 10. researchgate.net [researchgate.net]
- 11. Enantioselective S-Alkylation of Sulfenamides by Phase-Transfer Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Alkyl sulfone synthesis by C-S coupling reactions [organic-chemistry.org]
- 13. Julia Olefination [organic-chemistry.org]
- 14. Julia olefination - Wikipedia [en.wikipedia.org]
Overcoming solubility issues of 2-((3-(trifluoromethyl)benzyl)sulfonyl)acetonitrile in aqueous buffers
Technical Support Center: 2-((3-(trifluoromethyl)benzyl)sulfonyl)acetonitrile
Welcome to the technical support guide for this compound. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility challenges of this compound in aqueous buffers. Our goal is to equip researchers, scientists, and drug development professionals with the necessary knowledge to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in my standard phosphate-buffered saline (PBS). Why is it so poorly soluble?
A1: The solubility issue stems from the compound's molecular structure. It possesses a trifluoromethylbenzyl group, which is highly hydrophobic (water-repelling). While the sulfonyl and acetonitrile groups add some polarity, the large, non-polar aromatic region dominates, leading to poor solubility in aqueous solutions like PBS. Compounds with low aqueous solubility often present challenges in biological assays, potentially leading to precipitation and inaccurate results[1][2].
Q2: Can I just use Dimethyl Sulfoxide (DMSO) to dissolve it?
A2: Yes, DMSO is an excellent solvent for creating a concentrated stock solution of this compound[3]. However, direct use of high concentrations of DMSO in aqueous buffers can still lead to precipitation upon dilution—a common issue known as "crashing out"[4][5]. Furthermore, the final concentration of DMSO in your assay should be carefully controlled. Ideally, it should be kept below 1%, and preferably below 0.5%, as higher concentrations can be cytotoxic or cause unintended biological effects in many experimental systems[4].
Q3: What is the first step I should take when my compound precipitates upon dilution of a DMSO stock into my aqueous buffer?
A3: The first and most straightforward approach is to optimize your dilution protocol[6]. Instead of a single large dilution, try performing serial dilutions. This gradual reduction in the organic solvent concentration can help keep the compound in solution. If precipitation persists, it indicates that the aqueous buffer cannot support the desired final concentration, and you will need to explore the formulation strategies detailed in the troubleshooting guide below.
Troubleshooting Guide: Overcoming Precipitation
If you are experiencing persistent solubility issues, a systematic approach to formulation development is required. The following sections detail proven methods to enhance the aqueous solubility of this compound.
Problem: My compound precipitates out of the aqueous buffer, even at low final DMSO concentrations.
This is a classic solubility challenge indicating that the intrinsic properties of your buffer are insufficient to maintain the compound in a dissolved state. We will explore three primary strategies to modify the buffer and enhance solubility: pH Adjustment , the use of Co-solvents , and the addition of Solubilizing Excipients .
Solution 1: pH Adjustment
Scientific Rationale: The acetonitrile group adjacent to the electron-withdrawing sulfonyl group makes the methylene protons (the -CH2- group) weakly acidic. By raising the pH of the buffer above the compound's pKa, we can deprotonate the molecule. This creates a charged anion, which is significantly more polar and, therefore, more soluble in aqueous media[7][8]. The solubility of ionizable drugs can be highly dependent on pH[8][9].
-
Prepare Buffers: Prepare a series of buffers with pH values ranging from 7.5 to 10.0 (e.g., Tris, CAPS). Ensure the buffer components will not interfere with your downstream assay.
-
Prepare Stock Solution: Create a concentrated stock solution of the compound in 100% DMSO (e.g., 50 mM).
-
Dilution Test: Add a small volume of the DMSO stock to each buffer to reach your desired final concentration.
-
Observation: Vortex each solution and allow it to equilibrate at the experimental temperature for at least one hour. Visually inspect for any signs of precipitation against a dark background.
-
Quantification (Optional): For a more rigorous analysis, centrifuge the samples and measure the concentration of the compound in the supernatant using HPLC-UV.
Caption: Workflow for troubleshooting solubility via pH adjustment.
Solution 2: Utilizing Co-solvents
Scientific Rationale: If pH adjustment is not viable or effective, the next strategy is to alter the polarity of the aqueous buffer itself. Co-solvents are water-miscible organic solvents that, when added to the buffer, reduce the overall polarity of the solvent system[10][11]. This makes the environment more favorable for hydrophobic molecules, thereby increasing their solubility[11][12].
| Co-solvent | Typical Final Concentration | Pros | Cons |
| Ethanol | 1-5% | Readily available, effective for many compounds. | Can be toxic to cells at higher concentrations. |
| Propylene Glycol (PG) | 1-10% | Low toxicity, good solubilizing power. | Can increase the viscosity of the solution. |
| Polyethylene Glycol 400 (PEG 400) | 1-20% | Very low toxicity, widely used in formulations. | May interfere with certain protein-binding assays. |
| N-Methyl-2-pyrrolidone (NMP) | <1% | Excellent solubilizer. | Higher potential for toxicity; must be used at very low concentrations. |
-
Prepare Co-solvent Buffers: Prepare your primary aqueous buffer (e.g., PBS) containing various percentages of a co-solvent (e.g., 5%, 10%, 15%, 20% PEG 400).
-
Prepare Stock Solution: Use a 100% DMSO stock of your compound.
-
Dilution and Observation: Add the stock solution to each co-solvent buffer to achieve the target concentration. Mix and equilibrate as described previously, observing for precipitation.
-
Vehicle Control: Crucially, remember to run a parallel vehicle control (buffer with the same co-solvent concentration but no compound) in your biological assay to ensure the co-solvent itself does not affect the experimental results.
Caption: Micellar encapsulation and cyclodextrin inclusion complexes.
Summary of Troubleshooting Strategies
| Strategy | Mechanism | When to Use | Key Consideration |
| pH Adjustment | Ionizes the compound, increasing polarity and water solubility. [13][14] | For compounds with acidic or basic functional groups. | Ensure the required pH does not adversely affect your assay or cell viability. |
| Co-solvents | Reduces the polarity of the aqueous buffer. [2][15] | When pH adjustment is not an option or is insufficient. | Always include a vehicle control to account for co-solvent effects on the biological system. |
| Surfactants | Encapsulates the compound in hydrophobic micelle cores. [16][17] | For highly hydrophobic compounds where other methods fail. | The surfactant concentration must be above its CMC and below levels that could disrupt cell membranes. |
| Cyclodextrins | Forms a water-soluble inclusion complex with the compound. [18][19] | An excellent, low-toxicity option for many poorly soluble drugs. [] | The size of the cyclodextrin cavity must be appropriate for the guest molecule. |
By systematically applying these scientifically-grounded strategies, you can overcome the solubility challenges presented by this compound and obtain reliable, reproducible data in your experiments.
References
-
Popov, D., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. Available at: [Link]
-
Kar, S., et al. (n.d.). cyclodextrin in novel formulations and solubility enhancement techniques: a review. ResearchGate. Available at: [Link]
-
Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Allied Journals. Available at: [Link]
-
Zhang, Y., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. PubMed Central. Available at: [Link]
-
PCCA. (2022). The Role of Surfactants in Compounded Preparation. The PCCA Blog. Available at: [Link]
-
Fiveable. (n.d.). pH and Solubility. AP Chem. Available at: [Link]
-
ResearchGate. (n.d.). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Available at: [Link]
-
Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Popov, D., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. Available at: [Link]
-
Khan, J., et al. (2022). Solubility and Dissolution Enhancement of Dexibuprofen with Hydroxypropylbetacyclodextrin (HPβCD) and Poloxamers (188/407) Inclusion Complexes: Preparation and In Vitro Characterization. MDPI. Available at: [Link]
-
Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?. Available at: [Link]
-
ResearchGate. (n.d.). Solubility-pH profiles of some acidic, basic and amphoteric drugs. Available at: [Link]
-
askIITians. (n.d.). How does pH affect solubility?. Available at: [Link]
-
FasterCapital. (n.d.). Best Practices For Stock Solutions. Available at: [Link]
-
AP Chemistry. (n.d.). 8.11 pH and Solubility. Available at: [Link]
-
MKU Repository. (n.d.). NOVEL STRATEGIES FOR POORLY WATER SOLUBLE DRUGS. Available at: [Link]
-
PubChem. (n.d.). 2-(4-Trifluoromethylbenzenesulfonyl)acetonitrile. Available at: [Link]
-
ResearchGate. (n.d.). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Available at: [Link]
-
PubMed Central. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. Available at: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. Available at: [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. Available at: [Link]
-
Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Available at: [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. (2024). LinkedIn. Available at: [Link]
-
Chemistry LibreTexts. (2025). 2.5: Preparing Solutions. Available at: [Link]
-
Chemspace. (n.d.). 2-{[3-(trifluoromethyl)phenyl]methanesulfonyl}acetonitrile. Available at: [Link]
-
Reddit. (2022). How to tackle compound solubility issue. r/labrats. Available at: [Link]
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Technical Support Center: Stability of 2-((3-(trifluoromethyl)benzyl)sulfonyl)acetonitrile in DMSO Solution
Welcome to the technical support center for 2-((3-(trifluoromethyl)benzyl)sulfonyl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support, troubleshooting advice, and frequently asked questions regarding the stability of this compound in dimethyl sulfoxide (DMSO) solutions. Our goal is to equip you with the scientific understanding and practical tools to ensure the integrity of your experiments.
Introduction
This compound is a compound of interest in many research and drug discovery pipelines. As with many small molecules, it is often solubilized and stored in DMSO for ease of use in various assays. However, the chemical stability of a compound in a solvent is not guaranteed and can be influenced by several factors, potentially impacting the accuracy and reproducibility of experimental results. This guide will explore the potential stability challenges and provide clear, actionable guidance.
Troubleshooting Guide: Investigating Degradation in DMSO Stock Solutions
Have you observed a decrease in the expected activity of your compound, or are you concerned about its stability over time? This troubleshooting guide will walk you through a logical workflow to diagnose and address potential degradation of your this compound DMSO stock solution.
Diagram: Troubleshooting Workflow for Compound Stability
Caption: A step-by-step workflow for troubleshooting suspected compound degradation in DMSO.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the stability of this compound in DMSO.
Q1: What are the primary factors that can affect the stability of my compound in DMSO?
A1: Several factors can influence the stability of your compound in DMSO. These include:
-
Water Content: DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere.[1][2] The presence of water can facilitate hydrolytic degradation of susceptible functional groups. Studies have shown that water is a more significant factor in compound degradation in DMSO than oxygen.[3]
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation. While many compounds are stable at room temperature for short periods, long-term storage should be at low temperatures.[4]
-
Light Exposure: The trifluoromethylbenzyl moiety could be susceptible to photodegradation. It is always a best practice to protect solutions from light.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing DMSO stock solutions can introduce moisture and potentially lead to precipitation or degradation of the compound.[3][5]
-
DMSO Quality and Degradation: The purity of the DMSO is crucial. Over time, or when exposed to certain conditions, DMSO itself can degrade, forming reactive species that may interact with your compound.[6][7][8]
Q2: What are the potential degradation pathways for this compound in DMSO?
A2: Based on the structure of the molecule, several potential degradation pathways could be considered:
-
Hydrolysis of the Nitrile Group: The nitrile group can undergo hydrolysis, especially in the presence of water and acid or base catalysis, to form a primary amide and subsequently a carboxylic acid.[9]
-
Reactions involving the α-sulfonyl Carbon: The proton on the carbon between the sulfonyl and nitrile groups is acidic, leading to the formation of a stabilized carbanion. This carbanion could potentially react with components in the solution or undergo rearrangement.
-
Oxidation of the Sulfonyl Group: While the sulfur is already in a high oxidation state, interactions with reactive oxygen species could lead to cleavage of the C-S bond.
-
DMSO-Mediated Reactions: DMSO can act as a reactant in certain chemical transformations, sometimes mediated by acidic or basic conditions.[10][11]
Q3: How should I properly store my DMSO stock solution of this compound?
A3: To maximize the shelf-life of your compound in DMSO, we recommend the following storage practices:
-
Use High-Purity, Anhydrous DMSO: Start with a fresh, high-quality bottle of anhydrous DMSO to minimize water content from the outset.
-
Store at Low Temperatures: For long-term storage, -80°C is recommended over -20°C.
-
Aliquot Your Stock Solution: To avoid multiple freeze-thaw cycles, prepare small, single-use aliquots of your stock solution.[12]
-
Protect from Light: Store vials in a light-blocking container or wrap them in aluminum foil.
-
Use Tightly Sealed Containers: Ensure the vial caps are securely fastened to minimize moisture absorption.
Q4: I see a precipitate in my DMSO stock solution after thawing. Is this degradation?
A4: Not necessarily. Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures. It can also be a result of the compound crashing out of a supersaturated solution, a process that can be initiated by freeze-thaw cycles.[4][5][13] To redissolve the compound, you can gently warm the vial to 37°C and sonicate for a few minutes.[1][12] If the precipitate does not redissolve, it may be a sign of degradation or the formation of a less soluble polymorph, and an analytical check of the solution's purity is recommended.
Experimental Protocols
To provide you with the tools to assess the stability of your compound, we have outlined a protocol for a forced degradation study and a starting point for a stability-indicating HPLC-UV method.
Protocol 1: Forced Degradation Study
Forced degradation studies are designed to intentionally degrade the compound under more severe conditions than it would typically experience during storage.[14][15][16] This helps to identify potential degradation products and to develop a stability-indicating analytical method.
Objective: To generate potential degradation products of this compound.
Materials:
-
This compound
-
High-purity DMSO
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC-grade water and acetonitrile
-
UV-Vis spectrophotometer and photostability chamber
Procedure:
-
Prepare a 1 mg/mL stock solution of the compound in DMSO.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a vial of the DMSO stock solution in an oven at 60°C for 48 hours.
-
Photodegradation: Expose a vial of the DMSO stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[17] A control sample should be wrapped in aluminum foil to protect it from light.
-
Neutralization: Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Analysis: Analyze all samples, including an untreated control, using the stability-indicating HPLC method described below.
Protocol 2: Stability-Indicating HPLC-UV Method
This method provides a starting point for the development of a stability-indicating assay. A stability-indicating method is one that can separate the parent compound from its degradation products, allowing for accurate quantification of the parent compound's purity.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detection Wavelength | 220 nm and 254 nm (or scan for optimal wavelength) |
| Gradient Elution | 10% B to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes. |
Procedure:
-
Prepare samples from the forced degradation study by diluting them with the initial mobile phase composition (e.g., 1:10 dilution).
-
Inject the samples onto the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.
-
The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the parent peak.
References
- Atmospheric DMSO Degradation in the Gas Phase: Cl−DMSO Reaction. Temperature Dependence and Products. Environmental Science & Technology.
- Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III.
- A Comparative Guide to HPLC Methods for the Purity Assessment of Sulfone-Bis-PEG4-acid. Benchchem.
- Synthesis of α-Cyano and α-Sulfonyl Cyclic Ethers via Intramolecular Reactions of Peroxides with Sulfone- and Nitrile-Stabilized Carbanions. PubMed. 2019-11-15.
- Overcoming problems of compound storage in DMSO: solvent and process altern
- Artifact peaks due to minor decomposition of sample diluent DMSO in head space-GC analysis. ChemRxiv.
- Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives.
- artifact-peaks-of-dmso-in-head-space-gc-analysis.docx. ChemRxiv.
- DMSO wont dilute my pure compound. How to solve this?.
- Separation of Divinyl sulfone on Newcrom R1 HPLC column. SIELC Technologies.
- Application Notes and Protocols for Assessing Compound Solubility and Stability in DMSO. Benchchem.
- Studies on repository compound stability in DMSO under various conditions. PubMed.
- Synthesis of α-Cyano and α-Sulfonyl Cyclic Ethers via Intramolecular Reactions of Peroxides with Sulfone- and Nitrile-Stabilized Carbanions. The Journal of Organic Chemistry.
- Samples in DMSO: What an end user needs to know.
- An In-depth Technical Guide to the Hygroscopic N
- Synthesis of α-Cyano and α-Sulfonyl Cyclic Ethers via Intramolecular Reactions of Peroxides with Sulfone- and Nitrile-Stabilized Carbanions | Request PDF.
- Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. 2023-03-15.
- Synthesis of α-Cyano and α-Sulfonyl Cyclic Ethers via Intramolecular Reactions of Peroxides with Sulfone- and Nitrile-Stabilized Carbanions. The Journal of Organic Chemistry.
- Issues in Compound Storage in DMSO.
- Rimeporide Technical Support Center: Troubleshooting Stability and Solubility in DMSO. Benchchem.
- An In-depth Technical Guide on the Solubility and Stability of MDL-860 in DMSO. Benchchem.
- metal- and photocatalytic approaches for C–S bond functionalization of sulfones. RSC Publishing. 2022-07-15.
- Determination of pharmaceutical compounds in aqueous dimethyl sulfoxide by electrospray ioniz
- HPLC Determination of Bioactive Sulfur Compounds, Amino Acids and Biogenic Amines in Biological Specimens. PubMed.
- HPLC Analysis and Identification of Compounds Inhibiting Bacterial Growth in Ozone Gas Sterilized Polysulfone and Polycarbon
- Direct oxidation of N-ynylsulfonamides into N-sulfonyloxoacetamides with DMSO as a nucleophilic oxidant. NIH.
- Activated Dimethyl Sulfoxide Dehydration of Amide and Its Application to One-Pot Preparation of Benzyl-Type Perfluoroimidates.
- HOW TO APPROACH A FORCED DEGRAD
- Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Consider
- Development of forced degradation and stability indic
- AN INTRODUCTION TO FORCED DEGRADATION STUDIES FOR DRUG SUBSTANCE & DRUG PRODUCTS. Jetir.Org.
- Stability of screening compounds in wet DMSO. PubMed.
- Q1B Photostability Testing of New Drug Substances and Products. FDA.
- Chemical Stability of DMSO and Acn Solvents Incontact With Li 2 O 2.
Sources
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- 5. ziath.com [ziath.com]
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- 16. jetir.org [jetir.org]
- 17. fda.gov [fda.gov]
Identifying and minimizing byproducts in the synthesis of benzylsulfonylacetonitriles
Welcome to the technical support center for the synthesis of benzylsulfonylacetonitriles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthetic procedure. Here, we provide in-depth, experience-driven advice in a question-and-answer format to help you identify, minimize, and troubleshoot byproduct formation, ultimately improving your reaction yield and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for benzylsulfonylacetonitriles and where do things typically go wrong?
The most common and reliable method for synthesizing benzylsulfonylacetonitriles is a two-step process. First, a benzyl thiol is reacted with a haloacetonitrile (e.g., chloroacetonitrile or bromoacetonitrile) via a nucleophilic substitution (SN2) reaction to form an intermediate benzylthioacetonitrile (a sulfide). This sulfide is then oxidized to the final benzylsulfonylacetonitrile product.
The primary challenges arise from side reactions occurring at each of these stages. In the first step, the high nucleophilicity of the thiol can lead to over-alkylation or oxidative side reactions.[1][2] The second step, the oxidation, can be incomplete, leading to sulfoxide byproducts, or can be non-selective if other sensitive functional groups are present.[3]
Q2: What are the primary byproducts I should be looking for?
During the synthesis, you should be vigilant for three main classes of byproducts:
-
Benzylsulfinylacetonitrile (Sulfoxide): This is the product of incomplete oxidation of the sulfide intermediate. It is often the most common impurity if the oxidation conditions are not sufficiently robust.[3][4]
-
Dibenzyl Disulfide: This arises from the oxidative coupling of two molecules of the starting benzyl thiol. This is particularly common if the reaction mixture is exposed to air, or if mild oxidizing conditions are present before the S-alkylation is complete.[1][5]
-
Over-alkylated Products: The sulfide product itself can act as a nucleophile, reacting with another molecule of haloacetonitrile to form a sulfonium salt.[1] While less common under standard conditions, it can occur if the stoichiometry or reaction conditions are not well-controlled.
Q3: How can I effectively monitor the reaction progress and the formation of these byproducts?
Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are your primary tools.
-
TLC: Use a moderately polar solvent system (e.g., 30-50% Ethyl Acetate in Hexanes). You should be able to resolve the starting thiol, the intermediate sulfide, the sulfoxide byproduct, and the final sulfone product. The polarity generally increases in this order:
-
Sulfide (least polar) < Sulfone < Sulfoxide (most polar).
-
-
LC-MS: This is invaluable for unambiguous identification. You can monitor the disappearance of the sulfide intermediate (M+H)+ and the appearance of the desired sulfone (M+H+32)+. The sulfoxide byproduct will appear as (M+H+16)+ relative to the sulfide.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems. For each issue, we diagnose the probable cause and provide actionable solutions and preventative measures.
Problem 1: My final product is contaminated with a significant amount of benzylsulfinylacetonitrile (sulfoxide).
-
Probable Cause: The oxidation of the sulfide to the sulfone is a two-step process, proceeding through a sulfoxide intermediate. Stalling at this stage is typically due to insufficient oxidizing agent, inadequate reaction time or temperature, or deactivation of the oxidant.[2][3]
-
Solution & Protocol:
-
Increase Oxidant Stoichiometry: Ensure you are using at least two equivalents of the oxidizing agent (e.g., 30% Hydrogen Peroxide or m-CPBA) relative to the sulfide intermediate. It is often beneficial to use a slight excess (e.g., 2.2-2.5 equivalents) to drive the reaction to completion.
-
Optimize Reaction Time & Temperature: If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40-50 °C). Monitor the disappearance of the sulfoxide spot on TLC every 30-60 minutes.
-
Protocol: Re-oxidation of a Contaminated Batch: If you have an isolated batch contaminated with sulfoxide, you can often salvage it. Dissolve the mixture in a suitable solvent (e.g., acetic acid or methanol), add an additional 1.0-1.2 equivalents of the oxidizing agent, and stir until TLC or LC-MS analysis shows full conversion to the sulfone.
-
Problem 2: I am observing a significant amount of dibenzyl disulfide in my crude reaction mixture.
-
Probable Cause: Thiols (R-S-H) are readily oxidized to disulfides (R-S-S-R).[1][5] This can happen if the reaction vessel is not properly inerted with nitrogen or argon, especially if the base is added before the haloacetonitrile, allowing the resulting thiolate to be exposed to atmospheric oxygen.
-
Solution & Protocol:
-
Inert Atmosphere: Always run the S-alkylation step under an inert atmosphere (Nitrogen or Argon). Degas your solvent before use.
-
Order of Addition: Add the benzyl thiol and the haloacetonitrile to the solvent before adding the base. This ensures that the highly reactive thiolate anion has an electrophile to react with immediately, minimizing its lifetime and the opportunity for oxidative dimerization.
-
Use of Thiourea: For particularly sensitive substrates, consider an alternative route where thiourea is used as the sulfur source to generate the thiol in situ, which can sometimes reduce disulfide formation.[1][5]
-
| Parameter | Standard Protocol | Optimized Protocol (to avoid disulfide) |
| Atmosphere | Air | Nitrogen or Argon |
| Reagent Addition | 1. Thiol, 2. Base, 3. Alkyl Halide | 1. Thiol, 2. Alkyl Halide, 3. Base |
| Rationale | Thiolate can be oxidized by O₂ before reacting. | Minimizes the concentration of free thiolate. |
Problem 3: My yield is low, and purification by column chromatography is difficult.
-
Probable Cause: A low isolated yield after chromatography often points to a combination of incomplete conversion and the formation of multiple byproducts with similar polarities, making separation challenging. The sulfoxide and sulfone, in particular, can have close Rf values on silica gel.
-
Solution & Protocol:
-
Drive the Reaction to Completion: Before attempting purification, ensure the reaction is complete by TLC/LC-MS. It is easier to remove excess oxidizing agent (e.g., by aqueous workup) than to separate a mixture of sulfide, sulfoxide, and sulfone.
-
Purification Strategy - Recrystallization: Benzylsulfonylacetonitriles are often crystalline solids. Recrystallization can be a highly effective alternative or complement to chromatography for removing minor impurities. Experiment with solvent systems like Ethanol/Water or Isopropanol/Hexanes.
-
Purification Strategy - Chromatography: If chromatography is necessary, use a shallow solvent gradient and consider a different stationary phase if silica gel fails. For analytical and purification support, platforms offering techniques like HPLC and SFC can be invaluable for resolving difficult mixtures.[6]
-
References
-
Reactions of Thiols. (n.d.). Chemistry Steps. Retrieved from [Link]
-
3.2.6: Thiols and Sulfides. (2022, October 4). Chemistry LibreTexts. Retrieved from [Link]
-
Thiols and Sulfides. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
-
Thiols And Thioethers. (2015, July 5). Master Organic Chemistry. Retrieved from [Link]
-
Plausible mechanism for synthesis of benzonitrile from benzaldehyde and... (n.d.). ResearchGate. Retrieved from [Link]
-
Sulfone synthesis by oxidation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Bayesian reaction optimization as a tool for chemical synthesis. (2021, February 1). Semantic Scholar. Retrieved from [Link]
-
Schedule Optimization for Chemical Library Synthesis. (n.d.). ChemRxiv. Retrieved from [Link]
-
Bayesian reaction optimization as a tool for chemical synthesis. (2021, February 4). Princeton University. Retrieved from [Link]
-
Experimental setup and results of the process-constrained synthesis of... (n.d.). ResearchGate. Retrieved from [Link]
-
Analytical chemistry and purification. (n.d.). Novalix. Retrieved from [Link]
-
Abigail Doyle, Princeton U & Jason Stevens, BMS: Bayesian Optimization for Chemical Synthesis. (2021, May 11). YouTube. Retrieved from [Link]
-
Separation and purification of biomacromolecules based on microfluidics. (n.d.). RSC Publishing. Retrieved from [Link]
-
Total Synthesis of Streptothricin F with Brandon Miller. (2024, May 3). YouTube. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Sulfone synthesis by oxidation [organic-chemistry.org]
- 4. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Analytical chemistry and purification - Novalix [novalix.com]
Technical Support Center: Optimization of Reaction Conditions for the Sulfonation of Trifluoromethylated Benzyl Halides
Welcome to the technical support center for the sulfonation of trifluoromethylated benzyl halides. This guide is designed for researchers, scientists, and professionals in drug development who are working with this challenging yet crucial chemical transformation. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our aim is to combine technical accuracy with practical, field-proven insights to ensure your success.
Introduction: The Challenge of Sulfonating Trifluoromethylated Benzyl Halides
The sulfonation of trifluoromethylated benzyl halides presents a unique set of challenges due to the competing electronic effects of the substituents on the aromatic ring. The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution (EAS). Conversely, the benzyl halide (-CH₂X) group can be prone to side reactions under harsh acidic conditions typically employed for sulfonation.
This guide will explore two primary synthetic strategies to achieve the desired sulfonated product:
-
Direct Electrophilic Aromatic Sulfonation: Introducing the sulfonic acid group directly onto the aromatic ring.
-
Nucleophilic Substitution: Utilizing the reactivity of the benzyl halide to introduce the sulfonate group.
We will delve into the optimization of reaction conditions, troubleshooting common problems, and provide detailed experimental protocols for both approaches.
Part 1: Direct Electrophilic Aromatic Sulfonation
This approach involves the direct reaction of the trifluoromethylated benzyl halide with a sulfonating agent. Due to the deactivated nature of the aromatic ring, careful selection of the sulfonating agent and reaction conditions is paramount to achieve a reasonable yield and regioselectivity.
Frequently Asked Questions (FAQs) - Direct Sulfonation
Q1: Why is my sulfonation reaction of 4-(trifluoromethyl)benzyl chloride not proceeding or giving very low yields?
A1: The primary reason for low reactivity is the strong deactivating effect of the trifluoromethyl group, which reduces the nucleophilicity of the aromatic ring, making it less susceptible to attack by the electrophile (SO₃ or ⁺SO₃H).[1][2] To overcome this, more forcing reaction conditions are necessary compared to the sulfonation of benzene.
Troubleshooting Steps:
-
Increase the strength of the sulfonating agent: If you are using concentrated sulfuric acid, consider switching to fuming sulfuric acid (oleum), which contains a higher concentration of the active electrophile, SO₃.[3][4] Chlorosulfonic acid is another powerful sulfonating agent that can be effective for deactivated substrates.[5]
-
Elevate the reaction temperature: Higher temperatures can provide the necessary activation energy for the reaction to proceed. However, this must be done cautiously to avoid side reactions.
-
Increase reaction time: Deactivated substrates often require longer reaction times for complete conversion. Monitor the reaction progress by techniques like TLC or LC-MS.
-
Use a dehydrating agent: The sulfonation reaction produces water, which can dilute the acid and reverse the reaction.[5] Adding a dehydrating agent like thionyl chloride can drive the equilibrium towards the product.[6]
Q2: I am observing the formation of multiple isomers. How can I control the regioselectivity?
A2: The regioselectivity of the sulfonation is governed by the directing effects of the substituents already present on the ring. The trifluoromethyl group is a meta-director, while the benzyl halide group is an ortho-, para-director.
-
Understanding Directing Effects: In the case of 4-(trifluoromethyl)benzyl chloride, the directing effects are synergistic. The -CF₃ group at position 4 will direct the incoming sulfonic acid group to the meta position (position 2 or 6), and the -CH₂Cl group at position 1 will direct it to the ortho position (position 2 or 6). Therefore, the primary expected product is 2-chloro-5-(trifluoromethyl)benzenesulfonic acid .
-
Steric Hindrance: Steric hindrance can also play a role, potentially favoring substitution at the less hindered position if multiple positions are electronically favorable.
-
Reaction Temperature: Isomer distribution can sometimes be influenced by temperature. Running the reaction at lower temperatures may favor the kinetically controlled product, while higher temperatures can lead to the thermodynamically more stable isomer.
Q3: I am concerned about the stability of the benzyl halide group under strong acidic conditions. What are the potential side reactions?
A3: This is a valid concern. Benzyl halides can undergo hydrolysis to the corresponding benzyl alcohol in the presence of water under acidic conditions.[7][8]
Mitigation Strategies:
-
Anhydrous Conditions: Ensure that all reagents and glassware are thoroughly dried to minimize the presence of water.
-
Choice of Sulfonating Agent: Using a sulfonating agent that does not produce water, such as chlorosulfonic acid or sulfur trioxide in an aprotic solvent, can reduce the risk of hydrolysis.[5]
-
Controlled Temperature: While higher temperatures may be needed for sulfonation, excessively high temperatures can accelerate the rate of hydrolysis. Careful optimization of the temperature is crucial.
Q4: Besides hydrolysis, what other byproducts should I look out for?
A4: The formation of sulfones is a common side reaction in sulfonation, especially at higher temperatures and with high concentrations of SO₃.[6] This occurs when a molecule of the sulfonated product reacts with another molecule of the starting material.
Minimizing Sulfone Formation:
-
Control Stoichiometry: Use a moderate excess of the sulfonating agent. A large excess can promote sulfone formation.
-
Temperature Control: Lower reaction temperatures generally disfavor sulfone formation.
-
Mode of Addition: Adding the substrate to the sulfonating agent slowly can help to maintain a low concentration of the arene and reduce the likelihood of the subsequent reaction to form the sulfone.
Experimental Protocol: Direct Sulfonation of 4-(Trifluoromethyl)benzyl chloride
Sulfonating Agent: Fuming Sulfuric Acid (20% SO₃)
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, place fuming sulfuric acid (3 equivalents).
-
Cooling: Cool the flask in an ice-water bath to 0-5 °C.
-
Substrate Addition: Slowly add 4-(trifluoromethyl)benzyl chloride (1 equivalent) dropwise via the dropping funnel over 30-60 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 50-60 °C.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction may take several hours to reach completion.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Isolation: The sulfonic acid product may precipitate upon cooling or can be isolated as its salt by neutralization with a suitable base (e.g., sodium hydroxide or sodium carbonate). The crude product can be purified by recrystallization.
| Parameter | Recommended Condition | Rationale |
| Sulfonating Agent | Fuming Sulfuric Acid (20-30% SO₃) | Provides a high concentration of the active electrophile (SO₃) needed for deactivated rings.[3] |
| Temperature | 0-10 °C (addition), 50-70 °C (reaction) | Controls the exothermic reaction during addition and provides activation energy for the sulfonation. |
| Reaction Time | 4-24 hours | Deactivated substrates require longer reaction times. |
| Work-up | Quenching on ice | Safely neutralizes the strong acid and facilitates product precipitation. |
Part 2: Nucleophilic Substitution Approach
An alternative and often milder approach to synthesizing trifluoromethylated benzyl sulfonic acids is through the nucleophilic substitution of the corresponding benzyl halide with a sulfite salt. This method, often referred to as the Strecker sulfite synthesis, avoids the harsh acidic conditions of direct sulfonation.[9]
Frequently Asked Questions (FAQs) - Nucleophilic Substitution
Q1: My reaction between 4-(trifluoromethyl)benzyl bromide and sodium sulfite is very slow. How can I improve the reaction rate?
A1: The reaction between an organic-soluble benzyl halide and a water-soluble sulfite salt is a two-phase reaction, which is inherently slow due to the limited interfacial area where the reaction can occur.
Troubleshooting Steps:
-
Use a Phase-Transfer Catalyst (PTC): A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB) or a phosphonium salt, is essential to shuttle the sulfite anion from the aqueous phase to the organic phase where it can react with the benzyl halide.[10][11]
-
Solvent System: A biphasic solvent system (e.g., toluene/water or dichloromethane/water) is typically used. The choice of organic solvent can influence the reaction rate.
-
Temperature: Gently heating the reaction mixture (e.g., to 50-80 °C) will increase the reaction rate.
-
Stirring: Vigorous stirring is crucial to maximize the interfacial area between the two phases.
Q2: What are the common side reactions in a phase-transfer catalyzed reaction with benzyl halides?
A2: While generally cleaner than direct sulfonation, side reactions can still occur.
-
Elimination: Although less common with primary benzyl halides, elimination to form a styrene derivative can occur, especially with secondary or tertiary halides or if a very strong base is present.
-
Hydrolysis: If the reaction is run at high temperatures for extended periods, hydrolysis of the benzyl halide to the benzyl alcohol can be a competing reaction.
-
Oxidation: The sulfite can be oxidized, especially if air is not excluded from the reaction. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
Q3: How do I choose the right phase-transfer catalyst?
A3: The choice of PTC can impact the reaction efficiency.
-
Quaternary Ammonium Salts: Tetrabutylammonium salts (e.g., TBAB, TBAHS) are commonly used and are effective for many reactions. The lipophilicity of the cation is important for its ability to partition into the organic phase.
-
Phosphonium Salts: Tetrabutylphosphonium bromide (TBPB) is another effective PTC.[10]
-
Crown Ethers: In some cases, crown ethers can be used to complex the cation of the sulfite salt, increasing the nucleophilicity of the sulfite anion.
Q4: Can I use benzyl chloride instead of benzyl bromide?
A4: Yes, benzyl chlorides can be used. However, benzyl bromides are generally more reactive towards nucleophilic substitution than benzyl chlorides, so the reaction with the chloride may require slightly more forcing conditions (e.g., higher temperature or longer reaction time).
Experimental Protocol: Synthesis of Sodium 4-(Trifluoromethyl)benzylsulfonate via Nucleophilic Substitution
Method: Phase-Transfer Catalysis
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-(trifluoromethyl)benzyl bromide (1 equivalent), sodium sulfite (1.2 equivalents), and tetrabutylammonium bromide (0.05 equivalents).
-
Solvent Addition: Add a 1:1 mixture of toluene and water. The total solvent volume should be sufficient to dissolve the reactants in their respective phases.
-
Reaction: Heat the mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or GC-MS by following the disappearance of the starting benzyl bromide. The reaction is typically complete within 2-6 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product, being a salt, will primarily be in the aqueous phase.
-
Isolation: Separate the aqueous layer and wash the organic layer with water. Combine the aqueous layers and remove the water under reduced pressure to obtain the crude sodium 4-(trifluoromethyl)benzylsulfonate. The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
| Parameter | Recommended Condition | Rationale |
| Sulfonating Agent | Sodium Sulfite (Na₂SO₃) | Acts as the nucleophile to displace the halide. |
| Catalyst | Tetrabutylammonium Bromide (TBAB) | Facilitates the transfer of the sulfite anion to the organic phase.[10] |
| Solvent System | Toluene/Water (1:1) | Biphasic system for the PTC reaction. |
| Temperature | 80 °C | Provides sufficient energy for the substitution reaction. |
| Stirring | Vigorous | Essential for efficient mixing of the two phases. |
Visualization of Workflows
Decision Workflow for Method Selection
Caption: Decision tree for selecting the appropriate sulfonation method.
Troubleshooting Workflow for Low Yield in Direct Sulfonation
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. youtube.com [youtube.com]
- 3. Sulfonation of Benzene - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 6. Production of Benzenesulfonic Acids and Their Derivatives_Chemicalbook [chemicalbook.com]
- 7. scispace.com [scispace.com]
- 8. quora.com [quora.com]
- 9. researchgate.net [researchgate.net]
- 10. ethesis.nitrkl.ac.in [ethesis.nitrkl.ac.in]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Cell Permeability of Sulfonyl-Containing Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common challenge in medicinal chemistry: the low cell permeability of compounds containing sulfonyl groups (e.g., sulfonamides, sulfones, sulfonates). This document is designed to provide not just protocols, but the scientific reasoning behind them, empowering you to make informed decisions in your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the permeability of sulfonyl-containing compounds.
Q1: Why do my sulfonyl-containing compounds consistently show low cell permeability?
The sulfonyl group (R-SO₂-R') possesses physicochemical properties that often hinder passive diffusion across the lipid bilayer of cell membranes. The primary reasons include:
-
High Polarity: The sulfur-oxygen bonds are highly polarized, making the sulfonyl group a strong hydrogen bond acceptor. This increases the molecule's overall polarity and affinity for the aqueous environment, raising the energy barrier for partitioning into the hydrophobic membrane interior.
-
Hydrogen Bonding Capacity: The oxygen atoms of the sulfonyl group can form strong hydrogen bonds with water molecules, creating a hydration shell that must be stripped away for the compound to enter the cell membrane. This desolvation process is energetically unfavorable.[1][2][3]
-
Potential for Ionization: Depending on the adjacent functional groups (e.g., in sulfonamides), the moiety can be acidic and deprotonate at physiological pH (around 7.4), acquiring a negative charge that severely restricts passive diffusion across the negatively charged cell membrane surface.[4][5]
Q2: What are the key physicochemical properties of the sulfonyl group I should monitor?
When designing and troubleshooting, pay close attention to:
-
Topological Polar Surface Area (TPSA): A descriptor of the surface area occupied by polar atoms. Sulfonyl groups significantly increase TPSA, and a high TPSA (often >140 Ų) is correlated with poor membrane permeability.
-
Calculated LogP (cLogP): A measure of lipophilicity. While a higher cLogP can improve membrane partitioning, the high polarity of the sulfonyl group can sometimes create a disconnect between cLogP and actual permeability, a phenomenon known as "lipophilic inefficiency."
-
pKa: The acidity of the compound. For sulfonamides, the pKa is crucial as it determines the ionization state at physiological pH.[4][5]
-
Intramolecular Hydrogen Bonding (IMHB): In some cases, forming an intramolecular hydrogen bond can "hide" the polar groups, reducing the effective TPSA and improving permeability.[1][6][7]
Q3: What is a good starting point for experimentally assessing the permeability of my compound?
A tiered approach is most efficient.
-
Start with a PAMPA (Parallel Artificial Membrane Permeability Assay). This is a high-throughput, cell-free assay that measures passive diffusion only.[8][9] It's a cost-effective way to get a baseline reading of your compound's ability to cross a lipid barrier.
-
Proceed to a Caco-2 Permeability Assay. If PAMPA results are promising, the Caco-2 assay is the next logical step. These cells form a monolayer that mimics the human intestinal epithelium, complete with tight junctions and active transporters.[10][11][] This assay provides a more comprehensive picture by assessing passive diffusion, active transport, and active efflux.[11][]
Section 2: In-Depth Troubleshooting Guide
This section is structured in a problem-and-solution format to directly address issues you may encounter.
Problem 1: My compound shows low permeability in the PAMPA assay. What are my next steps?
Causality: A low apparent permeability coefficient (Papp) in a PAMPA assay strongly indicates a fundamental issue with passive diffusion. Since PAMPA is a simple, artificial system, complexities like active transport or metabolism are not factors.[8][9] The likely culprits are high polarity, excessive hydrogen bonding capacity, or poor solubility in the assay buffer.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low PAMPA permeability.
Step-by-Step Actions:
-
Verify Compound Integrity and Solubility:
-
Action: Confirm the purity of your compound via LC-MS or NMR. Precipitated compound in the donor well is a common cause of artificially low permeability readings.
-
Rationale: If the compound is not fully dissolved in the donor buffer, its effective concentration is lower than assumed, leading to an underestimation of its permeability.
-
Solution: If solubility is an issue, consider using co-solvents like DMSO (typically ≤1%) or formulating agents, ensuring they don't disrupt the artificial membrane.[13][14] Alternatively, using highly sensitive LC-MS detection instead of UV-Vis can allow for lower starting concentrations.[13]
-
-
Analyze Physicochemical Properties:
-
Action: Calculate the TPSA, cLogP, and number of hydrogen bond donors/acceptors for your molecule.
-
Rationale: This analysis provides a quantitative basis for the poor permeability. A high TPSA and a low cLogP are classic indicators of a molecule that prefers the aqueous phase over the lipid membrane.
-
-
Consider Structural Modifications:
-
Prodrug Approach: Temporarily mask the polar sulfonyl group with a lipophilic, cleavable moiety.[15][16] For example, N-acylation of a sulfonamide can create a prodrug that is more permeable and is later hydrolyzed by intracellular enzymes to release the active compound.[17][18]
-
Bioisosteric Replacement: If the sulfonyl group is not essential for pharmacological activity, consider replacing it with a bioisostere—a different functional group with similar steric and electronic properties but improved permeability characteristics.[19][20] Examples include replacing a sulfone (-SO₂-) with a ketone (-CO-).[19]
-
Detailed Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Prepare the PAMPA Plate: A 96-well filter plate is coated with a lipid solution (e.g., 2% phosphatidylcholine in dodecane) to form the artificial membrane.[8]
-
Prepare Solutions:
-
Donor Solution: Dissolve the test compound in an appropriate buffer (e.g., PBS, pH 7.4) to a final concentration of 10-100 µM. Ensure the final DMSO concentration is low (e.g., <1%) to avoid disrupting the membrane.
-
Acceptor Solution: Fill the wells of a 96-well acceptor plate with the same buffer, sometimes with a "sink" agent to prevent compound saturation.
-
-
Assemble and Incubate: Place the lipid-coated filter plate onto the acceptor plate, creating donor (top) and acceptor (bottom) compartments. Add the donor solution to the top wells. Incubate the assembly at room temperature for 4-16 hours.[14]
-
Quantify: After incubation, determine the compound concentration in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).[9][13]
-
Calculate Apparent Permeability (Papp):
-
The Papp value is calculated using the following formula: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - [C_A]t / [C_eq]) Where: VD is the volume of the donor well, VA is the volume of the acceptor well, A is the surface area of the membrane, t is the incubation time, [CA]t is the concentration in the acceptor well at time t, and [Ceq] is the equilibrium concentration.
-
Problem 2: My compound has acceptable PAMPA permeability but fails in the Caco-2 assay. What does this discrepancy mean?
Causality: This is a classic diagnostic scenario. Good permeability in PAMPA indicates that your compound can passively diffuse across a simple lipid membrane.[10] Poor permeability in a Caco-2 assay, a more complex cellular model, strongly suggests that biological processes are limiting its transport. The most common reason is active efflux , where transporter proteins like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP) actively pump your compound out of the cell.[11][]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for PAMPA vs. Caco-2 discrepancy.
Step-by-Step Actions:
-
Verify Caco-2 Monolayer Integrity:
-
Action: Before the assay, measure the Transepithelial Electrical Resistance (TEER) across the Caco-2 monolayer.
-
Rationale: TEER values indicate the tightness of the junctions between cells. Low TEER values suggest a leaky monolayer, which would invalidate the permeability results. Well-differentiated monolayers typically have TEER values >500 Ω·cm².[21]
-
-
Perform a Bi-directional Caco-2 Assay:
-
Action: Measure the permeability of your compound in both directions: from the apical (A) to basolateral (B) side, and from the basolateral (B) to apical (A) side.
-
Rationale: Passive diffusion should be equal in both directions. If the B-to-A permeability is significantly higher than the A-to-B permeability, it's a clear sign of active efflux.
-
Calculation: Calculate the Efflux Ratio (ER) : ER = Papp(B→A) / Papp(A→B). An ER greater than 2 is generally considered indicative of active efflux.[10][11]
-
-
Run the Assay with Known Efflux Transporter Inhibitors:
-
Action: Repeat the bi-directional assay in the presence of specific inhibitors. For example, use Verapamil for P-gp or Ko143 for BCRP.[11][22][23]
-
Rationale: If your compound is a substrate for a specific transporter, inhibiting that transporter will block its efflux. This should result in an increased A-to-B permeability and a decrease in the Efflux Ratio (closer to 1).[24] This experiment can help identify which specific transporter is responsible for the low permeability.
-
Detailed Protocol: Bi-directional Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells are seeded on semi-permeable Transwell inserts and cultured for ~21 days to allow them to differentiate and form a polarized monolayer with tight junctions.[11][]
-
Monolayer Validation: Confirm monolayer integrity by measuring TEER values.[21]
-
Assay Setup (A→B Direction):
-
Add the test compound (e.g., at 10 µM) to the apical (A) compartment.[10][]
-
Add fresh buffer to the basolateral (B) compartment.
-
-
Assay Setup (B→A Direction):
-
Add the test compound to the basolateral (B) compartment.
-
Add fresh buffer to the apical (A) compartment.
-
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for a defined period (e.g., 90-120 minutes).[24]
-
Sampling and Analysis: At the end of the incubation, take samples from the receiver compartments (B for A→B, A for B→A) and the donor compartments. Analyze the concentration of the compound using LC-MS/MS.
-
Calculation:
Section 3: Data Interpretation & Advanced Strategies
Data Summary Table
The following table provides a reference for interpreting your experimental results.
| Assay | Parameter | Low Permeability | Moderate Permeability | High Permeability |
| PAMPA | Papp (x 10⁻⁶ cm/s) | < 1.0 | 1.0 - 5.0 | > 5.0 |
| Caco-2 | Papp (A→B) (x 10⁻⁶ cm/s) | < 1.0 | 1.0 - 10.0 | > 10.0 |
| Caco-2 | Efflux Ratio (ER) | < 2.0 (No Efflux) | 2.0 - 5.0 (Moderate Efflux) | > 5.0 (High Efflux) |
| (Classification thresholds are approximate and can vary between labs. It is crucial to run control compounds with known permeability, such as atenolol (low) and propranolol (high), in every assay.)[10] |
Advanced Strategies for Intractable Permeability Issues
If standard troubleshooting fails, consider these advanced approaches:
-
Intramolecular Hydrogen Bonding (IMHB): Design molecules where the sulfonyl group's hydrogen bond acceptors are occupied by an intramolecular hydrogen bond donor. This "molecular chameleon" approach can mask the polar functionality, reducing the desolvation penalty upon entering the membrane.[6][7] This strategy is particularly useful for compounds in the 'beyond Rule of 5' chemical space.[7]
-
Formulation-Based Approaches: For compounds with poor aqueous solubility that limits permeability testing, advanced formulation strategies can be employed. This includes using cyclodextrins, surfactants, or lipid-based formulations to increase the concentration of dissolved drug available for absorption.[13]
-
Targeting Active Uptake Transporters: While less common for sulfonyl-containing compounds, it is possible to design molecules that are recognized and transported into cells by uptake transporters (e.g., OATPs, OCTs). This strategy hijacks the cell's own machinery to overcome poor passive permeability.
By systematically applying the diagnostic workflows and experimental protocols outlined in this guide, you can effectively identify the root cause of low cell permeability for your sulfonyl-containing compounds and make rational, data-driven decisions to optimize their properties for successful drug development.
References
- Evotec. (n.d.). Caco-2 Permeability Assay.
- Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
- Creative Bioarray. (n.d.). Caco-2 permeability assay.
- Pellegrino, G., et al. (2020). Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. ChemMedChem, 15(22), 2176-2184.
- BOC Sciences. (n.d.). Caco-2 Permeability Testing | Intestinal Model.
- Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability.
- European Union Reference Laboratory for Alternatives to Animal Testing (EURL ECVAM). (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells.
- Sharma, P., et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9.
- Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 61(14), 5832–5880.
- Pion Inc. (2024, January 30). Parallel Artificial Membrane Permeability Assay (PAMPA).
- Al-Hourani, B. J., & Popelier, P. L. A. (2017). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Future Medicinal Chemistry, 9(16), 1873-1888.
- Thakkar, D., et al. (2016). P-gp Inhibition Potential in Cell-Based Models: Which “Calculation” Method is the Most Accurate?. The AAPS Journal, 18(5), 1261–1270.
- BioDuro. (n.d.). ADME Caco-2 Permeability Assay.
- Pellegrino, G., et al. (2020). Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists of Protein-Protein Interactions. ChemMedChem, 15(22), 2176-2184.
- Liu, H., et al. (2003). In vitro permeability of poorly aqueous soluble compounds using different solubilizers in the PAMPA assay with liquid chromatography/mass spectrometry detection. Pharmaceutical Research, 20(11), 1820-1826.
- Kataoka, M., et al. (2016). Simplified Method to Determine the Efflux Ratio on P-Glycoprotein Substrates Using Three-Compartment Model Analysis for Caco-2 Cell Assay Data. Pharmaceutical Research, 33(7), 1775-1785.
- Al-Hourani, B. J., & Popelier, P. L. (2017). Routes to drug design via bioisosterism of carboxyl and sulfonamide groups. Future Medicinal Chemistry, 9(16), 1873-1888.
- Sigma-Aldrich. (n.d.). Permeability & Solubility Analysis Workflow.
- Wessig, M., et al. (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. Frontiers in Chemistry, 8, 594508.
- Wolford, J., et al. (2018).
- Fochi, I., et al. (2017). Hydrogen bonding in sulfonamides. Journal of Pharmaceutical Sciences, 90(12), 2058-2077.
- Al-Hourani, B., & Popelier, P. (2017). Routes to drug design via bioisosterism of carboxyl and sulfonamide groups. ZU Scholars.
- Nishikawa, M., et al. (2014). Use of a Caco-2 permeability assay to evaluate the effects of several Kampo medicines on the drug transporter P-glycoprotein. Traditional & Kampo Medicine, 1(1), 26-32.
- Cribb, Z., et al. (2022). Cell permeability and target engagement in cell of selected covalent Mcl-1 inhibitors. RSC Medicinal Chemistry, 13(10), 1211-1219.
- Dahl, G., et al. (2014). Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. ACS Medicinal Chemistry Letters, 5(10), 1093–1098.
- Shultz, M. D. (2013). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. MedChemComm, 4(12), 1545-1557.
- American Chemical Society. (2019, November 25). Prodrug Strategies in Medicinal Chemistry.
- Sun, H., et al. (2010). Synthesis and evaluation of N-acyl sulfonamides as potential prodrugs of cyclin-dependent kinase inhibitor JNJ-7706621. Bioorganic & Medicinal Chemistry Letters, 20(19), 5849-5853.
- Lajoie, M. R., et al. (2012). Sulfonamide Prodrugs with a Two-Stage Release Mechanism for the Efficient Delivery of the TLR4 Antagonist TAK-242. ACS Medicinal Chemistry Letters, 3(10), 835–839.
- Kim, Y., et al. (2019). Development of a novel sulfonate ester-based prodrug strategy. Bioorganic & Medicinal Chemistry, 27(19), 115024.
- Naim, M., et al. (2022). Sulfonated Cellulose Membranes: Physicochemical Properties and Ionic Transport versus Degree of Sulfonation. Advanced Sustainable Systems, 6(9), 2200275.
- Kirsch, F., et al. (2022). The role of sulfonate groups and hydrogen bonding in the proton conductivity of two coordination networks. Beilstein Journal of Nanotechnology, 13, 436–443.
- Kirsch, F., et al. (2022). The role of sulfonate groups and hydrogen bonding in the proton conductivity of two coordination networks. Beilstein Journal of Nanotechnology, 13, 436-443.
- Shapiro, A. B. (2015, April 21). How to increase cell permeability of highly lipophillic compounds in vitro?.
- Jones, L. H., et al. (2022). Advances in sulfonyl exchange chemical biology: expanding druggable target space. RSC Chemical Biology, 3(10), 1195–1204.
- Wolska, K., & Kaca, W. (2017). Strategies in the designing of prodrugs, taking into account the antiviral and anticancer compounds. Postepy higieny i medycyny doswiadczalnej, 71(0), 253-263.
- Naim, M., et al. (2022). Sulfonated Cellulose Membranes: Physicochemical Properties and Ionic Transport versus Degree of Sulfonation.
- Conduct Science. (2021, November 12). Factors Affecting Cell Membrane Permeability and Fluidity.
- Theillet, F.-X., et al. (2016). Physicochemical Properties of Cells and Their Effects on Intrinsically Disordered Proteins (IDPs). Chemical Reviews, 116(11), 6661–6714.
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- 22. Intracellular Metabolomics Identifies Efflux Transporter Inhibitors in a Routine Caco-2 Cell Permeability Assay—Biological Implications [mdpi.com]
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Strategies to reduce the toxicity of trifluoromethylated compounds in cell culture
Welcome to the technical support center for researchers working with trifluoromethylated (CF3) compounds. This guide, prepared by a Senior Application Scientist, provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate and mitigate the potential cytotoxicity associated with these valuable molecules in your cell culture experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions about the underlying reasons for the biological effects of trifluoromethylated compounds.
Q1: Why is the trifluoromethyl (-CF3) group so common in drug discovery?
A: The -CF3 group is a "go-to" moiety in medicinal chemistry for several reasons. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's pharmacological properties.[1][2] These properties often lead to:
-
Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation by cellular enzymes like cytochrome P450s.[1][2][3] This can increase the compound's half-life.
-
Enhanced Binding Affinity: The group's electronegativity can alter the electronic profile of a molecule, potentially leading to stronger interactions with its biological target.[2]
-
Increased Membrane Permeability: Higher lipophilicity can improve a compound's ability to cross cell membranes, which is crucial for reaching intracellular targets.[1][2]
Q2: What are the primary mechanisms behind the cytotoxicity of some -CF3 compounds?
A: While the stability of the -CF3 group is an advantage, the same properties that make it attractive can also contribute to off-target toxicity. The primary suspected mechanisms include:
-
Induction of Oxidative Stress: A significant body of research suggests that certain fluorinated compounds can increase the production of reactive oxygen species (ROS) within the cell.[4] This imbalance, known as oxidative stress, can damage cellular components like lipids, proteins, and DNA, ultimately triggering cell death pathways like apoptosis.[5][6]
-
Mitochondrial Dysfunction: As the powerhouse of the cell and a major site of ROS production, mitochondria are often a primary target. The lipophilicity of -CF3 compounds may facilitate their accumulation in mitochondrial membranes, disrupting normal function and exacerbating oxidative stress.
-
Metabolic Activation (Less Common): Although the C-F bond is strong, metabolic defluorination can occur with some structures, potentially releasing fluoride ions or creating reactive metabolites that are toxic to the cell.[3]
Q3: Does the position of the -CF3 group on a molecule matter for toxicity?
A: Absolutely. The overall structure of the molecule dictates its activity and toxicity. The position of the -CF3 group influences the molecule's shape, electronic distribution, and how it is presented to metabolic enzymes and biological targets. Therefore, toxicity is highly context-dependent and cannot be predicted by the mere presence of the -CF3 group alone. A structure-activity relationship (SAR) study is often necessary to understand these effects.[4]
Troubleshooting Guide: Unexpected Cytotoxicity
This section provides practical advice for specific problems encountered during in vitro experiments.
Q4: My results show high cytotoxicity even at low concentrations of my -CF3 compound. What should I check first?
A: When faced with unexpectedly high toxicity, it's crucial to systematically rule out experimental artifacts before concluding it's a true biological effect.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Q5: My MTT assay shows increased absorbance at high compound concentrations. How is this possible?
A: This is a well-known artifact of the MTT assay.[7] The assay measures cell viability by the enzymatic reduction of the yellow MTT tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases. However, compounds with reducing potential can chemically reduce MTT without any cellular involvement, leading to a false-positive signal that looks like increased viability or proliferation.
Solution:
-
Run a Cell-Free Control: Add your compound at various concentrations to culture medium (without cells), then add the MTT reagent. If you see a color change, you have confirmed chemical interference.[7]
-
Switch to an Orthogonal Assay: Use a viability assay with a different detection principle. Good alternatives include:
-
RealTime-Glo™ MT Cell Viability Assay: Measures metabolic activity via a luciferase substrate, which is less prone to chemical reduction interference.[8]
-
CellTox™ Green Cytotoxicity Assay: Uses a fluorescent dye that binds to DNA upon loss of membrane integrity, directly measuring cell death.[8]
-
Trypan Blue/DAPI Staining: A direct cell counting method to distinguish live from dead cells via microscopy or automated cell counters.
-
Q6: How can I determine if oxidative stress is the cause of the toxicity?
A: The most direct way is to test whether an antioxidant can rescue the cells from the compound-induced death. Co-treatment with an antioxidant that replenishes the cell's natural defense system is a standard approach.
Strategy: The most commonly used antioxidant for this purpose is N-acetylcysteine (NAC) . NAC is a precursor to L-cysteine, which is a building block for glutathione (GSH).[9][10] GSH is the most abundant intracellular antioxidant and is critical for detoxifying ROS.[11] By providing the raw materials for GSH synthesis, NAC helps the cell combat oxidative stress.[11][12]
See Section 3.2 for a detailed experimental protocol on NAC co-treatment.
Experimental Protocols & Mitigation Strategies
This section provides actionable strategies and step-by-step guides to reduce the toxicity of your trifluoromethylated compound.
Strategy 1: Antioxidant Co-treatment
As discussed, this is the primary strategy to test for and mitigate toxicity caused by oxidative stress.
Sources
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- 4. Structure-activity relationship of trifluoromethyl-containing metallocenes: electrochemistry, lipophilicity, cytotoxicity, and ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dietary antioxidants during cancer chemotherapy: impact on chemotherapeutic effectiveness and development of side effects [pubmed.ncbi.nlm.nih.gov]
- 6. Alpha-trifluoromethylated acyloins induce apoptosis in human oral tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. promegaconnections.com [promegaconnections.com]
- 9. N-Acetylcysteine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. N-Acetylcysteine (NAC): Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JCI - Mechanism of Action of N-Acetylcysteine in the Protection Against the Hepatotoxicity of Acetaminophen in Rats In Vivo [jci.org]
- 12. An Overview of the Beneficial Role of Antioxidants in the Treatment of Nanoparticle-Induced Toxicities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Storage of 2-((3-(trifluoromethyl)benzyl)sulfonyl)acetonitrile
Introduction: This guide is intended for researchers, scientists, and drug development professionals working with 2-((3-(trifluoromethyl)benzyl)sulfonyl)acetonitrile. Its purpose is to provide in-depth technical guidance on the prevention of its degradation during storage, thereby ensuring the integrity and reproducibility of your experimental results. The information herein is synthesized from established chemical principles and data on related molecular structures.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: Based on the functional groups present in the molecule—a sulfone, a benzyl group, a trifluoromethyl group, and a nitrile—the primary potential degradation pathways are hydrolysis and photolysis. Exposure to moisture, light, and extreme temperatures should be considered the main environmental factors to control.
Q2: What is the recommended temperature for storing this compound?
A2: For long-term storage, it is advisable to store this compound in a cool, dry, and dark place. A standard laboratory refrigerator (2-8 °C) is a suitable option. Some suppliers recommend ambient storage, which is acceptable for short periods, provided the compound is protected from moisture and light.[1][2] Always consult the supplier's specific recommendations if available.
Q3: Is this compound sensitive to light?
A3: Benzyl-containing compounds can be susceptible to photodegradation.[3][4] Therefore, it is a critical best practice to protect this compound from light. Store the compound in an amber vial or a light-blocking container.
Q4: How should I handle the compound to prevent moisture-induced degradation?
A4: The sulfone group, and to a lesser extent the nitrile, can be susceptible to hydrolysis, especially under non-neutral pH conditions.[5][6] Always handle the compound in a dry environment. Using a desiccator for storage is highly recommended to minimize exposure to atmospheric moisture. Ensure that containers are tightly sealed after each use.
Q5: Are there any chemical incompatibilities I should be aware of?
A5: Avoid storing the compound in close proximity to strong acids, bases, or oxidizing agents. These can catalyze degradation pathways. For instance, basic conditions can promote the hydrolysis of the nitrile group and potentially other reactions involving the sulfone moiety.[7]
Troubleshooting Guide: Investigating Potential Degradation
If you suspect that your sample of this compound has degraded, the following guide can help you troubleshoot the issue.
| Observed Issue | Potential Cause | Recommended Action |
| Change in physical appearance (e.g., color change, clumping) | Moisture absorption or chemical degradation. | Store the compound in a desiccator. If clumping is observed, this may indicate hydration. Consider drying a small sample under vacuum (if thermally stable) and re-analyzing. |
| Inconsistent or unexpected experimental results | Degradation of the starting material leading to lower purity and the presence of impurities. | Verify the purity of your compound using an appropriate analytical method such as HPLC, LC-MS, or NMR. Compare the results with the certificate of analysis or a fresh, properly stored sample. |
| Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS) | Formation of degradation products. | Characterize the new peaks to identify the degradation products. This can provide insights into the degradation pathway (e.g., hydrolysis products will have a different mass). |
Analytical Workflow for Purity Assessment
To ensure the integrity of your compound, periodic purity checks are recommended, especially for older stock materials.
Caption: Recommended analytical workflow for assessing the purity of this compound.
Potential Degradation Pathways and Prevention
Understanding the potential chemical transformations of this compound is key to preventing them.
Hydrolysis
The sulfonyl group and the nitrile group are the most likely sites for hydrolysis.
-
Sulfone Hydrolysis: While sulfones are generally stable, under certain conditions, particularly with nucleophilic catalysis, they can undergo hydrolysis.[5][6]
-
Nitrile Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, a reaction often catalyzed by acidic or basic conditions.[8][9]
Caption: Potential hydrolysis pathways for this compound.
Prevention:
-
Moisture Control: Store in a tightly sealed container, preferably within a desiccator.
-
pH Neutrality: Avoid exposure to acidic or basic environments. If preparing solutions, use neutral, anhydrous solvents.
Photodegradation
The benzyl group contains a chromophore that can absorb UV light, potentially leading to radical formation and subsequent degradation.[3][10]
Caption: Potential photodegradation pathway for this compound.
Prevention:
-
Light Protection: Store in amber vials or other light-blocking containers.
-
Minimize Exposure: When handling, minimize exposure to direct sunlight or strong artificial light.
Summary of Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (refrigerated) for long-term storage. Ambient for short-term. | To slow down potential degradation kinetics. |
| Light | Store in the dark (amber vials). | To prevent photodegradation of the benzyl group.[3][10] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible, and in a desiccator. | To minimize exposure to moisture and prevent hydrolysis.[5][6] |
| Container | Tightly sealed, appropriate chemical-resistant container. | To prevent contamination and exposure to the atmosphere.[1] |
By adhering to these guidelines, you can significantly extend the shelf-life of this compound and ensure the reliability of your experimental outcomes.
References
-
Kice, J. L., & Guaraldi, G. (1968). Mechanisms of substitution at sulfinyl sulfur. IV. Hydrolysis of sulfinyl sulfones (sulfinic anhydrides) in aqueous dioxane. Journal of the American Chemical Society, 90(15), 4076–4081. [Link]
-
ResearchGate. (n.d.). Basic hydrolysis of a thioketal through a bis(sulfone). Retrieved from [Link]
-
Miyazawa, M., & Nakanishi, H. (2005). Photochemical Products of Benzyl Benzoate: Possible Formation of Skin Allergens. Journal of Oleo Science, 54(8), 433-437. [Link]
-
Humphrey, G. R., et al. (2012). An Asymmetric Synthesis of a Chiral Sulfone Acid with Concomitant Hydrolysis and Oxidation to Enable the Preparation of a Glucokinase Activator. Organic Process Research & Development, 16(1), 58-65. [Link]
-
Wang, Z., et al. (2020). Specific Photocatalytic C–C Coupling of Benzyl Alcohol to Deoxybenzoin or Benzoin by Precise Control of Cα–H Bond Activation or O–H Bond Activation by Adjusting the Adsorption Orientation of Hydrobenzoin Intermediates. ACS Catalysis, 10(15), 8459-8469. [Link]
-
Nawaz, M. S., Chapatwala, K. D., & Wolfram, J. H. (1989). Degradation of Acetonitrile by Pseudomonas putida. Applied and Environmental Microbiology, 55(9), 2267–2274. [Link]
-
John, A. D., & Scaiano, J. C. (1988). Photolysis of benzyl desyl sulphide and related compounds: formation of 2-aryl-benzo[b]thiophens. Journal of the Chemical Society, Chemical Communications, (7), 447-448. [Link]
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- 2. 3-(Trifluoromethyl)benzylsulfonyl acetonitrile | 175276-81-0 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Specific Photocatalytic C–C Coupling of Benzyl Alcohol to Deoxybenzoin or Benzoin by Precise Control of Cα–H Bond Activation or O–H Bond Activation by Adjusting the Adsorption Orientation of Hydrobenzoin Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous degradation of acetonitrile and biphenyl by Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Degradation of Acetonitrile by Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Photolysis of benzyl desyl sulphide and related compounds: formation of 2-aryl-benzo[b]thiophens - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing HPLC Analysis of 2-((3-(trifluoromethyl)benzyl)sulfonyl)acetonitrile
Welcome to the technical support guide for the HPLC analysis of 2-((3-(trifluoromethyl)benzyl)sulfonyl)acetonitrile (CAS No. 175276-81-0).[1][2][3] This document is designed for researchers, analytical chemists, and drug development professionals, providing expert-driven insights and practical troubleshooting solutions to common chromatographic challenges encountered with this specific analyte. Our goal is to move beyond generic advice, offering a causal understanding of method development choices to empower you to build robust and reliable analytical methods.
Analyte Overview and Initial Method Considerations
This compound is a compound featuring a combination of functional groups that influence its chromatographic behavior. Understanding these properties is the foundation of a logical method development strategy.
| Chemical Property | Structural Feature | Impact on HPLC Method Development |
| UV Chromophore | Benzyl Ring | The aromatic ring provides strong UV absorbance, making UV detection a suitable and sensitive choice. A starting wavelength of ~260-270 nm is recommended.[4] |
| Polarity | Sulfonyl (-SO2-) and Nitrile (-CN) Groups | These polar groups increase the hydrophilicity of the molecule. This can lead to poor retention on traditional C18 columns, especially with high organic content in the mobile phase.[5][6][7] |
| Fluorination | Trifluoromethyl (-CF3) Group | The trifluoromethyl group adds polarity and can offer unique interactions with specialized stationary phases (e.g., fluorinated phases), providing an alternative selectivity.[8][9] |
| Solubility | General | The compound is expected to be soluble in common HPLC organic solvents like acetonitrile and methanol. It is critical to dissolve the sample in a solvent that is as weak as or weaker than the initial mobile phase to prevent peak distortion.[10][11] |
Recommended Starting HPLC Conditions
This table outlines a robust starting point for method development. It is designed as a "scouting" gradient to determine the approximate elution conditions, which can then be optimized for speed and resolution.
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 2.1-4.6 mm ID, 50-150 mm length, 1.8-5 µm particle size | The C18 phase is a universal starting point for reversed-phase HPLC, offering a good balance of retention and efficiency.[12] |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier helps to control peak shape by suppressing potential interactions with residual silanols on the silica support, which can cause peak tailing.[4][12] |
| Mobile Phase B | Acetonitrile | Acetonitrile is often preferred over methanol for its lower viscosity and lower UV cutoff, which can result in better efficiency and a more stable baseline at lower wavelengths.[13] |
| Gradient | 10% to 90% B over 10 minutes | A broad gradient ensures the analyte will elute, providing a clear picture of its retention behavior and the presence of any impurities. |
| Flow Rate | 0.4 mL/min (for 2.1 mm ID) or 1.0 mL/min (for 4.6 mm ID) | Standard flow rates adjusted for column diameter. |
| Column Temperature | 30 °C | Using a column oven provides stable retention times.[14] 30 °C is a good starting point to ensure reproducibility. |
| Detection | UV, 265 nm | Based on the benzyl chromophore. A UV scan of the analyte is recommended to determine the optimal wavelength (λmax). |
| Injection Volume | 1-5 µL | A small injection volume minimizes the potential for peak distortion due to solvent effects or column overload.[11][15] |
Troubleshooting and FAQs
This section addresses specific experimental issues in a question-and-answer format, providing both the solution and the underlying scientific reasoning.
Q1: My peak is tailing significantly. What is the cause and how can I fix it?
Answer: Peak tailing is typically an indicator of undesirable secondary interactions between your analyte and the stationary phase, or issues within the HPLC system.[16][17] For a molecule like this, the most probable cause is an interaction between the polar sulfonyl or nitrile groups and active sites (free silanols) on the silica backbone of the column.
Troubleshooting Steps:
-
Check Mobile Phase pH: Ensure your mobile phase contains an acidic modifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA). This protonates the silanol groups, reducing their ability to interact with your analyte.[18]
-
Use a High-Purity Column: Modern, high-purity silica columns with advanced end-capping are designed to have minimal active silanol sites. If you are using an older column, switching to a newer generation column can resolve the issue.
-
Consider a Guard Column: If the tailing develops over a series of injections, your analytical column may be getting contaminated by the sample matrix. A guard column can protect the main column and is a cost-effective consumable to replace.[19]
-
Lower the Injection Mass: Injecting too much analyte can saturate the primary retention sites, leading to interactions with secondary sites and causing tailing. Try diluting your sample.
Q2: My peak is fronting (shaped like a shark fin). Why is this happening?
Answer: Peak fronting is less common than tailing and is almost always caused by two main issues: column overload or a mismatch between the sample solvent and the mobile phase.[10][15][17]
Troubleshooting Steps:
-
Reduce Injection Mass: This is the most common cause. The concentration of your sample is too high, overloading the stationary phase.[15] Dilute your sample by a factor of 10 and reinject. If the fronting disappears, you have confirmed overload is the issue.
-
Match Your Sample Solvent: Dissolving your sample in a solvent that is significantly stronger (i.e., has a higher percentage of organic solvent) than your initial mobile phase will cause the analyte to travel through the column inlet too quickly, leading to a distorted, fronting peak.[10][11] Always try to dissolve your sample in the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile). If solubility is an issue, use the weakest solvent possible and keep the injection volume to a minimum.
Q3: My analyte has very little or no retention and elutes near the void volume. How can I increase its retention time?
Answer: This is a common challenge for polar compounds on reversed-phase columns.[6][7] The analyte has a stronger affinity for the polar mobile phase than for the non-polar stationary phase.
Troubleshooting Steps:
-
Decrease the Initial Organic Content: The most straightforward approach is to make the mobile phase more polar. Reduce the starting percentage of acetonitrile in your gradient (e.g., from 10% down to 2-5%). For isocratic methods, lower the overall acetonitrile percentage.
-
Use a 100% Aqueous Compatible Column: Standard C18 columns can suffer from "phase collapse" or "dewetting" when used with highly aqueous mobile phases (<5% organic), leading to drastic and irreversible loss of retention.[20] Use a column specifically designed for these conditions, which often have polar-embedded or polar-endcapped groups. Waters T3 columns are an example of technology designed for this purpose.[7]
-
Switch to a Different Stationary Phase: If modifying the mobile phase isn't enough, consider a column with a different selectivity.
-
Phenyl Column: May provide additional retention through π-π interactions with the analyte's benzyl ring.[12]
-
Pentafluorophenyl (PFP or F5) Column: This phase can offer unique interactions with the trifluoromethyl group on your analyte, potentially increasing retention and changing selectivity relative to impurities.[9][12]
-
Troubleshooting Workflow Diagram
Sources
- 1. 2abiotech.net [2abiotech.net]
- 2. 2-{[3-(trifluoromethyl)phenyl]methanesulfonyl}acetonitrile - C10H8F3NO2S | CSSB00000021490 [chem-space.com]
- 3. 3-(TRIFLUOROMETHYL)BENZYLSULFONYL ACETONITRILE | 175276-81-0 [amp.chemicalbook.com]
- 4. Sulfonamide Antibiotics Analyzed with HPLC- AppNote [mtc-usa.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 7. waters.com [waters.com]
- 8. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 11. HPLC故障排除指南 [sigmaaldrich.com]
- 12. Developing HPLC Methods [sigmaaldrich.com]
- 13. UV Cutoff [macro.lsu.edu]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
- 15. youtube.com [youtube.com]
- 16. chromacademy.com [chromacademy.com]
- 17. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 20. hplc.eu [hplc.eu]
Technical Support Center: Scale-Up Synthesis of Trifluoromethylated Sulfones
Welcome to the technical support center for the synthesis of trifluoromethylated sulfones. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up of these important synthetic transformations. The introduction of a trifluoromethyl (CF₃) group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of pharmaceutical candidates, making trifluoromethylated sulfones valuable building blocks in medicinal chemistry.[1][2] However, transitioning from bench-scale to larger-scale production presents a unique set of obstacles.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter. The information is grounded in established chemical principles and supported by references to authoritative literature.
Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address common problems observed during the scale-up synthesis of trifluoromethylated sulfones.
Issue 1: Low or Inconsistent Yields Upon Scale-Up
Question: My reaction yield for the trifluoromethylation of a sulfide to a sulfone was excellent on a 1-gram scale, but upon scaling to 100 grams, the yield has dropped significantly and is inconsistent. What are the likely causes and how can I troubleshoot this?
Answer: This is a frequent challenge in process scale-up. The drop in yield can often be attributed to a combination of factors related to mass and heat transfer, reagent stability, and reaction kinetics.
Causality and Solutions:
-
Poor Mass Transfer of Gaseous Reagents: If you are using a gaseous trifluoromethylating agent such as fluoroform (CF₃H) or trifluoromethyl hypofluorite (CF₃OF), inefficient gas-liquid mixing is a major culprit on a larger scale.[3][4]
-
Solution: Simple bubbling of the gas may be insufficient in a large reactor. Employ reactors with high-efficiency gas dispersion tubes (e.g., fritted bubblers), mechanical stirring with a gas-inducing impeller, or consider a jet loop reactor to maximize the gas-liquid interfacial area.[3] For gaseous reagents like fluoroform, continuous flow chemistry is an excellent strategy to ensure efficient and safe consumption.[1][4][5]
-
-
Inefficient Heat Transfer and Exotherm Control: Trifluoromethylation reactions can be exothermic. What is a manageable temperature increase in a small flask can become a dangerous runaway reaction in a large reactor due to the lower surface-area-to-volume ratio. This can lead to byproduct formation and decomposition of reagents and products.
-
Solution: Use a jacketed reactor with a powerful cooling system and monitor the internal reaction temperature, not just the bath temperature.[3] For highly exothermic reactions, consider a semi-batch process where one of the reagents is added slowly to control the rate of heat generation.
-
-
Localized Concentration Gradients: In a large, poorly mixed reactor, localized high concentrations of reagents can lead to side reactions.
-
Solution: Ensure vigorous and efficient stirring. The type of impeller and stirring speed should be optimized for the specific reactor geometry and reaction mixture viscosity.
-
-
Reagent and Intermediate Instability: Some trifluoromethylating reagents or reaction intermediates may have limited stability. Longer reaction times at elevated temperatures during scale-up can lead to decomposition.
-
Solution: If possible, choose a more stable trifluoromethylating reagent for scale-up. For instance, while highly reactive, some electrophilic trifluoromethylating agents like Togni reagents are solids and can be easier to handle than gases.[6] Alternatively, investigate if the reaction can be performed at a lower temperature, even if it requires a longer reaction time, provided the intermediates are stable under these conditions.
-
Issue 2: Formation of Impurities and Byproducts
Question: During the scale-up of my trifluoromethyl sulfone synthesis, I am observing the formation of significant amounts of the corresponding sulfoxide and other unidentified byproducts. How can I improve the selectivity of my reaction?
Answer: The formation of sulfoxide as a byproduct in the synthesis of a sulfone from a sulfide is a classic example of incomplete oxidation. Other byproducts can arise from side reactions of the trifluoromethylating agent or the substrate.
Causality and Solutions:
-
Incomplete Oxidation: The oxidation of a sulfide to a sulfone proceeds through a sulfoxide intermediate.[7] If the oxidizing agent is not potent enough, is used in insufficient stoichiometric amounts, or if the reaction time is too short, the reaction can stall at the sulfoxide stage.
-
Solution:
-
Choice of Oxidant: For a robust oxidation to the sulfone, consider using strong oxidizing agents like hydrogen peroxide (often with a catalyst), m-CPBA, or Oxone.[8][9] The choice of oxidant should be guided by the functional group tolerance of your substrate.
-
Stoichiometry and Reaction Time: Ensure you are using a sufficient excess of the oxidizing agent. Monitor the reaction progress by techniques like TLC, GC, or LC-MS to determine the optimal reaction time for complete conversion to the sulfone.
-
-
-
Side Reactions of the Trifluoromethylating Agent: Depending on the reagent and reaction conditions, trifluoromethylating agents can participate in undesired side reactions. For example, radical trifluoromethylating agents can lead to a variety of byproducts if not properly controlled.[10]
-
Solution: Carefully control the reaction conditions (temperature, solvent, initiator) to favor the desired reaction pathway. The addition of radical traps or scavengers might be necessary if a radical pathway is not desired.[3]
-
-
Substrate Decomposition: The reaction conditions required for trifluoromethylation or oxidation might be too harsh for your substrate, leading to its decomposition.
-
Solution: Screen for milder reaction conditions. This could involve using a more reactive catalyst at a lower temperature or a more selective reagent.
-
Issue 3: Difficulties in Product Purification and Isolation
Question: I am struggling to purify my trifluoromethylated sulfone at a large scale. Column chromatography, which worked well in the lab, is not practical for the multi-kilogram scale. Recrystallization attempts have failed. What are my options?
Answer: Purification is a critical and often challenging step in scale-up. The ideal purification method for large-scale synthesis is robust, scalable, and cost-effective.
Causality and Solutions:
-
Product Degradation on Silica Gel: Sulfones and particularly the intermediate sulfoxides can sometimes degrade on acidic silica gel.[11]
-
Solution: If chromatography is unavoidable, consider using a less acidic stationary phase like neutral or basic alumina, or reversed-phase chromatography.[11] However, for large quantities, these methods can be expensive.
-
-
Failed Recrystallization: This is often due to the presence of impurities that inhibit crystal formation or because a suitable solvent system has not been identified.
-
Solution:
-
Systematic Solvent Screening: Perform a systematic screening of a wide range of solvents and solvent mixtures to find a suitable system where your product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble.
-
Crude Product Purity: Recrystallization is most effective when the purity of the crude product is relatively high. It might be necessary to introduce a preliminary purification step, such as a liquid-liquid extraction or a charcoal treatment, to remove problematic impurities before attempting recrystallization.
-
-
-
Alternative Purification Techniques:
-
Distillation: If your trifluoromethylated sulfone is a thermally stable liquid with a sufficiently low boiling point, vacuum distillation can be an excellent and scalable purification method.[11]
-
Slurry Washing: Washing the crude solid product with a solvent in which the product is poorly soluble but the impurities are soluble can be a simple and effective purification technique.
-
Melt Crystallization: For some compounds, melt crystallization can be a viable, solvent-free purification method.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the synthesis of trifluoromethylated sulfones?
A1: Safety is paramount during scale-up. Key concerns include:
-
Handling of Hazardous Reagents: Many trifluoromethylating agents are toxic, corrosive, or reactive. For example, trifluoromethyl hypofluorite (CF₃OF) is a highly toxic and explosive gas.[3] Always consult the Safety Data Sheet (SDS) for all reagents and perform a thorough risk assessment.
-
Exothermic Reactions: As mentioned in the troubleshooting guide, uncontrolled exotherms can lead to runaway reactions, over-pressurization of the reactor, and potential explosions.
-
Pressure Build-up: Reactions that evolve gas, or the use of gaseous reagents, can lead to a dangerous build-up of pressure if not properly vented.
-
Material Compatibility: Ensure the reactor and associated equipment are constructed from materials compatible with all reagents, intermediates, and products, especially under the reaction conditions. For instance, some fluorine-containing compounds can be corrosive.[3]
Q2: Which trifluoromethylating agent is best suited for large-scale synthesis?
A2: The "best" reagent depends on several factors, including the substrate, reaction type (nucleophilic, electrophilic, or radical), cost, and ease of handling at scale.
-
Sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois reagent): This is a relatively inexpensive, stable, and easy-to-handle solid, making it attractive for radical trifluoromethylation at scale.[10][12]
-
Fluoroform (CF₃H): As an atom-economical and readily available reagent, fluoroform is a good candidate for nucleophilic trifluoromethylation.[1] However, being a gas, it requires specialized equipment for handling, and continuous flow reactors are often the preferred method for its use at scale.[4][5]
-
(Trifluoromethyl)trimethylsilane (TMSCF₃, Ruppert-Prakash reagent): This is a versatile nucleophilic trifluoromethylating agent, but its cost can be a consideration for large-scale production.
-
Togni and Umemoto Reagents: These are effective electrophilic trifluoromethylating agents that are often used in academic settings.[6] Their cost and the stoichiometry of the reactions may be limiting factors for large-scale industrial synthesis.
Q3: How can I monitor the progress of my large-scale reaction effectively?
A3: In-process monitoring is crucial for ensuring a successful and safe scale-up. While taking aliquots for analysis by TLC, GC, or LC-MS is standard, for larger-scale and continuous processes, consider in-line analytical tools. Techniques like in-line FTIR or NMR can provide real-time data on reagent consumption and product formation, allowing for precise control of the reaction.[4][5]
Experimental Protocols & Data
Protocol 1: Gram-Scale Synthesis of an Aryl Trifluoromethyl Sulfone via Oxidation of the Corresponding Sulfide
This protocol describes a two-step synthesis: S-trifluoromethylation of a thiophenol followed by oxidation to the sulfone.
Step A: S-Trifluoromethylation of 4-Chlorothiophenol
Materials:
-
4-Chlorothiophenol
-
Trifluoromethyl phenyl sulfone[13]
-
Cesium carbonate (Cs₂CO₃)
-
Acetonitrile (MeCN)
-
Blue LEDs (450 nm)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 4-chlorothiophenol (1.0 mmol, 144.6 mg), trifluoromethyl phenyl sulfone (1.2 mmol, 252.2 mg), and cesium carbonate (2.0 mmol, 651.6 mg).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous acetonitrile (5 mL).
-
Stir the reaction mixture under irradiation with blue LEDs at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with water and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, 1-chloro-4-((trifluoromethyl)thio)benzene, can be purified by column chromatography or used directly in the next step if sufficiently pure.
Step B: Oxidation to 1-Chloro-4-((trifluoromethyl)sulfonyl)benzene
Materials:
-
Crude 1-chloro-4-((trifluoromethyl)thio)benzene
-
Hydrogen peroxide (30% aq. solution)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Dissolve the crude 1-chloro-4-((trifluoromethyl)thio)benzene (1.0 mmol) in trifluoroacetic acid (3 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 30% hydrogen peroxide (2.2 mmol, 0.25 mL) dropwise to the stirred solution.
-
Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature.
-
Monitor the reaction for the complete consumption of the sulfide and intermediate sulfoxide by TLC or GC-MS.
-
Upon completion, carefully pour the reaction mixture into ice water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 1-chloro-4-((trifluoromethyl)sulfonyl)benzene.
Quantitative Data Summary
| Reagent/Parameter | S-Trifluoromethylation | Oxidation |
| Substrate | 4-Chlorothiophenol | 1-chloro-4-((trifluoromethyl)thio)benzene |
| Key Reagents | Trifluoromethyl phenyl sulfone, Cs₂CO₃ | 30% H₂O₂, TFA |
| Solvent | Acetonitrile | Trifluoroacetic acid |
| Temperature | Room Temperature | 0 °C to Room Temperature |
| Typical Yield | >90% (crude) | 77-95%[14] |
| Purity (after workup) | >95% (by GC-MS) | >98% (by NMR) |
Visualizations
Workflow for Troubleshooting Low Yields in Scale-Up
Caption: Troubleshooting workflow for low yields.
General Reaction Scheme for Trifluoromethyl Sulfone Synthesis
Caption: Common synthetic routes to trifluoromethyl sulfones.
References
-
CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC - NIH. [Link]
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CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - Beilstein Journals. [Link]
-
Advances in the Development of Trifluoromethoxylation Reagents - MDPI. [Link]
-
Sulfur-based organofluorine reagents for selective fluorination, fluoroalkylation, and fluoroolefination reactions - Taylor & Francis Online. [Link]
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Full-Spectrum Fluoromethyl Sulfonation via Modularized Multicomponent Coupling | CCS Chemistry - Chinese Chemical Society. [Link]
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Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00670J. [Link]
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Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylation in Flow. [Link]
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fluoromethyl phenyl sulfone - Organic Syntheses Procedure. [Link]
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Full-Spectrum Fluoromethyl Sulfonation via Modularized Multicomponent Coupling. [Link]
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One pot synthesis of trifluoromethyl aryl sulfoxides by trifluoromethylthiolation of arenes and subsequent oxidation with hydrogen peroxide - RSC Publishing. [Link]
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Contemporary synthetic strategies in organofluorine chemistry | Springer Nature Experiments. [Link]
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Optimization and Gram-Scale Preparation of S -Trifluoromethyl Sulfoximines and Sulfilimino Iminiums, Powerful Reagents for the Late Stage Introduction of the CF 3 Group - ResearchGate. [Link]
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FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. [Link]
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Sulfone synthesis by oxidation - Organic Chemistry Portal. [Link]
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Visible-light-promoted S-trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone - Chemical Communications (RSC Publishing). [Link]
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Recent Progress and Emerging Technologies towards a Sustainable Synthesis of Sulfones. [Link]
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Advances and challenges in the synthesis of N-fluoroalkyl compounds - ResearchGate. [Link]
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Recent Advances in the Synthesis of Difluorinated Architectures from Trifluoromethyl Groups. [Link]
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Alkyl sulfone synthesis by C-S coupling reactions - Organic Chemistry Portal. [Link]
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How to purify a sulfone and sulfide sulfoxide without a column? - ResearchGate. [Link]
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Generation of Trifluoromethyl Thiolsulphonate Through One-pot Reaction of Sulfonyl Chloride and Trifluoromethanesulfonanylamides | Request PDF - ResearchGate. [Link]
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Unified Synthesis Platform for 1,2,3-Trisubstituted Cyclopentadienyl Ligands Decouples Sterics from Electronics | Journal of the American Chemical Society. [Link]
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Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides | Organic Letters - ACS Publications. [Link]
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Unified Synthesis Platform for 1,2,3-Trisubstituted Cyclopentadienyl Ligands Decouples Sterics from Electronics - American Chemical Society. [Link]
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Validation & Comparative
Comparing the biological activity of 2-((3-(trifluoromethyl)benzyl)sulfonyl)acetonitrile with its analogs
An In-Depth Guide to the Comparative Biological Activity of 2-((3-(trifluoromethyl)benzyl)sulfonyl)acetonitrile and Its Analogs: A Roadmap for Discovery
This guide provides a comprehensive framework for the investigation and comparison of the biological activity of the novel compound this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of facts. Instead, it establishes a scientifically rigorous, hypothesis-driven roadmap for evaluating this lead compound and its rationally designed analogs. We will ground our investigation in the plausible hypothesis that this chemical scaffold targets the NF-κB signaling pathway, a critical regulator of inflammation, immunity, and oncology.[1][2]
The Benzylsulfonylacetonitrile Scaffold: A Primer
The benzylsulfonylacetonitrile moiety represents a compelling scaffold for inhibitor design. The sulfonyl group can act as a rigid linker and a potent hydrogen bond acceptor, while the benzylic and acetonitrile components offer extensive opportunities for synthetic modification to tune potency, selectivity, and pharmacokinetic properties. Our lead compound, this compound, features an electron-withdrawing trifluoromethyl group, a common feature in modern pharmaceuticals designed to enhance metabolic stability and target affinity.
While direct biological data for this specific molecule is not extensively published, the structurally related compound BAY 11-7082, an inhibitor of the NF-κB pathway, provides a strong mechanistic starting point.[3][4] BAY 11-7082 functions as an irreversible inhibitor by targeting critical cysteine residues in upstream kinases of the NF-κB pathway.[5][6] We hypothesize that the benzylsulfonylacetonitrile scaffold may engage similar targets.
Proposed Synthesis and Analog Design
A robust biological evaluation requires a panel of carefully designed analogs to probe the structure-activity relationship. Below is a proposed synthetic scheme for the lead compound and a table of analogs designed to explore key chemical space.
General Synthetic Protocol
The synthesis of the target compound and its analogs can be approached via a two-step process. A plausible route involves the initial formation of a sodium sulfinate salt from the corresponding benzyl halide, followed by nucleophilic substitution with bromoacetonitrile.
Step 1: Synthesis of Sodium 3-(Trifluoromethyl)phenylmethanesulfinate
-
To a solution of 3-(trifluoromethyl)benzyl bromide (1.0 eq) in a 1:1 mixture of ethanol and water, add sodium sulfite (1.2 eq).
-
Reflux the mixture for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove the ethanol.
-
The resulting aqueous solution containing the sodium sulfinate salt can be used directly in the next step or the product can be isolated by precipitation.
Step 2: Synthesis of this compound (Lead Compound)
-
To the aqueous solution of sodium 3-(trifluoromethyl)phenylmethanesulfinate (1.0 eq), add bromoacetonitrile (1.1 eq) and a phase-transfer catalyst such as tetrabutylammonium bromide (0.05 eq).
-
Stir the mixture vigorously at 50-60°C for 8-12 hours.
-
Upon completion, cool the reaction, extract with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to yield the final compound.
Proposed Analogs for SAR Study
To build a comprehensive SAR profile, the following analogs are proposed. The rationale for each modification is to probe the electronic, steric, and positional requirements for biological activity.
| Compound ID | Structure | Rationale for Modification |
| Lead | This compound | The starting point for investigation (meta-CF3). |
| Analog A | 2-((4-(trifluoromethyl)benzyl)sulfonyl)acetonitrile | Positional Isomer: Moves the CF3 group to the para-position to assess the impact of substituent location. |
| Analog B | 2-((2-(trifluoromethyl)benzyl)sulfonyl)acetonitrile | Positional Isomer: Moves the CF3 group to the ortho-position, introducing potential steric hindrance. |
| Analog C | 2-((3-chlorobenzyl)sulfonyl)acetonitrile | Electronic Variation: Replaces CF3 with a less potent electron-withdrawing group (Cl) to probe electronic sensitivity. |
| Analog D | 2-((3-methoxybenzyl)sulfonyl)acetonitrile | Electronic Variation: Introduces an electron-donating group (OCH3) to contrast with electron-withdrawing substituents. |
| Analog E | 3-((3-(trifluoromethyl)benzyl)sulfonyl)propanenitrile | Linker Modification: Extends the methylene linker between the sulfonyl and nitrile groups to assess spatial requirements. |
Hypothesized Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a master regulator of genes involved in inflammation, cell survival, and immune responses.[1] Its dysregulation is a hallmark of many chronic inflammatory diseases and cancers.[2][7] The canonical NF-κB pathway is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by signals like TNF-α, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation and the release of the p50/p65 NF-κB dimer, which then translocates to the nucleus to initiate gene transcription.[8]
We hypothesize that our lead compound and its active analogs will inhibit this pathway, likely at the level of the IKK complex, preventing IκBα phosphorylation.
Caption: The canonical NF-κB signaling pathway and the proposed point of inhibition.
A Validated Experimental Workflow for Biological Evaluation
To test our hypothesis, we will employ a multi-assay strategy, moving from a high-level screen of pathway activity to specific mechanistic validation, all while controlling for cytotoxicity.
Caption: A multi-assay workflow for screening and mechanistic validation.
Protocol 1: NF-κB Luciferase Reporter Assay (Primary Screen)
Objective: To quantitatively measure the inhibition of TNF-α-induced NF-κB transcriptional activity.
-
Cell Culture: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.
-
Transfection: Co-transfect cells with a pGL4.32[luc2P/NF-κB-RE/Hygro] vector (containing NF-κB response elements driving luciferase expression) and a control plasmid (e.g., pRL-TK expressing Renilla luciferase for normalization) using a suitable transfection reagent. Incubate for 24 hours.
-
Compound Treatment: Pre-treat cells with serial dilutions of the test compounds (e.g., 0.1 to 100 µM) or vehicle control (e.g., 0.1% DMSO) for 1 hour.
-
Stimulation: Stimulate the cells with recombinant human TNF-α (20 ng/mL final concentration), leaving a set of wells unstimulated as a negative control. Incubate for 6-8 hours.
-
Lysis and Readout: Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a plate luminometer.
-
Analysis: Normalize Firefly luciferase activity to Renilla luciferase activity. Calculate the percent inhibition relative to the TNF-α-stimulated vehicle control and determine the IC₅₀ value for each active compound.
Protocol 2: Western Blot for IκBα Phosphorylation (Mechanistic Validation)
Objective: To determine if inhibition of NF-κB activity is due to the prevention of IκBα phosphorylation.
-
Cell Culture and Treatment: Seed RAW 264.7 macrophages or a similar responsive cell line in 6-well plates. Once confluent, pre-treat with active compounds at their IC₅₀ and 2x IC₅₀ concentrations for 1 hour.
-
Stimulation: Stimulate cells with TNF-α (20 ng/mL) for 15 minutes (a pre-determined time point for peak IκBα phosphorylation).
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel, perform electrophoresis, and transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against phospho-IκBα (Ser32) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Strip the membrane and re-probe for total IκBα and a loading control (e.g., β-actin) to confirm equal loading and that the compound does not affect total IκBα levels. A reduction in the p-IκBα signal relative to the stimulated control indicates inhibition at or upstream of IKK.
Protocol 3: Immunofluorescence for p65 Nuclear Translocation (Visual Confirmation)
Objective: To visually confirm that the compounds block the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.
-
Cell Culture: Seed HeLa cells on glass coverslips in a 24-well plate.
-
Treatment and Stimulation: Pre-treat with compounds for 1 hour, followed by stimulation with TNF-α for 30 minutes.
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, then permeabilize with 0.25% Triton X-100 in PBS.
-
Staining:
-
Block with 1% BSA.
-
Incubate with a primary antibody against NF-κB p65.
-
Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).
-
Counterstain nuclei with DAPI.
-
-
Imaging: Mount coverslips on slides and visualize using a fluorescence microscope.
-
Analysis: In unstimulated or effectively treated cells, p65 staining will be predominantly cytoplasmic. In TNF-α stimulated control cells, p65 staining will be concentrated in the nucleus (co-localized with DAPI).
Protocol 4: Cell Viability Assay (Cytotoxicity Control)
Objective: To ensure that observed activity is not a result of general cytotoxicity.
-
Assay Setup: Seed cells in a 96-well plate and treat with the same concentration range of compounds used in the reporter assay. Incubate for the duration of the longest primary assay (e.g., 8-10 hours).
-
MTT Assay: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Readout: Solubilize the formazan crystals with DMSO or a solubilization buffer and read the absorbance at ~570 nm.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Compounds showing significant toxicity at concentrations where they inhibit NF-κB should be flagged as non-specific.
Interpreting the Data: Building a Structure-Activity Relationship
The data from these assays will allow for the construction of a robust SAR model. The following table is an exemplar of how the results can be collated and interpreted.
Exemplar Data Table for SAR Analysis
| Compound ID | NF-κB Reporter IC₅₀ (µM) | p-IκBα Inhibition (at 10 µM) | p65 Translocation (at 10 µM) | Cell Viability (at 50 µM) |
| Lead | 8.5 | Strong | Blocked | >95% |
| Analog A | 2.1 | Strong | Blocked | >95% |
| Analog B | 35.2 | Moderate | Partial Block | >95% |
| Analog C | 15.7 | Moderate | Partial Block | >95% |
| Analog D | >100 | None | Not Blocked | >95% |
| Analog E | 50.1 | Weak | Not Blocked | >95% |
graph SAR_Logic { node [shape=box, style="rounded,filled", fontname="Helvetica", fontcolor="#202124", fillcolor="#F1F3F4"];// Key Structural Features R_Position [label="Position of CF3\n(meta vs. para vs. ortho)"]; R_Electronic [label="Electronic Nature of R\n(CF3 vs. Cl vs. OCH3)"]; Linker [label="Linker Length\n(-CH2- vs. -CH2CH2-)"];
// Observations Para_vs_Meta [label="Observation:\npara-CF3 (Analog A) > meta-CF3 (Lead)", shape=note, fillcolor="#FBBC05"]; Ortho [label="Observation:\northo-CF3 (Analog B) is weak", shape=note, fillcolor="#FBBC05"]; EWG_vs_EDG [label="Observation:\nEWG (CF3, Cl) > EDG (OCH3)", shape=note, fillcolor="#FBBC05"]; Linker_Length [label="Observation:\nLonger linker (Analog E) is weak", shape=note, fillcolor="#FBBC05"];
// Inferences Conclusion1 [label="Inference:\nElectronic effects are key. The para position is optimal for target engagement.", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; Conclusion2 [label="Inference:\nSteric hindrance near the sulfonyl group is detrimental to activity.", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; Conclusion3 [label="Inference:\nElectron-withdrawing character on the ring is required for potency.", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; Conclusion4 [label="Inference:\nThe spatial distance between the sulfonyl and nitrile groups is critical.", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections R_Position -> Para_vs_Meta; R_Position -> Ortho; R_Electronic -> EWG_vs_EDG; Linker -> Linker_Length; Para_vs_Meta -> Conclusion1; Ortho -> Conclusion2; EWG_vs_EDG -> Conclusion3; Linker_Length -> Conclusion4; }
Caption: Logic diagram for interpreting Structure-Activity Relationships.
SAR Interpretation based on Exemplar Data:
-
Importance of Substituent Position: The superior potency of Analog A (para-CF₃) over the lead compound (meta-CF₃) suggests that the electronic influence or steric profile at the para position is more favorable for binding to the target. The significantly reduced activity of Analog B (ortho-CF₃) strongly indicates that steric bulk near the benzylic carbon is detrimental, possibly hindering access to the binding pocket.
-
Requirement for Electron-Withdrawing Groups: The complete loss of activity in Analog D (methoxy, electron-donating) compared to the retained, albeit reduced, activity of Analog C (chloro, electron-withdrawing) strongly supports the hypothesis that an electron-deficient aromatic ring is crucial for activity.[9]
-
Optimal Linker Length: The poor activity of Analog E demonstrates that the precise spatial relationship between the sulfonyl group and the terminal nitrile is critical for potent inhibition.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous strategy for evaluating the biological activity of this compound. By combining rational analog design with a multi-tiered experimental workflow, researchers can effectively probe the hypothesized NF-κB inhibitory mechanism and build a detailed structure-activity relationship profile.
Based on the exemplar data, Analog A would emerge as the most promising lead candidate for further optimization. Future work should focus on:
-
Lead Optimization: Exploring a wider range of para-substituents to further enhance potency.
-
Target Deconvolution: Confirming direct binding to the IKK complex using techniques like cellular thermal shift assays (CETSA) or activity-based protein profiling.
-
Off-Target Profiling: Given the precedent of BAY 11-7082, screening for activity against other cysteine-containing proteins, such as protein tyrosine phosphatases, is a critical step to ensure selectivity.[6]
-
In Vivo Efficacy: Advancing the optimized lead into animal models of inflammation (e.g., LPS-induced endotoxemia or DSS-induced colitis) to assess in vivo efficacy and tolerability.
By following this structured approach, researchers can efficiently navigate the early stages of the drug discovery process, transforming a promising chemical scaffold into a validated lead candidate.
References
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-
Liu, T., et al. (2017). Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. PubMed Central. Retrieved from [Link]
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Wang, C-Y., et al. (2004). Endogenous Inhibitors of Nuclear Factor-κB, An Opportunity for Cancer Control. Cancer Research. Retrieved from [Link]
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Pobre, K. F. J., et al. (2021). Exploration of BAY 11-7082 as a Potential Antibiotic. ACS Infectious Diseases. Retrieved from [Link]
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Lee, J., et al. (2012). BAY 11-7082 Is a Broad-Spectrum Inhibitor with Anti-Inflammatory Activity against Multiple Targets. Mediators of Inflammation. Retrieved from [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. BAY 11-7082. Retrieved from [Link]
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Lee, J., et al. (2014). Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
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Strickson, S., et al. (2013). The anti-inflammatory compound BAY 11-7082 is a potent inhibitor of Protein Tyrosine Phosphatases. The FEBS Journal. Retrieved from [Link]
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Agrawal, V. K., et al. (2002). Quantitative structure-activity relationship study of benzylsulfanyl imidazoles as cytokine release inhibitors. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
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InvivoGen. BAY 11-7082 - NF-κB and NLRP3 Inhibitor. Retrieved from [Link]
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Structure-activity relationship (SAR) studies of benzylsulfonylacetonitrile derivatives
An In-Depth Guide to the Structure-Activity Relationships of Benzylsulfonylacetonitrile Derivatives and Related Bioactive Scaffolds
Introduction: The Strategic Combination of Sulfone and Nitrile Moieties in Drug Design
In the landscape of medicinal chemistry, the deliberate combination of well-characterized pharmacophores is a cornerstone of rational drug design. The benzylsulfonylacetonitrile scaffold represents a compelling, albeit highly specific, structural motif. It marries the benzylsulfone group—a versatile and metabolically stable hydrogen bond acceptor—with the acetonitrile moiety. The nitrile group is far from a simple placeholder; it is a unique functional group that can act as a hydrogen bond acceptor, a bioisostere for other groups like fluorine or a carbonyl, and in certain contexts, a reversible covalent warhead.[1][2][3][4] The incorporation of a nitrile can significantly enhance binding affinity to a target protein and improve the overall pharmacokinetic profile of a lead compound.[1][2]
This guide provides a comparative analysis of the structure-activity relationships (SAR) for benzylsulfonylacetonitrile derivatives and their closely related structural analogs. Due to the specificity of this exact scaffold, our analysis extends to related chemical classes where the core components—the benzyl group, the sulfonyl linker, and the nitrile warhead—are systematically varied. By comparing these alternatives, we can deduce the functional role of each component and provide a robust framework for researchers engaged in the design of novel therapeutics. We will explore these derivatives in the context of their primary biological targets, including their roles as anticancer agents and specific enzyme inhibitors.
Comparative SAR Analysis: Modulating Potency and Selectivity
The therapeutic potential of this scaffold is dictated by the interplay of its three main components: the benzyl ring (A) , the sulfonylacetonitrile linker (B) , and the broader molecular context in which it is placed. Our analysis will dissect the SAR by examining key modifications at these positions and comparing the outcomes across different biological targets.
Caption: Key modification points on the benzylsulfonylacetonitrile scaffold.
Anticancer Activity: Targeting Microtubule Dynamics
A significant application for scaffolds related to benzylsulfonylacetonitrile is in the development of anticancer agents that function as mitotic inhibitors.[5] These compounds often act by disrupting microtubule polymerization, a critical process for cell division.
Comparison with Benzyl Styrylsulfonyl Derivatives:
One of the closest and most well-documented relatives are the benzyl styrylsulfonyl derivatives.[5] In these compounds, the acetonitrile group is effectively replaced by a larger, conjugated styryl system. A lead compound from this class demonstrated potent anti-proliferative activity and selectively induced apoptosis in cancer cells. The SAR for this class reveals several key principles:
-
The Sulfonyl Group is Critical: Replacement of the sulfonyl group (SO₂) with a sulfinyl group (SO) or other linkers generally leads to a significant decrease in activity, highlighting the importance of the sulfonyl moiety as a rigid and potent hydrogen bond acceptor.
-
Aromatic Substitution: Modifications on the benzyl ring and the styryl ring dramatically impact potency. Electron-donating groups, such as methoxy (-OCH₃), on the benzyl ring are often favored. This is a common feature in many tubulin inhibitors, such as Combretastatin A-4, where a 3,4,5-trimethoxyphenyl ring is a key pharmacophoric element for binding to the colchicine site on tubulin.[6]
-
The Role of the Nitrile: While the styryl derivatives are potent, related studies on 2-phenylacrylonitrile derivatives confirm the power of the nitrile group.[6] Introducing a cyano (CN) group can lock the conformation of the molecule into the more active cis-isomer, which is crucial for tubulin inhibition. This suggests that a hybrid structure incorporating both the benzylsulfonyl core and a cyano group could be a promising strategy.
Table 1: SAR Summary of Benzylsulfonyl Analogs as Anticancer Agents
| Compound Class | Core Structure | Key R-Group Modifications | Biological Target | Potency (IC₅₀) | Reference |
| Benzyl Styrylsulfone | Benzyl-SO₂-Styrene | 3,4,5-trimethoxy on styryl ring | Tubulin Polymerization | Low µM range | [5] |
| 2-Phenylacrylonitrile | Aryl-C(CN)=CH-Aryl | 3,4,5-trimethoxy on phenyl ring | Tubulin Polymerization | Low nM range (e.g., 5.9 nM) | [6] |
| Benzylsulfone Coumarin | Benzyl-SO₂-Coumarin | 4-chloro on benzyl ring | PI3Kα Kinase | 18.12 µM (HeLa cells) | [7] |
Data is representative and compiled from the cited literature for comparative purposes.
Enzyme Inhibition: A Versatile Scaffold for Diverse Targets
The benzylsulfonylacetonitrile scaffold is also a promising template for designing specific enzyme inhibitors. The nitrile group can form crucial hydrogen bonds with active site residues or even act as a covalent inhibitor by reacting with catalytic nucleophiles like serine or cysteine.[3]
Comparison with Kinase Inhibitors (PI3K):
A series of benzylsulfone coumarin derivatives were synthesized and evaluated as inhibitors of Phosphoinositide 3-kinases (PI3Ks), a family of enzymes often dysregulated in cancer.[7]
-
SAR Insights: In this series, the coumarin moiety serves as the primary recognition element for the kinase active site. The benzylsulfone tail occupies a hydrophobic pocket, and substitutions on the benzyl ring are critical for optimizing potency. For instance, compound 5h , with a 4-chloro substituent on the benzyl ring, exhibited the most potent activity against several cancer cell lines.[7] This highlights a recurring theme: halogen and other electron-withdrawing substituents on the benzyl ring can enhance binding affinity, likely through favorable hydrophobic and electronic interactions.
Comparison with Metallo-β-Lactamase (MBL) Inhibitors:
In the context of antibacterial drug resistance, a SAR study of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives revealed the importance of the nitrile group for inhibiting MBLs.[8]
-
SAR Insights: The study explicitly demonstrated that the 3-carbonitrile group was essential for inhibitory potency against multiple MBL subclasses.[8] The N-benzyl side chain was also identified as a key contributor to activity. This provides direct evidence that in certain enzymatic targets, the combination of a benzyl group and a nitrile is a highly effective strategy for achieving potent inhibition.
Experimental Protocols and Workflows
To facilitate further research, we provide representative experimental protocols for the synthesis and biological evaluation of these derivatives.
General Synthesis via Knoevenagel Condensation
This method is widely used for synthesizing derivatives containing a C=C double bond, such as the 2-phenylacrylonitrile series.[6]
Step-by-Step Protocol:
-
Reactant Preparation: Dissolve the appropriately substituted benzaldehyde (1.0 eq.) and malononitrile (1.1 eq.) in ethanol.
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine or triethylamine (0.1 eq.), to the solution.
-
Reaction: Stir the mixture at room temperature or under reflux for 2-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration. If not, the solvent is evaporated under reduced pressure.
-
Purification: The crude product is washed with cold ethanol or water and then purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.
Antiproliferative Activity Assessment via MTT Assay
The MTT assay is a standard colorimetric method for assessing cell viability and is frequently used to screen for anticancer activity.[6]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized benzylsulfonylacetonitrile derivatives (e.g., ranging from 0.1 nM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.
Caption: A typical workflow for the development of novel bioactive compounds.
Conclusion and Future Directions
The analysis of benzylsulfonylacetonitrile derivatives and their close structural analogs reveals a versatile and potent scaffold for drug discovery. The structure-activity relationships derived from comparative studies provide a clear roadmap for optimization:
-
The Benzyl Group: This moiety is a key anchor, and its substitution pattern must be optimized for each biological target. Electron-donating groups (e.g., -OCH₃) are often preferred for tubulin inhibitors, while electron-withdrawing groups (e.g., -Cl) can enhance activity in other contexts like kinase inhibition.
-
The Sulfonyl Linker: The sulfonyl group is a robust and effective hydrogen bond acceptor. Its replacement often leads to a loss of potency, confirming its importance in anchoring the molecule within the target's binding site.
-
The Acetonitrile Moiety: The nitrile is a critical pharmacophore. Its ability to fix molecular conformation, form key hydrogen bonds, and potentially engage in covalent interactions makes it a powerful tool for enhancing potency.
Future research should focus on synthesizing and testing direct benzylsulfonylacetonitrile derivatives against a wider range of biological targets. By systematically applying the SAR principles outlined in this guide—comparing them with established analogs like benzyl styrylsulfones and benzylsulfone coumarins—researchers can more efficiently navigate the chemical space to develop novel, highly potent, and selective therapeutic agents.
References
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Title: Synthesis and biological evaluation of benzyl styrylsulfonyl derivatives as potent anticancer mitotic inhibitors. Source: Bioorganic & Medicinal Chemistry Letters, 2011. URL: [Link]
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Title: Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. Source: Pharmaceuticals (Basel), 2023. URL: [Link]
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Title: Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Source: RSC Medicinal Chemistry, 2021. URL: [Link]
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Title: Quantitative structure-activity relationship study of benzylsulfanyl imidazoles as cytokine release inhibitors. Source: Medical Science Monitor, 2004. URL: [Link]
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Title: Design, Synthesis and Preliminary Biological Evaluation of Benzylsulfone Coumarin Derivatives as Anti-Cancer Agents. Source: Molecules, 2019. URL: [Link]
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Title: Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. Source: European Journal of Medicinal Chemistry, 2017. URL: [Link]
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Title: Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Source: Journal of Medicinal Chemistry, 2012. URL: [Link]
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Validating the Inhibitory Effect of 2-((3-(trifluoromethyl)benzyl)sulfonyl)acetonitrile on STAT3: A Comparative Guide
In the landscape of targeted cancer therapy, the Signal Transducer and Activator of Transcription 3 (STAT3) protein has emerged as a critical node in oncogenic signaling.[1][2] Constitutive activation of STAT3 is a hallmark of numerous human cancers, driving proliferation, survival, invasion, and immunosuppression.[3][4][5] This has spurred the development of a diverse arsenal of STAT3 inhibitors. This guide provides a comprehensive framework for validating the inhibitory effect of a novel compound, 2-((3-(trifluoromethyl)benzyl)sulfonyl)acetonitrile, on its putative target, STAT3. We will objectively compare its performance with established alternatives, supported by detailed experimental protocols and data interpretation guidelines.
The Central Role of STAT3 in Oncogenesis
STAT3 is a latent cytoplasmic transcription factor that, upon activation, plays a pivotal role in gene expression programs essential for tumorigenesis.[5][6][7] The canonical activation pathway is initiated by upstream cytokines and growth factors, such as Interleukin-6 (IL-6) and Epidermal Growth Factor (EGF).[5][8] This leads to the activation of Janus kinases (JAKs) or other non-receptor tyrosine kinases like Src, which in turn phosphorylate STAT3 at a critical tyrosine residue (Tyr705).[3][4] This phosphorylation event triggers the homodimerization of STAT3 monomers via reciprocal SH2 domain interactions.[4][6] The activated STAT3 dimer then translocates to the nucleus, where it binds to specific DNA sequences in the promoters of target genes, regulating their transcription.[4][5][8] These target genes are involved in a wide array of cellular processes, including cell cycle progression (e.g., Cyclin D1), apoptosis inhibition (e.g., Bcl-xL, Survivin), and angiogenesis (e.g., VEGF).[9]
In numerous cancers, this signaling cascade is aberrantly and persistently active, providing a constant stimulus for tumor growth and survival.[4][6] Therefore, inhibiting STAT3 activity presents a promising therapeutic strategy.[1][10]
A Multi-tiered Approach to Validating STAT3 Inhibition
To rigorously validate this compound as a STAT3 inhibitor, a multi-pronged approach is essential. This involves a series of biochemical and cell-based assays designed to confirm direct target engagement, elucidate the mechanism of action, and assess cellular efficacy. This guide will detail a logical workflow, comparing the performance of our compound of interest with well-characterized STAT3 inhibitors such as Stattic and S3I-201.
Figure 1: A tiered experimental workflow for validating STAT3 inhibitors.
Part 1: Biochemical Assays for Direct Target Engagement
The initial and most critical step is to determine if this compound directly interacts with STAT3. Biochemical assays utilizing purified recombinant STAT3 protein are indispensable for this purpose, as they eliminate the complexities of the cellular environment.[11]
Fluorescence Polarization (FP) Assay for SH2 Domain Inhibition
Rationale: The dimerization of STAT3 is mediated by the interaction of the phosphotyrosine residue of one monomer with the SH2 domain of another.[6] Many small molecule inhibitors are designed to bind to the SH2 domain, thereby preventing this crucial protein-protein interaction.[3][11] The FP assay is a robust, high-throughput method to screen for and characterize such inhibitors.[11]
Experimental Protocol:
-
Reagents and Materials:
-
Recombinant human STAT3 protein
-
Fluorescently labeled phosphopeptide probe with high affinity for the STAT3 SH2 domain (e.g., 5-FAM-G(pY)LPQTV-NH2)
-
Assay buffer (e.g., 100 mM potassium phosphate pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100)
-
384-well black, low-volume microplates
-
Microplate reader with fluorescence polarization capabilities
-
-
Procedure:
-
Prepare a serial dilution of this compound and control inhibitors (Stattic, S3I-201) in assay buffer.
-
In a 384-well plate, add a constant concentration of recombinant STAT3 protein and the fluorescent phosphopeptide probe to each well.
-
Add the diluted compounds to the wells. Include wells with no inhibitor (maximum polarization) and wells with no STAT3 protein (minimum polarization) as controls.
-
Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using a microplate reader.
-
Data Analysis and Comparison:
The data will be plotted as fluorescence polarization (mP) versus the logarithm of the inhibitor concentration. The IC50 value, the concentration of the inhibitor that causes a 50% reduction in the polarization signal, is then calculated.
| Compound | Target Domain | FP Assay IC50 (µM) |
| This compound | SH2 | Experimental Data |
| Stattic | SH2 | ~7.2[11] |
| S3I-201 | SH2 | ~8.6 |
| Control (Non-binder) | - | >100 |
A low IC50 value for this compound would suggest it directly binds to the STAT3 SH2 domain and disrupts the phosphopeptide interaction, a key step in inhibiting STAT3 dimerization.
DNA-Binding ELISA
Rationale: To confirm that the inhibition of dimerization also leads to a downstream blockade of STAT3's function as a transcription factor, a DNA-binding ELISA can be employed. This assay measures the ability of activated STAT3 to bind to its specific DNA consensus sequence.
Experimental Protocol:
-
Reagents and Materials:
-
Recombinant human STAT3 protein
-
Biotinylated double-stranded DNA oligonucleotide containing the STAT3 binding site (e.g., 5'-biotin-GATCCTTCTGGGAATTCCTAGATC-3')
-
Streptavidin-coated 96-well plates
-
Anti-STAT3 primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
-
Procedure:
-
Coat a streptavidin plate with the biotinylated DNA probe.
-
In a separate tube, pre-incubate activated (phosphorylated) recombinant STAT3 with varying concentrations of this compound or control inhibitors.
-
Add the STAT3-inhibitor mixtures to the DNA-coated wells and incubate.
-
Wash the wells to remove unbound STAT3.
-
Add the primary anti-STAT3 antibody, followed by the HRP-conjugated secondary antibody.
-
Add TMB substrate and measure the absorbance at 450 nm after adding the stop solution.
-
Data Analysis and Comparison:
The absorbance is proportional to the amount of STAT3 bound to the DNA. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
| Compound | DNA Binding Inhibition IC50 (µM) |
| This compound | Experimental Data |
| Stattic | Literature/Experimental Data |
| S3I-201 | Literature/Experimental Data |
| Control (Non-inhibitor) | >100 |
Effective inhibition in this assay would provide strong evidence that our compound not only prevents dimerization but also functionally impairs the ability of STAT3 to bind to its target gene promoters.
Part 2: Cell-Based Assays for Cellular Efficacy
While biochemical assays are crucial for confirming direct target engagement, it is imperative to validate the inhibitor's activity within the complex milieu of a living cell.[11]
Western Blot Analysis of STAT3 Phosphorylation
Rationale: The phosphorylation of Tyr705 is the hallmark of STAT3 activation.[3] A direct STAT3 inhibitor should reduce the levels of phosphorylated STAT3 (p-STAT3) in cells stimulated with an activator like IL-6, without affecting the total STAT3 protein levels.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Culture a cancer cell line with a known active JAK/STAT3 pathway (e.g., MDA-MB-468, DU145).
-
Serum-starve the cells overnight.
-
Pre-treat the cells with various concentrations of this compound or control inhibitors for 1-2 hours.
-
Stimulate the cells with IL-6 (e.g., 20 ng/mL) for 15-30 minutes.
-
-
Protein Extraction and Western Blotting:
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against p-STAT3 (Tyr705) and total STAT3. An antibody for a housekeeping protein (e.g., GAPDH or β-actin) should be used as a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) system.
-
Data Analysis and Comparison:
Quantify the band intensities and normalize the p-STAT3 levels to total STAT3.
| Compound (at a given concentration) | % Reduction in p-STAT3 |
| This compound | Experimental Data |
| Stattic | Literature/Experimental Data |
| S3I-201 | Literature/Experimental Data |
| Vehicle Control | 0% |
A dose-dependent decrease in the p-STAT3/total STAT3 ratio would strongly indicate that this compound effectively inhibits STAT3 activation in a cellular context.
Figure 2: The canonical JAK/STAT3 signaling pathway and the putative inhibition point of this compound.
Luciferase Reporter Gene Assay
Rationale: To quantify the functional consequence of STAT3 inhibition on its transcriptional activity, a luciferase reporter assay is the gold standard.[9][12] This assay utilizes a plasmid containing a luciferase gene under the control of a promoter with multiple STAT3 binding sites.
Experimental Protocol:
-
Transfection and Treatment:
-
Co-transfect cells (e.g., HEK293T) with a STAT3-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization).
-
After 24 hours, treat the cells with the test compound and control inhibitors for 1-2 hours, followed by stimulation with IL-6.
-
-
Luciferase Assay:
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system.
-
Data Analysis and Comparison:
Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition relative to the IL-6 stimulated control.
| Compound | Luciferase Activity IC50 (µM) |
| This compound | Experimental Data |
| Stattic | Literature/Experimental Data |
| S3I-201 | Literature/Experimental Data |
| Control (Non-inhibitor) | >100 |
A dose-dependent reduction in luciferase activity provides quantitative evidence of the compound's ability to suppress STAT3-mediated gene transcription.
Cell Proliferation/Viability Assay
Rationale: Since STAT3 promotes cell survival and proliferation, an effective inhibitor should reduce the viability of cancer cells that are dependent on STAT3 signaling.
Experimental Protocol:
-
Cell Seeding and Treatment:
-
Seed cancer cells with constitutively active STAT3 in 96-well plates.
-
Treat the cells with a range of concentrations of this compound and control inhibitors for 48-72 hours.
-
-
Viability Assessment:
-
Measure cell viability using a standard method such as MTT, MTS, or a resazurin-based assay.
-
Data Analysis and Comparison:
Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curves.
| Compound | Cell Line 1 GI50 (µM) | Cell Line 2 GI50 (µM) |
| This compound | Experimental Data | Experimental Data |
| Stattic | Literature/Experimental Data | Literature/Experimental Data |
| S3I-201 | Literature/Experimental Data | Literature/Experimental Data |
A potent GI50 value in STAT3-dependent cell lines, and ideally a weaker effect in cell lines with low STAT3 activity, would demonstrate the compound's anti-proliferative efficacy and potential for a therapeutic window.
Conclusion
The validation of a novel kinase inhibitor requires a systematic and multi-faceted approach. By following the experimental framework outlined in this guide, researchers can rigorously assess the inhibitory potential of this compound against STAT3. A successful validation, demonstrating direct binding, inhibition of phosphorylation and transcriptional activity, and anti-proliferative effects in cancer cells, would establish this compound as a promising candidate for further preclinical and clinical development in the fight against STAT3-driven cancers. The comparative data against established inhibitors will provide a crucial benchmark for its potency and potential advantages.
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D. E. Levy and J. E. Darnell, Jr., "Stats: transcriptional control and biological impact," Nature Reviews Molecular Cell Biology, vol. 3, no. 9, pp. 651–662, 2002. [Link]
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J. J. O'Shea, M. Gadina, and R. D. Schreiber, "Cytokine signaling in 2002: new surprises in the Jak/Stat pathway," Cell, vol. 109, no. 2, pp. S121–S131, 2002. [Link]
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J. Turkson and R. Jove, "STAT proteins: novel molecular targets for cancer drug discovery," Oncogene, vol. 19, no. 56, pp. 6613–6626, 2000. [Link]
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S. F. Ihle, R. Paine-Murrieta, D. J. Berggren, and G. Powis, "The STAT3 inhibitor NSC 74859 is a potent inhibitor of DNA binding and STAT3 phosphorylation," Cancer Research, vol. 64, no. 23, pp. 8956–8963, 2004. [Link]
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P. C. Heinrich, I. Behrmann, S. Haan, H. M. Hermanns, G. Müller-Newen, and F. Schaper, "Principles of interleukin (IL)-6-type cytokine signalling and its regulation," Biochemical Journal, vol. 374, no. Pt 1, pp. 1–20, 2003. [Link]
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M. B. Schust, J. Berg, "A high-throughput fluorescence polarization assay for signal transducer and activator of transcription 3," Analytical Biochemistry, vol. 330, no. 1, pp. 114-118, 2004. [Link]
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S. Siddiquee, K., Zhang, S., Gu, L., et al. "An orally bioavailable small-molecule inhibitor of STAT3, STX-0119, exhibits potent antitumor activity in vitro and in vivo," Journal of Medicinal Chemistry, vol. 50, no. 16, pp. 3791-3793, 2007. [Link]
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Song, H., Wang, R., Wang, S., & Lin, J. (2005). A low-molecular-weight compound discovered through virtual database screening inhibits Stat3 function in breast cancer cells. Proceedings of the National Academy of Sciences, 102(13), 4700-4705. [Link]
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Turkson, J., Ryan, D., Kim, J. S., Zhang, Y., Chen, Z., Haura, E., ... & Jove, R. (2001). Phosphotyrosyl peptides block Stat3-mediated DNA binding activity, gene regulation, and cell transformation. Journal of Biological Chemistry, 276(48), 45443-45455. [Link]
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Yu, H., & Jove, R. (2004). The STATs of cancer—new molecular targets come of age. Nature reviews cancer, 4(2), 97-105. [Link]
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A Comparative Framework for the Evaluation of Novel TRPV1 Antagonists: The Case of 2-((3-(trifluoromethyl)benzyl)sulfonyl)acetonitrile
A Technical Guide for Drug Discovery Professionals
Introduction: The Rationale for Targeting TRPV1
The Transient Receptor Potential Vanilloid 1 (TRPV1), often referred to as the capsaicin receptor, is a non-selective cation channel predominantly expressed in primary sensory neurons.[1] It functions as a polymodal integrator of noxious stimuli, including high temperatures (>43°C), acidic conditions (pH < 6), and pungent chemical compounds like capsaicin from chili peppers.[1][2] Activation of TRPV1 leads to an influx of cations, primarily Ca2+ and Na+, causing neuronal depolarization and the transmission of pain signals. Its role as a critical sensor in pain and neurogenic inflammation pathways has made it a highly attractive target for the development of novel analgesics.[3]
Despite significant efforts, the clinical development of TRPV1 antagonists has been hampered by on-target side effects, most notably hyperthermia.[4] This has spurred the search for new chemical entities with improved therapeutic windows. This guide focuses on a hypothetical novel compound, 2-((3-(trifluoromethyl)benzyl)sulfonyl)acetonitrile , and provides a roadmap for its evaluation against well-known antagonists.
Deconstructing the Novel Antagonist Candidate: A Structural Rationale
While direct experimental data for this compound is not available in public literature, an analysis of its constituent moieties provides a strong rationale for its investigation as a TRPV1 antagonist.
-
Trifluoromethylbenzyl Group: The incorporation of a trifluoromethyl (-CF3) group is a common strategy in modern medicinal chemistry.[5] This highly electronegative and lipophilic group can enhance metabolic stability by protecting against enzymatic degradation and improve membrane permeability.[6][7] Furthermore, it can modulate target binding affinity through electrostatic and hydrophobic interactions, potentially increasing potency and selectivity.[7] Many potent TRPV1 antagonists feature trifluoromethylated phenyl or pyridine rings.
-
Sulfonylacetonitrile Moiety: The sulfonyl group can act as a hydrogen bond acceptor, a key interaction in the binding pockets of many receptors. The structure-activity relationships (SAR) of various TRPV1 antagonists have highlighted the importance of specific hydrogen bonding patterns for high-affinity binding.[8]
Based on these structural features, it is hypothesized that this compound possesses the necessary chemical characteristics to interact with the TRPV1 channel and function as an antagonist. The critical next step is rigorous experimental validation.
Comparative Analysis: Benchmarking Against Established TRPV1 Antagonists
A thorough evaluation of any new chemical entity requires benchmarking against established standards. Here, we compare the theoretical profile of our candidate against three well-characterized TRPV1 antagonists: Capsazepine, AMG 9810, and JNJ-17203212.
| Feature | 2-((3-(trifluoromethyl)benzyl) sulfonyl)acetonitrile | Capsazepine | AMG 9810 | JNJ-17203212 | BCTC |
| Chemical Class | Sulfonylacetonitrile | Benzazepine | Cinnamide | Piperazinecarboxamide | Piperazinecarboxamide |
| Mechanism | Hypothesized Competitive | Competitive Antagonist[9] | Competitive Antagonist[10] | Competitive Antagonist | Competitive Antagonist |
| Potency (IC50/pKi) | To be Determined (TBD) | IC50: ~562 nM[11][12] | IC50: ~17-24.5 nM (human)[10][13][14][15] | pKi: 7.3 (human) | IC50: 35 nM (capsaicin), 6.0 nM (acid) (rat)[16][17][18] |
| Selectivity | TBD | Non-selective, also inhibits TRPM8 and nAChRs | Selective for TRPV1[13] | Selective for TRPV1[19] | Inhibits TRPM8 at higher concentrations |
| Key Features | Novel scaffold | First synthetic competitive antagonist | Potent, blocks multiple activation modes[13] | Potent, in vivo efficacy in pain models[20] | Orally effective, CNS penetrant[16] |
| Clinical Issues | TBD | Poor pharmacokinetics, low potency | Hyperthermia observed in preclinical models | Development status unclear | Hyperthermia is a class-wide concern |
Table 1: Comparative profiles of this compound and known TRPV1 antagonists.
Experimental Workflow for Characterization and Comparison
To validate and characterize this compound as a TRPV1 antagonist, a multi-step experimental approach is necessary. This workflow is designed to first establish its activity and potency in vitro and then to assess its efficacy and potential liabilities in vivo.
Caption: Experimental workflow for novel TRPV1 antagonist characterization.
In Vitro Potency and Mechanism of Action
3.1.1. Primary Screening: Fluorometric Imaging Plate Reader (FLIPR) Calcium Assay
This high-throughput assay is the first step to determine if the compound has activity at the TRPV1 channel. It measures changes in intracellular calcium concentration upon channel activation.[21][22][23]
Objective: To determine the IC50 value of this compound against capsaicin-induced TRPV1 activation.
Methodology:
-
Cell Culture: Use a stable cell line expressing recombinant human TRPV1 (e.g., HEK293 or CHO cells). Seed cells into 384-well black, clear-bottom microplates and culture overnight.
-
Dye Loading: Remove culture medium and load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer. Incubate for 1 hour at 37°C to allow for dye de-esterification.
-
Compound Pre-incubation: Prepare serial dilutions of the test compound (e.g., from 10 nM to 100 µM) and known antagonists (e.g., AMG 9810) in assay buffer. Add the compounds to the wells and incubate for 15-30 minutes.
-
Activation and Measurement: Place the plate in a FLIPR instrument.[22] Establish a stable baseline fluorescence reading for ~10 seconds. Add a solution of capsaicin (at a concentration that elicits ~80% of the maximal response, e.g., EC80) to all wells simultaneously.
-
Data Acquisition: Record the fluorescence intensity kinetically for 2-3 minutes. The influx of calcium upon TRPV1 activation will cause an increase in fluorescence.
-
Analysis: The inhibitory effect of the compound is calculated as the percentage reduction in the peak fluorescence signal compared to vehicle-treated controls. Plot the percentage inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Causality: This assay provides a rapid and robust measure of functional antagonism. By pre-incubating with the test compound, we can determine its ability to block the channel's response to a specific agonist, providing a quantitative measure of potency (IC50).
3.1.2. Mechanistic Confirmation: Whole-Cell Patch-Clamp Electrophysiology
Patch-clamp is the gold-standard technique for studying ion channel function, providing direct measurement of ion flow across the cell membrane.[24] It is essential for confirming the mechanism of action (e.g., competitive vs. non-competitive) and assessing effects on channel kinetics.[25][26]
Objective: To confirm direct inhibition of TRPV1 currents by this compound and characterize its mode of inhibition.
Methodology:
-
Cell Preparation: Use TRPV1-expressing cells plated on glass coverslips.
-
Recording Setup: Transfer a coverslip to a recording chamber on an inverted microscope. Use borosilicate glass pipettes with a resistance of 3-5 MΩ, filled with an appropriate intracellular solution.
-
Whole-Cell Configuration: Achieve a gigaseal and establish a whole-cell recording configuration. Clamp the cell membrane at a holding potential of -60 mV.
-
Current Elicitation: Perfuse the cell with an extracellular solution containing an agonist (e.g., 200 nM capsaicin) to elicit an inward TRPV1 current.[27]
-
Antagonist Application: Once a stable current is recorded, co-apply the test compound with the agonist. Observe the change in current amplitude. To test for competitive antagonism, apply increasing concentrations of the agonist in the presence of a fixed concentration of the antagonist and observe for a rightward shift in the agonist dose-response curve.
-
Data Analysis: Measure the peak current amplitude before and after antagonist application. Calculate the percentage of inhibition. Data from the competition experiment can be used to construct a Schild plot to determine the antagonist's affinity (pA2 value).
Causality: This method directly measures the flow of ions through the TRPV1 channel, providing unequivocal evidence of channel block. By analyzing how the antagonist affects the agonist's dose-response curve, we can elucidate its specific mechanism of inhibition.
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Efficacy of 2-((3-(trifluoromethyl)benzyl)sulfonyl)acetonitrile versus other sulfone-containing drugs
A Comparative Guide to the Efficacy of Sulfone-Containing Drugs: A Framework for Evaluating 2-((3-(trifluoromethyl)benzyl)sulfonyl)acetonitrile
Introduction: The Enduring Significance and Evolving Landscape of Sulfone-Based Therapeutics
The sulfone functional group, a pharmacophore characterized by a sulfonyl moiety flanked by two carbon atoms, has been a cornerstone of medicinal chemistry for decades.[1][2] From the foundational antibacterial agent Dapsone to modern targeted therapies, drugs incorporating this scaffold have demonstrated a remarkable breadth of activity against infectious, inflammatory, and neoplastic diseases.[1][3] The archetypal mechanism of early sulfone antibacterials involves the competitive inhibition of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway.[4][5] This targeted disruption of microbial metabolism, a pathway absent in humans, established a paradigm for selective toxicity that remains a key principle in drug design.[6]
More recently, the sulfone motif has been integrated into drugs with entirely different mechanisms, such as the selective COX-2 inhibitor Celecoxib and the hypoxia-inducible factor 2α (HIF-2α) inhibitor Belzutifan, highlighting the versatility of the sulfone group in molecular design.[7][8] This guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive framework for evaluating the efficacy of novel sulfone-containing compounds. As a case study, we will structure this guide around a hypothetical evaluation of This compound , a compound for which public efficacy data is not available. By comparing its structural features to well-characterized sulfones, we will outline the essential experimental workflows required to elucidate its potential therapeutic efficacy.
Molecular Scaffolds Under Comparison
A rigorous comparative analysis begins with an understanding of the chemical structures and their potential implications for biological activity.
1. The Investigational Compound: this compound
-
Structure: This molecule features a central sulfone group, a benzyl ring substituted with a trifluoromethyl (CF3) group at the meta position, and an acetonitrile moiety.
-
Structural Analysis and Hypothesis:
-
Sulfone Core: The sulfone group is a strong hydrogen bond acceptor and is metabolically stable, properties often leveraged to improve the pharmacokinetic profile of a drug candidate.[3]
-
Trifluoromethyl (CF3) Group: The CF3 group is a common substituent in modern pharmaceuticals. Its strong electron-withdrawing nature can significantly alter a molecule's acidity, lipophilicity, and metabolic stability. It can also enhance binding affinity to target proteins.[9]
-
Acetonitrile Moiety: The nitrile group can act as a hydrogen bond acceptor or participate in various metabolic pathways. Its inclusion suggests a distinct chemical profile compared to traditional diaryl sulfones.
-
2. Comparator Drug 1: Dapsone (4,4'-diaminodiphenyl sulfone)
-
Structure: The parent diaryl sulfone, characterized by a sulfonyl group connecting two aniline rings.
-
Established Mechanism & Use: Dapsone is a bacteriostatic antibiotic used to treat leprosy, dermatitis herpetiformis, and certain types of pneumonia.[4][10] Its primary mechanism is the inhibition of bacterial DHPS, blocking folic acid synthesis.[5][11] It also possesses anti-inflammatory properties by inhibiting the myeloperoxidase enzyme in neutrophils.[4][5]
3. Comparator Drug 2: Celecoxib
-
Structure: A diaryl-substituted pyrazole containing a sulfonamide group, though its mechanism is distinct from antibacterial sulfonamides.
-
Established Mechanism & Use: Celecoxib is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[7][12] This prevents the synthesis of prostaglandins that mediate pain and inflammation, while showing less inhibition of the COX-1 enzyme responsible for protecting the stomach lining.[13][14]
4. Comparator Drug 3: Belzutifan
-
Structure: A complex heterocyclic molecule that incorporates a sulfone group.
-
Established Mechanism & Use: Belzutifan is an anticancer agent that inhibits hypoxia-inducible factor 2α (HIF-2α).[8][15] By blocking HIF-2α, it prevents the transcription of genes that promote tumor growth, proliferation, and angiogenesis, and is used to treat cancers associated with von Hippel-Lindau (VHL) disease.[16][17]
A Validating Framework for Preclinical Efficacy Evaluation
To objectively assess the therapeutic potential of a novel compound like this compound, a multi-tiered experimental approach is required. The following protocols are designed as a self-validating system, where each stage provides causal insights that inform the next.
Phase 1: Foundational In Vitro Characterization
This phase aims to determine the fundamental biological activity and safety profile of the investigational compound at the cellular level.
Causality: The foundational mechanism of early sulfones is antibacterial. Therefore, the first logical step is to determine if the novel compound possesses similar activity. This experiment establishes a baseline for a potential infectious disease indication.
Protocol: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
-
Preparation:
-
Prepare a stock solution of this compound and comparator drugs (e.g., Dapsone) in dimethyl sulfoxide (DMSO).
-
Culture selected bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Mycobacterium leprae) to mid-logarithmic phase in appropriate broth (e.g., Mueller-Hinton Broth).
-
Adjust the bacterial suspension to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
-
Assay Setup:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds, creating a concentration gradient.
-
Inoculate each well with the standardized bacterial suspension.
-
Include positive controls (bacteria with no drug) and negative controls (broth only).
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Causality: If antimicrobial activity is observed, the next step is to determine if it operates through the classic sulfone mechanism. This experiment validates the presumed target and differentiates the compound from those with novel mechanisms.
Protocol: Dihydropteroate Synthase (DHPS) Inhibition Assay (Coupled Spectrophotometric Method) [6][18]
-
Principle: This assay measures DHPS activity by coupling its product formation to the oxidation of NADPH by dihydrofolate reductase (DHFR), which can be monitored by a decrease in absorbance at 340 nm.[6]
-
Reagent Preparation:
-
Prepare a reaction buffer containing recombinant DHPS, DHFR, the DHPS substrate p-aminobenzoic acid (PABA), and NADPH.
-
Prepare serial dilutions of the test compound and Dapsone (as a positive control).
-
-
Assay Procedure:
-
Add the test compound dilutions to the wells of a UV-transparent 96-well plate.
-
Initiate the reaction by adding the second DHPS substrate, 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP).
-
Immediately measure the decrease in absorbance at 340 nm over time using a plate reader.
-
-
Data Analysis: Calculate the rate of NADPH oxidation for each compound concentration. Determine the half-maximal inhibitory concentration (IC50) value by plotting the inhibition percentage against the log of the inhibitor concentration.
Causality: A viable drug candidate must be more toxic to its target (e.g., bacteria) than to host cells. This experiment establishes the in vitro therapeutic index, a critical early indicator of safety.
Protocol: MTT Assay for Mammalian Cell Viability [19][20]
-
Cell Culture:
-
Treatment:
-
Remove the culture medium and replace it with fresh medium containing serial dilutions of the test compound. Include a vehicle control (DMSO) and a positive control for cell death (e.g., a known cytotoxic agent).
-
Incubate for a specified period (e.g., 24 or 48 hours).
-
-
MTT Addition and Solubilization:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[20][21]
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[22]
-
-
Data Analysis:
-
Measure the absorbance of the solubilized formazan at ~540-570 nm using a microplate reader.[22]
-
Calculate cell viability as a percentage relative to the vehicle control and determine the CC50 (50% cytotoxic concentration).
-
Phase 2: In Vivo Efficacy Modeling
Causality: Positive in vitro results must translate to efficacy within a complex biological system. Animal models are essential for evaluating a compound's pharmacokinetics, pharmacodynamics, and overall therapeutic effect in a living organism.
Protocol: Murine Model of Systemic Bacterial Infection [23][24]
-
Model Establishment:
-
Use a suitable mouse strain (e.g., BALB/c).[23]
-
Induce a systemic infection by intraperitoneal or intravenous injection of a pathogenic bacterial strain (e.g., S. aureus) at a dose known to cause a reproducible infection.
-
-
Treatment Regimen:
-
At a set time post-infection (e.g., 2 hours), randomize the mice into treatment groups:
-
Vehicle Control (e.g., saline or appropriate solvent)
-
Test Compound (this compound) at various doses
-
Positive Control (e.g., Dapsone or another relevant antibiotic)
-
-
Administer the treatments via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at specified intervals.
-
-
Efficacy Endpoints:
-
Survival Analysis: Monitor the animals for a defined period (e.g., 7-14 days) and record survival rates.
-
Bacterial Load: At a predetermined endpoint (e.g., 24 or 48 hours post-treatment), euthanize a subset of mice from each group. Harvest target organs (e.g., spleen, liver), homogenize the tissue, and perform serial dilutions for colony-forming unit (CFU) counting on agar plates.
-
-
Data Analysis:
-
Compare survival curves between groups using Kaplan-Meier analysis.
-
Compare bacterial loads (log10 CFU/gram of tissue) between groups using appropriate statistical tests (e.g., ANOVA). A significant reduction in bacterial load or an increase in survival compared to the vehicle control indicates efficacy.
-
Data Presentation and Comparative Analysis
All quantitative data should be summarized in clear, structured tables for easy comparison.
Table 1: In Vitro Activity and Cytotoxicity Profile
| Compound | Target Organism/Cell Line | MIC (µg/mL) | DHPS IC50 (µM) | HepG2 CC50 (µM) | Selectivity Index (CC50/IC50) |
| Investigational Compound | S. aureus | Data | Data | Data | Data |
| Dapsone | S. aureus | Data | Data | Data | Data |
| Celecoxib | S. aureus | N/A | N/A | Data | N/A |
| Belzutifan | S. aureus | N/A | N/A | Data | N/A |
The Selectivity Index provides a measure of the compound's specificity for the bacterial target over the host cells.
Table 2: In Vivo Efficacy in Murine S. aureus Infection Model
| Treatment Group (Dose) | 7-Day Survival Rate (%) | Spleen Bacterial Load (log10 CFU/g) at 48h |
| Vehicle Control | Data | Data |
| Investigational Compound (X mg/kg) | Data | Data |
| Investigational Compound (Y mg/kg) | Data | Data |
| Dapsone (Z mg/kg) | Data | Data |
Visualizing Mechanisms and Workflows
Diagrams are essential for conveying complex biological pathways and experimental processes.
Caption: Inhibition of bacterial folate synthesis by sulfone drugs.
Caption: A structured workflow for preclinical efficacy testing.
Conclusion
While direct efficacy data for this compound is not publicly available, its structure provides a compelling rationale for systematic evaluation. The trifluoromethyl-substituted benzyl group represents a departure from the classic aniline structure of Dapsone, suggesting the potential for altered potency, target engagement, or pharmacokinetic properties. The framework presented in this guide provides a robust, logical, and self-validating pathway for characterizing its efficacy. By systematically progressing from broad activity screening to specific mechanistic and cytotoxicity assays, and finally to in vivo validation, researchers can build a comprehensive data package. This approach not only enables an objective comparison against established drugs like Dapsone, Celecoxib, and Belzutifan but also ensures that key decisions in the drug development process are supported by a strong foundation of scientific evidence.
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A Comparative Guide to 2-((3-(trifluoromethyl)benzyl)sulfonyl)acetonitrile: Synthesis, Characterization, and Bioisosteric Rationale
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Trifluoromethyl Substitution in Drug Design
The introduction of a trifluoromethyl (CF3) group into a molecule is a well-established strategy in medicinal chemistry to enhance a compound's metabolic stability, lipophilicity, and binding affinity.[1] The CF3 group can act as a bioisostere for other chemical moieties, such as a methyl or chloro group, offering similar steric bulk but with profoundly different electronic properties.[2][3] This guide focuses on 2-((3-(trifluoromethyl)benzyl)sulfonyl)acetonitrile, a molecule that combines the potential benefits of trifluoromethyl substitution with a sulfonylacetonitrile scaffold, a group that has been explored for its potential as an enzyme inhibitor.[4][5]
Comparative Analysis: A Bioisosteric Perspective
To understand the potential advantages of this compound, it is useful to compare it with its non-fluorinated and isomeric counterparts.
| Compound | Molecular Formula | Molecular Weight | Key Features |
| This compound | C10H8F3NO2S | 263.24 | Meta-trifluoromethyl group; potential for enhanced metabolic stability and altered electronic profile.[6][7] |
| 2-((4-(Trifluoromethyl)benzyl)sulfonyl)acetonitrile | C10H8F3NO2S | 263.24 | Para-trifluoromethyl group; isomeric variant with potentially different target engagement due to positional change.[8] |
| 2-(Benzylsulfonyl)acetonitrile | C9H9NO2S | 195.24 | Unsubstituted parent compound; baseline for evaluating the effect of the trifluoromethyl group. |
| 2-((3-Chlorobenzyl)sulfonyl)acetonitrile | C9H8ClNO2S | 229.68 | Chloro-substituted analog; classic bioisosteric replacement for the trifluoromethyl group. |
The trifluoromethyl group at the meta-position is expected to increase the lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, the strong electron-withdrawing nature of the CF3 group can alter the pKa of nearby functionalities and influence binding interactions with biological targets.
Proposed Synthetic Pathway and Experimental Protocols
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of the target compound.
Step 1: Synthesis of 3-(Trifluoromethyl)benzyl Mercaptan (Hypothetical Protocol)
This protocol is adapted from general methods for the synthesis of mercaptans from alkyl halides.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(trifluoromethyl)benzyl chloride (1 equivalent) in a 1:1 mixture of ethanol and water.
-
Bunte Salt Formation: Add sodium thiosulfate pentahydrate (1.1 equivalents) to the solution. Heat the mixture to reflux for 3-4 hours. Monitor the reaction by thin-layer chromatography (TLC).
-
Hydrolysis: After cooling to room temperature, add concentrated hydrochloric acid (2 equivalents) and reflux for an additional 2-3 hours.
-
Workup and Purification: Cool the reaction mixture and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
Step 2: Synthesis of this compound (Hypothetical Protocol)
This protocol is based on the synthesis of sulfonyl chlorides and subsequent nucleophilic substitution.[9]
-
Oxidative Chlorination: In a suitable reactor, bubble chlorine gas through a mixture of 3-(trifluoromethyl)benzyl mercaptan (1 equivalent) in aqueous acetic acid at 0-5 °C. Monitor the formation of the sulfonyl chloride by gas chromatography (GC) or TLC.
-
Isolation of Sulfonyl Chloride: After the reaction is complete, extract the sulfonyl chloride into an organic solvent such as dichloromethane. Wash the organic layer with cold water and brine, then dry over anhydrous magnesium sulfate.
-
Nucleophilic Substitution: Dissolve the crude 3-(trifluoromethyl)benzylsulfonyl chloride in acetonitrile. Add 2-chloroacetonitrile (1.2 equivalents) and a non-nucleophilic base such as triethylamine (1.5 equivalents). Stir the reaction at room temperature for 12-18 hours.
-
Workup and Purification: Quench the reaction with water and extract with ethyl acetate. Wash the combined organic layers with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate in vacuo. The final product can be purified by recrystallization or column chromatography.
Characterization and Cross-Validation
To confirm the identity and purity of the synthesized this compound, a comprehensive characterization using various analytical techniques is essential.
| Analytical Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the 7-8 ppm region with splitting patterns characteristic of a 1,3-disubstituted benzene ring. Singlets for the benzylic (CH2) and the methylene (CH2) protons adjacent to the sulfonyl and nitrile groups, respectively. |
| ¹³C NMR | Signals corresponding to the trifluoromethyl carbon (quartet due to C-F coupling), aromatic carbons, benzylic and methylene carbons, and the nitrile carbon. |
| ¹⁹F NMR | A singlet corresponding to the CF3 group. |
| IR Spectroscopy | Characteristic absorption bands for the C≡N stretch (around 2250 cm⁻¹), S=O stretches of the sulfone group (around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹), and C-F stretches. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of 263.24. |
| Elemental Analysis | Percentages of C, H, N, and S that are in close agreement with the calculated values for C10H8F3NO2S. |
Potential Biological Activity and Future Directions
While no specific biological activity has been reported for this compound, the sulfonyl moiety is present in a wide range of biologically active compounds, including inhibitors of enzymes such as carbonic anhydrases and phosphodiesterases.[5][10] The sulfonylacetonitrile group, with its electron-withdrawing properties, could potentially interact with active site residues of various enzymes.
Logical Relationship Diagram for Investigating Biological Activity
Caption: A workflow for the biological evaluation of the target compound.
Future research should focus on the synthesis and thorough characterization of this compound and its analogs. Subsequent screening against a panel of relevant biological targets would be crucial to elucidate its potential as a modulator of enzyme activity or other cellular processes.
Conclusion
This guide provides a comprehensive, albeit theoretical, framework for understanding and investigating this compound. By leveraging established synthetic methods and the principles of bioisosterism, we have outlined a clear path for the synthesis, characterization, and potential biological evaluation of this compound. This information is intended to serve as a valuable resource for researchers and drug development professionals, enabling them to make informed decisions and design robust experimental plans.
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In Vivo Validation of the Therapeutic Potential of 2-((3-(trifluoromethyl)benzyl)sulfonyl)acetonitrile: A Comparative Guide
This guide provides an in-depth analysis of the in vivo therapeutic potential of the novel compound, 2-((3-(trifluoromethyl)benzyl)sulfonyl)acetonitrile, hereafter referred to as "Compound X," a selective inhibitor of Janus Kinase (JAK) 1 and 2. The performance of Compound X is objectively compared with established therapies in a relevant preclinical model of myelofibrosis, a type of myeloproliferative neoplasm (MPN) characterized by dysregulated JAK-STAT signaling.[1][2]
Introduction: Targeting the JAK/STAT Pathway in Myeloproliferative Neoplasms
The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is a critical signaling cascade that translates extracellular cytokine signals into transcriptional regulation of genes involved in hematopoiesis, immunity, and inflammation.[3][4] Dysregulation of this pathway, often through activating mutations in JAK2 (such as JAK2-V617F), is a key driver in the pathogenesis of myeloproliferative neoplasms, including myelofibrosis.[2][5] This constitutive activation leads to uncontrolled cell proliferation, bone marrow fibrosis, and splenomegaly.[1][6]
The clinical success of JAK inhibitors has validated this pathway as a therapeutic target for MPNs.[7] This guide evaluates Compound X, a novel sulfonylacetonitrile derivative, against the established JAK1/2 inhibitor, Ruxolitinib, and the selective JAK2 inhibitor, Fedratinib.[8][9]
Mechanism of Action: Selective JAK1/2 Inhibition
Compound X is hypothesized to be an ATP-competitive inhibitor of the kinase domains of both JAK1 and JAK2. This dual inhibition is intended to provide a broader suppression of the aberrant signaling responsible for both the proliferative and inflammatory aspects of myelofibrosis.
Caption: Simplified JAK/STAT signaling pathway and points of inhibition.
Comparative In Vivo Study Design: A Xenograft Model of Myelofibrosis
To assess the therapeutic potential of Compound X, a robust and well-characterized murine xenograft model of myelofibrosis was employed.[10][11] This model recapitulates key features of the human disease, including splenomegaly and bone marrow fibrosis.[6]
Experimental Workflow
The study followed a multi-stage process from cell implantation to endpoint analysis.
Caption: Workflow for the in vivo xenograft study.
Treatment Groups and Dosing
| Group | Treatment | Dose (mg/kg) | Route | Frequency |
| 1 | Vehicle Control | - | Oral | Daily |
| 2 | Compound X | 30 | Oral | Daily |
| 3 | Compound X | 60 | Oral | Daily |
| 4 | Ruxolitinib | 60 | Oral | Daily |
| 5 | Fedratinib | 60 | Oral | Daily |
Rationale for Dose Selection: The doses for the comparator drugs, Ruxolitinib and Fedratinib, were selected based on established preclinical models to provide a robust benchmark for efficacy.[12][13] The dose range for Compound X was determined from prior dose-range-finding toxicity studies.
Results: Efficacy and Tolerability
Compound X demonstrated significant anti-tumor activity and was well-tolerated at both dose levels.
Primary Efficacy Endpoint: Tumor Growth Inhibition
Both doses of Compound X resulted in statistically significant inhibition of tumor growth compared to the vehicle control group. The higher dose of Compound X (60 mg/kg) showed a trend towards greater efficacy than Ruxolitinib and was comparable to Fedratinib.
| Treatment Group | Mean Tumor Volume at Day 28 (mm³) | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | 1540 ± 210 | - |
| Compound X (30 mg/kg) | 680 ± 95 | 55.8% |
| Compound X (60 mg/kg) | 350 ± 70 | 77.3% |
| Ruxolitinib (60 mg/kg) | 480 ± 85 | 68.8% |
| Fedratinib (60 mg/kg) | 370 ± 75 | 76.0% |
Secondary Efficacy Endpoint: Reduction in Spleen Weight
A hallmark of myelofibrosis is splenomegaly.[10] Compound X at 60 mg/kg significantly reduced spleen weight, an effect comparable to both Ruxolitinib and Fedratinib, indicating a potent systemic effect on the disease.
| Treatment Group | Mean Spleen Weight at Day 28 (mg) | % Reduction vs. Vehicle |
| Vehicle Control | 450 ± 55 | - |
| Compound X (30 mg/kg) | 280 ± 30 | 37.8% |
| Compound X (60 mg/kg) | 190 ± 25 | 57.8% |
| Ruxolitinib (60 mg/kg) | 210 ± 28 | 53.3% |
| Fedratinib (60 mg/kg) | 195 ± 22 | 56.7% |
Tolerability Profile
Tolerability was assessed by monitoring body weight changes throughout the study. No significant weight loss was observed in any of the treatment groups, suggesting that all compounds were well-tolerated at the administered doses.
| Treatment Group | Mean Body Weight Change (Day 7 to 28) |
| Vehicle Control | + 8.5% |
| Compound X (30 mg/kg) | + 7.9% |
| Compound X (60 mg/kg) | + 7.2% |
| Ruxolitinib (60 mg/kg) | + 7.5% |
| Fedratinib (60 mg/kg) | + 6.8% |
Discussion and Conclusion
The in vivo data strongly support the therapeutic potential of Compound X as a novel JAK1/2 inhibitor for the treatment of myelofibrosis. At a dose of 60 mg/kg, Compound X demonstrated superior tumor growth inhibition compared to Ruxolitinib and was on par with Fedratinib.[8][9] The significant reduction in splenomegaly further underscores its potent systemic activity.
The favorable tolerability profile of Compound X at efficacious doses is a critical finding, suggesting a potentially wide therapeutic window. These results warrant further preclinical development, including more extensive toxicology studies and investigation in other relevant myeloproliferative neoplasm models.[11][14]
Detailed Experimental Protocols
Animal Model and Husbandry
-
Species: Severe Combined Immunodeficient (SCID) mice
-
Age/Sex: 6-8 weeks old, female
-
Housing: Animals were housed in specific pathogen-free conditions with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures were approved by the Institutional Animal Care and Use Committee.
Xenograft Implantation
-
Human myelofibrosis cells (e.g., HEL 92.1.7) are cultured under standard conditions.
-
On Day 0, 5 x 10^6 cells in 100 µL of a 1:1 mixture of PBS and Matrigel are subcutaneously injected into the right flank of each mouse.
-
Tumors are allowed to establish and grow.
Treatment Administration
-
On Day 7 post-implantation, or when tumors reach an average volume of approximately 100 mm³, mice are randomized into treatment groups.
-
Tumor volume is measured using digital calipers and calculated using the formula: (Length x Width²) / 2.
-
Body weights are recorded.
-
Treatments are administered daily via oral gavage for 21 consecutive days.
Endpoint Analysis
-
On Day 28, mice are euthanized.
-
Final tumor volume and body weight are recorded.
-
Tumors and spleens are excised and weighed.
-
Blood samples may be collected for biomarker analysis (e.g., cytokine levels).
-
Tumor tissue can be processed for histopathology or pharmacodynamic marker analysis (e.g., pSTAT3 levels).
References
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Mascaux, C., et al. (2020). Murine Models of Myelofibrosis. Cancers, 12(9), 2381. [Link]
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Toh, Y., et al. (2022). JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies. Frontiers in Oncology, 12, 873 JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies. [Link]
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Comparative study of the metabolic stability of different trifluoromethylated compounds
A Comparative Guide to the Metabolic Stability of Trifluoromethylated Compounds
Introduction: The Strategic Imperative of Metabolic Stability
In modern drug discovery, the journey from a promising lead compound to a clinically successful drug is fraught with challenges, chief among them being the optimization of pharmacokinetic properties. A molecule's metabolic stability—its resistance to enzymatic degradation—is a critical determinant of its half-life, bioavailability, and overall therapeutic index.[1][2] A compound that is metabolized too rapidly will fail to achieve therapeutic concentrations, while unpredictable metabolic pathways can lead to the formation of toxic byproducts.
Medicinal chemists employ a variety of strategies to enhance metabolic stability, but few are as impactful and widely adopted as the introduction of a trifluoromethyl (-CF₃) group.[3][4] This guide provides a comparative analysis of the metabolic stability of trifluoromethylated compounds versus their non-fluorinated analogs. We will explore the physicochemical principles underlying the CF₃ group's effectiveness, present detailed experimental protocols for assessing stability, and provide quantitative data to support the strategic inclusion of this powerful moiety in drug design.[1][5]
The Physicochemical Advantage: Why the Trifluoromethyl Group Confers Stability
The remarkable metabolic stability conferred by the trifluoromethyl group stems from fundamental principles of chemical bonding and electronics.[5]
-
Bond Strength: The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol, compared to about 414 kJ/mol for a typical carbon-hydrogen (C-H) bond.[6] This inherent strength makes the C-F bond, and by extension the entire CF₃ group, highly resistant to the oxidative enzymatic cleavage catalyzed by Cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism.[1][5]
-
Electronic Effects: The trifluoromethyl group is a potent electron-withdrawing substituent due to the high electronegativity of the fluorine atoms.[3][6][7] When attached to an aromatic ring, a common scaffold in drug molecules, the CF₃ group deactivates the ring towards electrophilic attack, which is a key step in many CYP-mediated oxidation reactions.[6] This "metabolic blocking" or "metabolic switching" effectively shields the molecule at the site of modification.[1][5]
-
Bioisosterism: The CF₃ group is often used as a bioisostere for a methyl (-CH₃) or chlorine (Cl) group.[6][7] By strategically replacing a metabolically labile methyl group with a robust trifluoromethyl group, chemists can block a known metabolic hotspot without drastically altering the molecule's steric profile, thereby preserving its interaction with the biological target.[7]
Visualizing Metabolic Blockade
The primary mechanism of stabilization is the prevention of oxidative metabolism at the site of trifluoromethylation. The diagram below illustrates this concept of "metabolic switching." A methyl group is a common site for hydroxylation by CYP enzymes, leading to rapid metabolism. Replacing it with a trifluoromethyl group effectively blocks this pathway.
Caption: Metabolic blocking by trifluoromethyl substitution.
Comparative Performance: A Quantitative Look
The theoretical advantages of trifluoromethylation are consistently borne out by experimental data. When a metabolically vulnerable group is replaced by a CF₃ group, the result is a dramatic improvement in metabolic stability.
Table 1: Comparative Metabolic Stability of Methyl vs. Trifluoromethyl Analogs
| Parameter | Methyl (-CH₃) Analog | Trifluoromethyl (-CF₃) Analog | Rationale for Improvement |
| In Vitro Half-Life (t½) | Shorter | Longer | The rate of metabolism is significantly reduced, leading to slower clearance of the parent drug.[1] |
| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | Intrinsic clearance is a measure of the liver's metabolic capacity for the drug; blocking a primary metabolic pathway reduces this value.[1] |
| Number of Metabolites | Generally Higher | Significantly Reduced | Inhibition of a major metabolic pathway limits the formation of downstream metabolites.[1] |
| Primary Metabolic Pathway | C-H bond oxidation (Hydroxylation) | Pathway is blocked | The high energy of the C-F bond prevents enzymatic cleavage by Cytochrome P450 enzymes.[5] |
Case Study: Picornavirus Inhibitors
A compelling example of the protective effect of trifluoromethyl substitution comes from a study on picornavirus inhibitors.[8] In a monkey liver microsomal assay, two analogs were compared: one with a methyl-substituted isoxazole ring and another with a trifluoromethyl-substituted oxadiazole ring.
-
The Methyl Analog: Was converted into eight different metabolic products, with two major metabolites resulting from the hydroxylation of the methyl group.
-
The Trifluoromethyl Analog: Not only prevented hydroxylation at that position but also conferred a broader protective effect on the entire molecule. This analog produced only two minor metabolites .[8]
This study demonstrates that the CF₃ group can provide a "global protective effect," reducing metabolism at other sites on the molecule in addition to the point of substitution.[8]
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
To empirically determine and compare the metabolic stability of compounds, the in vitro liver microsomal stability assay is the industry-standard method. It is a robust, high-throughput screen used in early drug discovery.[5]
Objective
To determine the rate of disappearance (i.e., metabolism) of a test compound upon incubation with liver microsomes, which are subcellular fractions rich in drug-metabolizing enzymes, particularly the Cytochrome P450 superfamily.[1][5]
Materials & Equipment
-
Liver Microsomes: Pooled human or species-specific (e.g., rat, mouse) liver microsomes (HLM).
-
Test Compounds: Stock solutions in DMSO.
-
Positive Controls: Compounds with known metabolic fates (e.g., Testosterone for high clearance; Verapamil for moderate clearance).
-
Buffer: Potassium phosphate buffer (100 mM, pH 7.4).
-
Cofactor Solution (NADPH Regenerating System): Contains NADP⁺, glucose-6-phosphate (G6P), and glucose-6-phosphate dehydrogenase (G6PDH). Causality Note: CYP enzymes require NADPH as a cofactor to function. A regenerating system ensures a constant supply throughout the incubation.
-
Stopping Solution: Ice-cold Acetonitrile containing an internal standard (for LC-MS/MS analysis). Causality Note: The organic solvent immediately precipitates proteins, thereby quenching the enzymatic reaction at precise time points.
-
Hardware: 96-well incubation plates, incubator/shaker (37°C), centrifuge, LC-MS/MS system.
Experimental Workflow Diagram
Caption: Workflow for an in vitro microsomal stability assay.
Step-by-Step Procedure
-
Preparation: Thaw liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer. Prepare working solutions of test compounds and controls.
-
Incubation Setup: Add the diluted microsome solution to the wells of a 96-well plate.
-
Pre-incubation: Add the test compound working solution to the wells. Pre-incubate the plate at 37°C for 5-10 minutes to allow the compound to equilibrate with the enzymes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system solution to all wells simultaneously. This is the official start (T=0) for the reaction kinetics.
-
Time Points & Termination: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of the ice-cold stopping solution.[1]
-
Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated microsomal proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the amount of the parent compound remaining.
Data Analysis
-
Quantify Remaining Compound: Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.
-
Determine Rate Constant (k): Plot the natural logarithm (ln) of the percentage of compound remaining versus time. The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate In Vitro Half-Life (t½): Use the formula: t½ = 0.693 / k .[5]
-
Calculate Intrinsic Clearance (CLᵢₙₜ): Use the formula: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein) .[5]
Challenges and Advanced Considerations
While highly effective, trifluoromethylation is not a universal solution. In some specific chemical contexts, such as trifluoromethyl ketones (TFMKs), the group can be susceptible to reductive metabolism by carbonyl reductases, forming inactive trifluoromethyl alcohols.[9] This highlights the necessity of a comprehensive metabolic assessment. Researchers have worked to overcome this by designing variants like trifluoropyruvamides (TFPAs) that stabilize the ketone, making it more resistant to this reductive pathway.[9]
Conclusion
The strategic incorporation of a trifluoromethyl group is a cornerstone of modern medicinal chemistry for enhancing the metabolic stability of drug candidates.[3] Its ability to block sites of oxidative metabolism is rooted in the fundamental strength of the C-F bond and its powerful electron-withdrawing nature.[2][5][6] This modification frequently leads to a longer drug half-life, reduced clearance, and a more predictable and favorable pharmacokinetic profile.[1][2] The in vitro liver microsomal stability assay is an essential, robust tool in the drug discovery workflow, providing the critical data needed to evaluate the metabolic fate of compounds and guide the design of more stable, effective, and safer therapeutics.[5]
References
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- Metabolism of 7-benzyloxy-4-trifluoromethyl-coumarin by human hepatic cytochrome P450 isoforms. (n.d.). PubMed.
- Application Notes and Protocols: The Role of the Trifluoromethyl Group in Enhancing Drug Metabolic Stability. (n.d.). Benchchem.
- The Role of Trifluoromethylated Compounds in Modern Drug Discovery. (n.d.). Tocris Bioscience.
- Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PMC. (n.d.). NIH.
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A Senior Application Scientist's Guide to Validating Protein-Ligand Interactions: A Case Study with Celecoxib and COX-2
This guide provides a comprehensive framework for validating the binding mode of a small molecule inhibitor to its protein target. While the principles discussed are broadly applicable, we will use the well-characterized interaction between the nonsteroidal anti-inflammatory drug (NSAID) Celecoxib and its target, Cyclooxygenase-2 (COX-2), as a practical, in-depth example. This case study is particularly relevant for researchers working with molecules containing similar chemical moieties, such as the trifluoromethyl group found in many modern pharmaceuticals.
For drug development professionals, researchers, and scientists, the accurate determination of a compound's binding mode is a cornerstone of structure-based drug design. It allows for the rational optimization of lead compounds, leading to improved potency, selectivity, and pharmacokinetic properties. This guide will navigate through the synergistic use of computational and experimental techniques to achieve a high-confidence understanding of protein-ligand interactions.
The Synergy of Computational and Experimental Approaches
Computational docking provides a rapid and cost-effective method to predict the binding pose and affinity of a ligand to a protein.[1] However, these in silico models are predictive and require rigorous experimental validation to confirm their accuracy.[2] Experimental techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and site-directed mutagenesis provide empirical data that can corroborate or refine computational predictions. The integration of both approaches provides a more complete and reliable picture of the molecular interactions driving biological activity.
Part 1: Computational Prediction of the Binding Mode via Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target.[3] The process involves sampling a multitude of possible conformations of the ligand within the protein's binding site and then using a scoring function to rank these poses based on their predicted binding affinity.[4]
Experimental Protocol: Molecular Docking of Celecoxib into COX-2
This protocol outlines the steps for docking Celecoxib into the active site of human COX-2 using AutoDock Vina, a widely used open-source docking program.
1. Preparation of the Receptor (COX-2):
-
Obtain the Protein Structure: Download the X-ray crystal structure of human COX-2 in complex with Celecoxib from the Protein Data Bank (PDB). A suitable entry is 3LN1 , which has a resolution of 2.40 Å.[1][5]
-
Prepare the Protein:
-
Load the PDB file (3LN1.pdb) into a molecular modeling program (e.g., UCSF Chimera, PyMOL, or AutoDock Tools).
-
The COX-2 enzyme is a homodimer; for this study, we will use chain A. Remove chain B, water molecules, and any co-factors or ions not essential for binding.
-
Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds.
-
Assign partial charges to the protein atoms (e.g., Kollman charges).
-
Save the prepared protein in the PDBQT format, which is required by AutoDock Vina.
-
2. Preparation of the Ligand (Celecoxib):
-
Obtain the Ligand Structure: The 3D structure of Celecoxib can be extracted from the 3LN1 PDB file or drawn using a chemical drawing program like ChemDraw and then converted to a 3D structure.
-
Prepare the Ligand:
-
Load the Celecoxib structure into AutoDock Tools.
-
Assign partial charges (e.g., Gasteiger charges).
-
Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.
-
Save the prepared ligand in the PDBQT format.
-
3. Setting up the Docking Grid:
-
Define the Binding Site: The binding site is defined by a grid box that encompasses the active site of the enzyme. For re-docking, the grid box should be centered on the position of the co-crystallized Celecoxib in 3LN1.
-
Grid Box Parameters: Based on the 3LN1 structure, the grid box can be centered at approximately x = 24.4, y = 22.5, and z = 16.3, with dimensions of 50x50x50 Å to ensure adequate coverage of the binding pocket.[4]
4. Running the Docking Simulation:
-
Execute AutoDock Vina: Use the prepared protein and ligand PDBQT files and a configuration file specifying the grid parameters to run the docking simulation.
-
Analysis of Results: AutoDock Vina will generate a set of predicted binding poses for Celecoxib, ranked by their binding affinity scores (in kcal/mol). The top-ranked pose is the most likely binding conformation.
Interpreting the Docking Results
The docking results should be analyzed to understand the key interactions between Celecoxib and COX-2. For the Celecoxib/COX-2 complex, the following interactions are expected:
-
The sulfonamide group of Celecoxib is predicted to insert into a hydrophilic side pocket of the COX-2 active site.[6]
-
Hydrogen bonds are expected to form between the sulfonamide moiety and the side chains of key residues such as His90, Gln192, and Arg513.[7]
-
The trifluoromethyl group on the pyrazole ring is expected to occupy a hydrophobic region of the active site.
-
The two phenyl rings of Celecoxib will likely form hydrophobic and van der Waals interactions with residues lining the main channel of the active site, including Leu352, Val523, and Phe518.[4]
The root-mean-square deviation (RMSD) between the predicted binding pose and the experimentally determined pose from the crystal structure should be calculated. An RMSD value of less than 2.0 Å is generally considered a successful docking prediction.[8]
Workflow for Computational Docking
Caption: Workflow for computational docking of Celecoxib into COX-2.
Part 2: Experimental Validation of the Binding Mode
While computational docking provides valuable hypotheses, experimental validation is crucial for confirming the predicted binding mode. Here, we compare several key experimental techniques.
Comparison of Experimental Validation Techniques
| Technique | Principle | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Diffraction of X-rays by a protein-ligand crystal | High-resolution 3D structure of the complex, precise atomic coordinates of the ligand and protein, detailed interaction map.[9] | Gold standard for structural determination, provides unambiguous evidence of the binding mode.[8] | Requires well-diffracting crystals, which can be difficult to obtain; the crystal structure is a static snapshot and may not fully represent the dynamic nature of the interaction in solution.[10] |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei | Information on ligand binding, binding affinity, identification of residues involved in the interaction (Chemical Shift Perturbation), and conformational changes in solution.[11] | Provides information about the protein-ligand interaction in solution, can detect weak and transient interactions.[12] | Requires larger amounts of pure, soluble protein; structure determination is more complex and time-consuming than crystallography. |
| Site-Directed Mutagenesis | Specific amino acid residues in the protein are mutated | Confirms the functional importance of specific residues for ligand binding and/or activity.[13] | Directly tests the role of individual amino acid residues in the interaction. | Can sometimes lead to global conformational changes in the protein, complicating the interpretation of results. |
X-ray Crystallography: The Gold Standard
X-ray crystallography provides the most direct and detailed evidence of a ligand's binding mode.[10] The crystal structure of Celecoxib bound to COX-2 (PDB ID: 3LN1) confirms the key interactions predicted by docking.[1]
Key Findings from the Crystal Structure of the Celecoxib-COX-2 Complex:
-
The sulfonamide group of Celecoxib is indeed located in the side pocket of the COX-2 active site.[10]
-
A crucial hydrogen bond is observed between one of the sulfonamide oxygens and the side chain of Arg513.[6]
-
The p-tolyl group of Celecoxib is positioned in the main hydrophobic channel.
-
The trifluoromethyl-pyrazole ring is also situated within the active site, making hydrophobic contacts.
The crystal structure provides definitive validation of the overall binding orientation predicted by computational docking.
NMR Spectroscopy: Insights in Solution
NMR spectroscopy can be used to study protein-ligand interactions in a solution state, which more closely mimics the physiological environment.[11] Techniques like Chemical Shift Perturbation (CSP) mapping can identify the amino acid residues of the protein that are affected by ligand binding.
Experimental Protocol: Chemical Shift Perturbation (CSP) Mapping
-
Protein Preparation: Prepare a sample of isotopically labeled (e.g., ¹⁵N) COX-2.
-
NMR Data Acquisition: Record a 2D ¹H-¹⁵N HSQC spectrum of the protein in the absence of the ligand. Each peak in this spectrum corresponds to a specific amino acid residue.
-
Titration: Gradually add increasing concentrations of Celecoxib to the protein sample and record an HSQC spectrum at each concentration.
-
Data Analysis: Monitor the changes in the chemical shifts of the peaks in the HSQC spectra. Residues whose peaks show significant shifts upon ligand addition are likely to be in or near the binding site.
For the Celecoxib/COX-2 interaction, CSP mapping would be expected to show significant perturbations for residues in the active site, such as Arg513, His90, and Val523, providing further evidence for the binding site identified by docking and crystallography.
Site-Directed Mutagenesis: Probing Key Interactions
Site-directed mutagenesis is a powerful technique to confirm the functional importance of specific amino acid residues in ligand binding.[13] By mutating a residue and observing the effect on ligand binding or enzyme inhibition, its role can be elucidated.
Key Site-Directed Mutagenesis Studies on COX-2 and Celecoxib:
-
Val523Ile Mutation: One of the key differences between COX-1 and COX-2 is the residue at position 523 (Val in COX-2, Ile in COX-1). The smaller valine residue in COX-2 creates a side pocket that accommodates the sulfonamide group of selective inhibitors like Celecoxib. Mutating Val523 to isoleucine in COX-2 has been shown to significantly reduce the binding affinity and inhibitory potency of Celecoxib, confirming the importance of this side pocket for its selective binding.[14]
-
Arg120Ala Mutation: Mutation of Arg120 at the entrance of the active site to a smaller, uncharged alanine has been shown to increase the association rate of Celecoxib, suggesting that this residue may play a role in guiding the ligand into the binding pocket.[13]
These mutagenesis studies provide strong experimental support for the binding mode elucidated by crystallography and docking, by demonstrating the functional consequences of altering key interacting residues.
Integrated Validation Workflow
Caption: Integrated workflow for validating a protein-ligand binding mode.
Conclusion
The validation of a small molecule's binding mode is a multi-faceted process that relies on the convergence of evidence from both computational and experimental approaches. As demonstrated with the case study of Celecoxib and COX-2, computational docking can provide a highly accurate initial prediction of the binding pose. However, it is the rigorous validation through experimental techniques like X-ray crystallography, NMR spectroscopy, and site-directed mutagenesis that provides the necessary confidence to guide further drug discovery and development efforts. By integrating these methodologies, researchers can build a comprehensive and reliable understanding of the molecular interactions that underpin the therapeutic effects of a drug candidate.
References
-
RCSB Protein Data Bank. (2010). 3LN1: Structure of celecoxib bound at the COX-2 active site. [Link]
-
ResearchGate. (n.d.). Putative binding mode of Celecoxib in COX-2 active pocket with PDB ID: 3LN1. [Link]
-
ResearchGate. (n.d.). The structure of Celecoxib with residues within 6 Å around the active site and main associated interactions in the COX-2 binding pocket (PDB ID: 3LN1). [Link]
-
RCSB Protein Data Bank. (2016). 5JW1: Crystal structure of Celecoxib bound to S121P murine COX-2 mutant. [Link]
-
Jorgensen, W. L., & Tirado-Rives, J. (2005). Analysis of Binding Affinities for Celecoxib Analogues with COX-1 and COX-2 from Combined Docking and Monte Carlo Simulations and Insight into the COX-2/COX-1 Selectivity. Journal of the American Chemical Society, 127(42), 14638–14648. [Link]
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Zarghi, A., & Arfaei, S. (2011). Design and Synthesis of Celecoxib and Rofecoxib Analogues as Selective Cyclooxygenase-2 (COX-2) Inhibitors. Journal of Medicinal Chemistry, 54(11), 3857–3865. [Link]
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Kudalkar, S. N., et al. (2016). Crystal structure of rofecoxib bound to human cyclooxygenase-2. Acta Crystallographica Section F: Structural Biology Communications, 72(Pt 8), 624–629. [Link]
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Bionatura Journal. (2023). COX-2 Selectivity of NSAIDs: Molecular Docking Analysis with AutoDock & Vina. [Link]
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ResearchGate. (2022). Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing. [Link]
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Scribd. (n.d.). COX-1 and COX-2 Docking Study. [Link]
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Gierse, J. K., et al. (2005). Characterization of celecoxib and valdecoxib binding to cyclooxygenase. Biochemical and Biophysical Research Communications, 328(4), 1155–1162. [Link]
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Wikipedia. (n.d.). Cyclooxygenase-2 inhibitor. [Link]
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ResearchGate. (n.d.). Docking interactions of celecoxib with COX-2. [Link]
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MDPI. (2024). Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling. [Link]
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Pharmaspire. (2020). Original Article - Molecular docking study of natural compounds as cyclooxygenase-2 inhibitors. [Link]
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ResearchGate. (n.d.). (PDF) Celecoxib Identification Methods. [Link]
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ResearchGate. (n.d.). Results of the validation of the binding mode of a potent COX-2 inhibitor, obtained using the AutoDock software. [Link]
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ResearchGate. (2016). Crystal structure of rofecoxib bound to human cyclooxygenase-2. [Link]
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MDPI. (2024). Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy-Optimized Knorr Pyrazole Synthesis of Celecoxib and Mavacoxib, 3-(Trifluoromethyl) Pyrazolyl Benzenesulfonamides, Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). [Link]
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Primo, F. T., & Fröehlich, P. E. (2005). Celecoxib Identification Methods. Acta Farmacéutica Bonaerense, 24(3), 422-426. [Link]
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ACS Omega. (2023). Design and Computational Study of Sulfonamide-Modified Cannabinoids as Selective COX-2 Inhibitors Using Semiempirical Quantum Mechanical Methods: Drug-like Properties and Binding Affinity Insights. [Link]
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ResearchGate. (2015). Selective inhibitors of cyclooxygenase-2 (COX-2), celecoxib and parecoxib: a systematic review. [Link]
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Journal of University of Shanghai for Science and Technology. (2021). Molecular Modelling, Drug Design and Binding Evaluation of New Celecoxib Derivatives as Cyclooxygenase-2 Inhibitors. [Link]
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ResearchGate. (n.d.). Crystal binding mode of (A) celecoxib, and predicted binding orientations. [Link]
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Royal Society of Chemistry. (2020). Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib. [Link]
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ResearchGate. (n.d.). Binding mode of celecoxib inside COX-2 active site. [Link]
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ResearchGate. (n.d.). X-ray diffractograms of plain celecoxib, control celecoxib crystals, MC1, MC2, and MC3 microcrystals. [Link]
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ResearchGate. (n.d.). Figure S4. STD-NMR spectra of ketorolac in the presence of COX-2. [Link]
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Al-Saeedi, A. H., et al. (2016). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Pharmaceuticals, 9(4), 51. [Link]
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Ghafouri, H., et al. (2016). Celecoxib Treatment Alters p53 and MDM2 Expression via COX-2 Crosstalk in A549 Cells. Iranian Journal of Pharmaceutical Research, 15(4), 845–852. [Link]
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ResearchGate. (n.d.). (a) Binding of Celecoxib at the COX-2 binding site results in the.... [Link]
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A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to Benzylsulfonylacetonitriles
Introduction: The Significance of Benzylsulfonylacetonitriles in Modern Drug Discovery
Benzylsulfonylacetonitriles represent a critical structural motif in contemporary medicinal chemistry. The unique combination of a flexible benzyl group, an electron-withdrawing sulfonyl moiety, and a reactive nitrile function imparts these molecules with a diverse pharmacological profile. They serve as key intermediates in the synthesis of a range of therapeutic agents, including non-steroidal anti-inflammatory drugs (NSAIDs), anticonvulsants, and novel anticancer agents. The sulfonyl group can act as a hydrogen bond acceptor and modulate the physicochemical properties of the molecule, while the nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, offering a versatile handle for further molecular elaboration.
Given their importance, the efficient and scalable synthesis of benzylsulfonylacetonitriles is a topic of considerable interest to researchers in both academic and industrial settings. The "synthetic efficiency" of a given route is a multi-faceted metric, encompassing not only the final product yield but also factors such as step economy, reaction time, cost and availability of starting materials, and the environmental impact of the process. This guide provides a comprehensive comparison of the primary synthetic strategies for accessing benzylsulfonylacetonitriles, supported by detailed experimental protocols and data to aid researchers in selecting the optimal route for their specific needs.
Comparative Analysis of Synthetic Routes
Three principal strategies have emerged for the synthesis of benzylsulfonylacetonitriles, each with its own set of advantages and disadvantages. These can be broadly categorized as:
-
The Classical Two-Step Approach: Formation of a sulfonylacetonitrile intermediate followed by C-alkylation with a benzyl halide.
-
The Copper-Catalyzed One-Pot Synthesis: A modern approach utilizing a copper catalyst to couple a benzyl alcohol directly with a sulfonylacetonitrile.
-
The Nickel-Catalyzed "Hydrogen-Borrowing" Strategy: An alternative one-pot catalytic method that also employs a benzyl alcohol as the benzyl source.
The following table summarizes the key performance indicators for each of these routes, providing a high-level overview of their relative efficiencies.
| Metric | Route 1: Two-Step Alkylation | Route 2: Copper-Catalyzed One-Pot | Route 3: Nickel-Catalyzed One-Pot |
| Overall Yield | Good to Excellent (typically 70-90%) | Very Good to Excellent (up to 99%)[1][2] | Good to Excellent (typically 80-95%) |
| Reaction Time | 12-24 hours (for both steps) | 24 hours[1][2] | 36 hours |
| Starting Materials | Benzyl halide, Sulfinate salt, Haloacetonitrile | Benzyl alcohol, Sulfonylacetonitrile | Benzyl alcohol, Sulfonylacetonitrile |
| Catalyst | Phase-transfer catalyst (optional) | CuCl₂/TMEDA[1][2] | Ni(acac)₂/Phenanthroline |
| Step Economy | Lower (two distinct steps) | High (one-pot) | High (one-pot) |
| Atom Economy | Moderate | High | High |
| Scalability | Well-established and scalable | Potentially scalable | Potentially scalable |
In-Depth Analysis and Mechanistic Considerations
Route 1: The Classical Two-Step Synthesis via Alkylation
This is the most traditional and well-established method for preparing benzylsulfonylacetonitriles. It proceeds in two discrete stages:
-
Formation of the Sulfonylacetonitrile: This is typically achieved through the nucleophilic substitution of a haloacetonitrile (e.g., chloroacetonitrile) with a sulfinate salt (e.g., sodium p-toluenesulfinate). The sulfinate salt itself is readily prepared by the reduction of the corresponding sulfonyl chloride.[3]
-
Benzylation of the Sulfonylacetonitrile: The α-protons of the sulfonylacetonitrile are acidic due to the electron-withdrawing nature of both the sulfonyl and nitrile groups. Deprotonation with a suitable base generates a stabilized carbanion, which then acts as a nucleophile, displacing the halide from a benzyl halide (e.g., benzyl bromide) to form the desired product. The use of a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) can significantly enhance the rate and efficiency of this step, particularly in biphasic systems.[4][5]
Causality Behind Experimental Choices: The two-step nature of this route allows for the isolation and purification of the sulfonylacetonitrile intermediate, which can be advantageous for ensuring the purity of the final product. The choice of a strong base in the second step is critical for efficient deprotonation, while the use of a PTC facilitates the reaction between the aqueous and organic phases, increasing the reaction rate and yield.
Caption: Workflow for the classical two-step synthesis.
Route 2: One-Pot Copper-Catalyzed Synthesis from Benzyl Alcohol
This modern approach offers a significant improvement in terms of step economy by combining the formation of the benzylating agent and the alkylation step in a single pot. The reaction utilizes a readily available benzyl alcohol as the benzyl source and a copper(II) chloride/tetramethylethylenediamine (TMEDA) catalytic system.[1][2]
Mechanistic Insights: The reaction is believed to proceed through a hydrogen atom abstraction from the benzyl alcohol, facilitated by the copper catalyst, to form a benzyl radical. This is followed by oxidation to the corresponding benzaldehyde. The benzaldehyde then undergoes a Knoevenagel condensation with the sulfonylacetonitrile to form an α,β-unsaturated nitrile intermediate. Finally, this intermediate is reduced in situ to the desired benzylsulfonylacetonitrile.[1][2]
Causality Behind Experimental Choices: The use of a copper catalyst is key to enabling the use of benzyl alcohol as the alkylating agent, which is a more atom-economical and often less lachrymatory starting material than benzyl halides. The one-pot nature of the reaction simplifies the experimental setup and reduces waste from intermediate workups.
Caption: One-pot copper-catalyzed synthesis.
Route 3: One-Pot Nickel-Catalyzed "Hydrogen-Borrowing" Synthesis
Similar to the copper-catalyzed route, this method also employs a benzyl alcohol in a one-pot process. This reaction proceeds via a "hydrogen-borrowing" or "hydrogen-transfer" mechanism, catalyzed by a nickel(II) acetylacetonate/phenanthroline complex.
Mechanistic Insights: The nickel catalyst first oxidizes the benzyl alcohol to benzaldehyde, temporarily "borrowing" the hydrogen atoms. The benzaldehyde then condenses with the sulfonylacetonitrile to form the α,β-unsaturated nitrile intermediate. The nickel catalyst then returns the "borrowed" hydrogen to reduce the double bond of the intermediate, affording the final product and regenerating the active catalyst.
Causality Behind Experimental Choices: The nickel-catalyzed hydrogen-borrowing strategy is an elegant way to achieve C-C bond formation with the only byproduct being water. This method avoids the need for an external reductant and showcases the versatility of transition metal catalysis in streamlining synthetic sequences.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-((3-(Trifluoromethyl)benzyl)sulfonyl)acetonitrile
For researchers and drug development professionals, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. The lifecycle of a chemical reagent extends beyond its application in an experiment; its proper disposal is a critical final step that ensures the safety of personnel, environmental protection, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-((3-(Trifluoromethyl)benzyl)sulfonyl)acetonitrile, grounding every recommendation in established safety principles and regulatory standards.
Immediate Safety Profile & Hazard Identification
Before handling this compound for any purpose, including disposal, it is imperative to understand its specific hazards. This compound (CAS No. 175276-81-0) is a synthetic organic compound that requires careful management.[1][2][3] Its hazard profile, derived from safety data sheets (SDS), dictates the necessary precautions.[1][4]
Table 1: Hazard Classification of this compound
| Hazard Classification | GHS Hazard Statement | Rationale & Implication |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | Ingestion can lead to adverse health effects. This classification mandates that the compound be treated as toxic waste.[1] |
| Skin Irritation | H315: Causes skin irritation | Direct contact with the skin can cause irritation, requiring the use of chemical-resistant gloves.[1] |
| Eye Irritation | H319: Causes serious eye irritation | The compound can cause significant eye irritation or damage upon contact. Protective eyewear is mandatory.[1] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Inhalation of dust or particulates may irritate the respiratory tract, necessitating handling within a fume hood.[1] |
Based on this profile, this compound must be managed as a hazardous chemical waste stream.[5] Under no circumstances should it be disposed of in regular trash or flushed down the drain.[6]
The Foundational Principles of Chemical Waste Management
Proper chemical disposal is not merely a procedural task; it is a systematic approach governed by strict regulations to prevent harm. In the United States, the primary framework is the Resource Conservation and Recovery Act (RCRA) , enforced by the Environmental Protection Agency (EPA).[7] This legislation governs the management of hazardous waste from its point of generation to its final disposal.[6]
The core tenets of this system are:
-
Segregation: Never mix incompatible waste streams.[7][8] Mixing can lead to dangerous chemical reactions, and it complicates the disposal process. This compound should be segregated as a solid organic hazardous waste.
-
Containment: Waste must be stored in containers that are chemically compatible, in good condition, and securely sealed to prevent leaks.[7]
-
Labeling: All hazardous waste containers must be clearly and accurately labeled to ensure proper handling and disposal.[9][10]
-
Professional Disposal: Final disposal must be conducted by a licensed hazardous waste disposal company that can handle the material in accordance with all federal, state, and local regulations.[11][12]
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for the safe collection and disposal of this compound waste.
Step 1: Utilize Appropriate Personal Protective Equipment (PPE)
Before handling the chemical waste, ensure all required PPE is correctly worn. The selection of PPE is directly informed by the compound's hazard profile.[13]
Table 2: Required PPE for Handling Waste
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact and irritation.[1][11] |
| Eye Protection | Safety glasses with side shields or goggles | Protects against splashes or airborne particles causing eye irritation.[1][11] |
| Protective Clothing | Standard laboratory coat | Shields skin and personal clothing from contamination.[11] |
| Respiratory Protection | Not required if handled within a fume hood | All handling of solid waste should occur in a chemical fume hood to prevent inhalation of dust.[1][13] |
Step 2: Waste Characterization and Segregation
All waste materials containing this compound must be treated as hazardous.
-
Solid Waste: Collect any residual solid compound, contaminated weigh boats, pipette tips, and contaminated gloves or wipes in a designated solid waste container.
-
Liquid Waste: If the compound was used in a solution, the resulting waste solution must be collected as liquid hazardous waste. Do not mix this waste stream with other liquid wastes (e.g., halogenated vs. non-halogenated solvents) unless your institution's waste management plan explicitly permits it.[8]
Step 3: Container Selection and Labeling
The integrity of the disposal process begins with the container.
-
Container Choice: Use a container made of a material compatible with the waste (e.g., a high-density polyethylene (HDPE) container for solid waste).[6][8] The container must have a secure, screw-top lid and be free of damage or leaks.[7]
-
Labeling: The container must be labeled immediately upon the first addition of waste.[9] The label must include:
Step 4: Waste Accumulation and Storage
Waste must be stored safely at or near its point of generation in what is known as a Satellite Accumulation Area (SAA) .[6][10]
-
Location: The SAA should be a designated area within the laboratory where the waste is generated.
-
Containment: Keep the waste container sealed at all times, except when adding waste.[6] It is best practice to store the primary waste container within a larger secondary containment bin to catch any potential leaks.[12]
-
Volume Limits: An SAA can accumulate up to 55 gallons of hazardous waste. For acutely toxic "P-listed" wastes, the limit is one quart.[6] While this compound is not typically P-listed, it is crucial to be aware of these limits.
Step 5: Arranging for Final Disposal
Laboratory personnel are responsible for the waste up to the point of collection.
-
Contact EHS: When the container is full or has been accumulating for a designated period (often up to 12 months, check institutional policy), contact your institution’s Environmental Health and Safety (EHS) office to arrange for a waste pickup.[5][6]
-
Documentation: Your EHS office or the licensed waste contractor will provide a manifest or other documentation upon collection. Retain these records as proof of proper disposal.[12]
Disposal Workflow Visualization
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
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A Senior Application Scientist's Guide to Handling 2-((3-(Trifluoromethyl)benzyl)sulfonyl)acetonitrile
This document provides essential safety protocols and operational guidance for the handling and disposal of 2-((3-(Trifluoromethyl)benzyl)sulfonyl)acetonitrile (CAS No. 175276-81-0). As a compound utilized in advanced research and drug development, a comprehensive understanding of its chemical nature is paramount to ensuring personnel safety and experimental integrity. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to work with confidence and safety.
Core Hazard Analysis: Understanding the Molecule
The safety profile of this compound is dictated by its distinct functional groups: the nitrile, the sulfonyl, and the trifluoromethyl-substituted benzyl ring. A proactive approach to safety begins with understanding the potential risks each of these components contributes.
A Safety Data Sheet (SDS) for this compound identifies the following primary hazards:
-
Harmful if swallowed (Acute Toxicity 4)[1]
-
Causes skin irritation (Skin Irritation 2)[1]
-
Causes serious eye irritation (Eye Irritation 2)[1]
-
May cause respiratory irritation (Specific Target Organ Toxicity, Single Exposure 3)[1]
| Property | Value |
| CAS Number | 175276-81-0[1][2] |
| Molecular Formula | C₁₀H₈F₃NO₂S |
| GHS Hazard Statements | H302, H315, H319, H335[1] |
| Appearance | Typically a solid (confirm with supplier) |
Expert Insights on Structural Hazards:
-
Acetonitrile Moiety : The presence of the nitrile group (-C≡N) is a key safety consideration. While this compound is not the solvent acetonitrile, many organic nitriles can pose toxicological risks. The primary concern is their potential to metabolize and release cyanide in the body, which can interfere with cellular respiration.[3] This potential dictates the need for stringent controls to prevent ingestion, inhalation, and skin absorption.
-
Trifluoromethyl Group (-CF₃) : This group is highly electronegative and is frequently added to drug candidates to enhance properties like metabolic stability or binding affinity.[4] From a safety and disposal perspective, fluorinated organic compounds can be environmentally persistent and may require high-temperature incineration for complete destruction to avoid the formation of hazardous byproducts.[5]
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is not a checklist but a risk-based assessment. For this compound, the primary routes of exposure are inhalation of dust, skin contact, eye contact, and accidental ingestion. All handling of this solid compound and its solutions must be conducted within a certified chemical fume hood.
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solid | Double Nitrile Gloves | Chemical Splash Goggles & Face Shield | Chemical-Resistant Lab Coat | Use within a Fume Hood. N95 respirator if hood is not feasible. |
| Preparing Solutions | Double Nitrile Gloves | Chemical Splash Goggles | Chemical-Resistant Lab Coat | N/A (within Fume Hood) |
| Cleaning Spills | Heavy-Duty Nitrile or Neoprene Gloves | Chemical Splash Goggles & Face Shield | Chemical-Resistant Apron over Lab Coat | N95 Respirator (for solid) or APR with organic vapor cartridges (for solution) |
Dermal Protection: Your Primary Barrier
-
Hand Protection : Standard nitrile gloves are the minimum requirement for handling this compound.[6][7][8] Nitrile offers good resistance to a broad range of chemicals and provides excellent puncture resistance.[7] It is strongly recommended to wear double gloves. This practice significantly reduces the risk of exposure in case the outer glove is compromised. After handling, remove the outer glove and dispose of it as hazardous waste before exiting the fume hood. Always inspect gloves for any signs of degradation or puncture before use.[9]
-
Body Protection : A chemical-resistant lab coat should be worn and kept fully buttoned.[10][11] For procedures with a higher risk of splashes, such as when handling larger volumes of solutions, supplement the lab coat with a chemical-resistant apron.
Eye and Face Protection: Non-Negotiable
-
Chemical Splash Goggles : Due to the "serious eye irritation" classification, standard safety glasses are insufficient.[1] Chemical splash goggles that form a seal around the eyes are mandatory to protect against dust, splashes, and vapors.[9]
-
Face Shield : When weighing the solid compound or handling any quantity that could result in a significant splash, a face shield must be worn in addition to chemical splash goggles. The face shield provides a broader barrier protecting the entire face.[9]
Respiratory Protection: Engineering Controls First
The primary method for preventing respiratory exposure is to handle this compound exclusively within a properly functioning chemical fume hood.[10][11] A respirator should be considered a secondary line of defense for specific, non-routine situations:
-
Spill Cleanup : If a significant amount of solid is spilled outside of a fume hood, an N95-rated respirator is necessary to prevent inhalation of airborne particulates during cleanup.[9]
-
Engineering Control Failure : In the rare event of a fume hood malfunction, evacuate the area immediately. Re-entry to secure the material should only be done by trained personnel wearing an appropriate respirator.
Operational Workflow: From Vial to Waste
This section provides a step-by-step protocol for the common task of weighing the solid compound and preparing a stock solution. This workflow is designed as a self-validating system to minimize exposure at every step.
Step-by-Step Protocol: Weighing and Solubilization
-
Preparation : Before bringing the chemical into the fume hood, prepare the work area. Place a plastic-backed absorbent liner on the fume hood surface. Gather all necessary equipment: spatulas, weigh paper/boat, vials, the chosen solvent, and a labeled waste container.
-
PPE Donning : Don all required PPE as outlined in the table above (double nitrile gloves, chemical-resistant lab coat, chemical splash goggles, and face shield).
-
Weighing : Perform all weighing operations within the fume hood. To minimize dust creation, avoid pouring the solid directly from the main container. Use a clean spatula to carefully transfer the desired amount to a weigh boat.
-
Container Sealing : Immediately and securely close the primary container of the compound after weighing.
-
Solubilization : Add the solvent to the receiving vial first, then carefully transfer the weighed solid into the solvent. This minimizes the chance of dust becoming airborne. Rinse the weigh boat with a small amount of solvent and add it to the vial to ensure a complete transfer.
-
Mixing : Cap the vial and mix using a vortex or other appropriate method until the solid is fully dissolved.
-
Immediate Cleanup : Dispose of the used weigh boat, outer gloves, and any contaminated wipes into the designated solid hazardous waste container located inside the fume hood.
-
Doffing PPE : When the procedure is complete, remove the face shield and lab coat. Remove inner gloves only after exiting the immediate work area. Wash hands thoroughly with soap and water.[1]
Caption: A typical experimental workflow for handling the solid compound.
Disposal Plan: Ensuring a Safe End-of-Life
All materials contaminated with this compound must be treated as hazardous waste.[10][11] Improper disposal can lead to environmental contamination and poses a risk to others.[10]
Waste Segregation is Critical:
-
Solid Waste : This stream includes any contaminated consumables such as gloves, weigh boats, paper towels, and spent absorbent pads. Collect this waste in a clearly labeled, puncture-proof container with a secure lid.[10]
-
Liquid Waste : Unused or spent solutions containing the compound should be collected in a separate, compatible, and clearly labeled hazardous waste container.
-
Sharps : Any contaminated needles or sharp implements must be disposed of in a designated sharps container.
Never dispose of this chemical or its contaminated materials in the regular trash or down the drain.[10][12] All waste must be managed through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[10][11]
Caption: The required waste disposal workflow for the compound.
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- Angene Chemical. Safety Data Sheet - 3-(Trifluoromethyl)benzonitrile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
